molecular formula C17H17ClFN3 B132940 RS-127445 hydrochloride CAS No. 199864-86-3

RS-127445 hydrochloride

Katalognummer: B132940
CAS-Nummer: 199864-86-3
Molekulargewicht: 317.8 g/mol
InChI-Schlüssel: MKJPYBJBPRFMHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RS-127445 hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H17ClFN3 and its molecular weight is 317.8 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-(4-fluoronaphthalen-1-yl)-6-propan-2-ylpyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3.ClH/c1-10(2)15-9-16(21-17(19)20-15)13-7-8-14(18)12-6-4-3-5-11(12)13;/h3-10H,1-2H3,(H2,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJPYBJBPRFMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1)C2=CC=C(C3=CC=CC=C32)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199864-86-3
Record name RS-127445 Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of Action of RS-127445 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-127445 hydrochloride is a potent and highly selective antagonist of the serotonin 5-HT2B receptor.[1][2][3][4][5][6][7][8] With nanomolar affinity and over a thousand-fold selectivity against other serotonergic and non-serotonergic receptors, RS-127445 serves as a critical tool in elucidating the physiological and pathophysiological roles of the 5-HT2B receptor.[1][2][5][9] This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Primary Pharmacological Target and Binding Profile

RS-127445 is unequivocally identified as a high-affinity antagonist for the 5-HT2B receptor, a member of the Gq/11 protein-coupled receptor family.[10] Its primary mechanism involves direct, competitive binding to the 5-HT2B receptor, thereby preventing the binding of the endogenous agonist, serotonin (5-hydroxytryptamine, 5-HT).[1][9] RS-127445 is characterized as a "silent" antagonist, indicating that it does not possess any intrinsic agonist activity upon binding to the receptor.[1][5][9]

Binding Affinity and Selectivity

The affinity of RS-127445 for the human 5-HT2B receptor is in the nanomolar range, as demonstrated by radioligand binding assays.[1][5][9] The compound exhibits exceptional selectivity, with approximately 1000-fold lower affinity for other 5-HT receptor subtypes, including 5-HT2A, 5-HT2C, 5-HT1A, 5-HT1B/D, 5-HT5, 5-HT6, and 5-HT7, as well as a monoamine uptake site.[2][4][9]

Table 1: Binding Affinity and Functional Antagonism of RS-127445

ParameterSpecies/SystemValueReference
pKi Human 5-HT2B Receptor (CHO-K1 cells)9.5 ± 0.1[1][2][9]
pKB Human 5-HT2B Receptor (HEK-293 cells) - Inositol Phosphate Formation9.5 ± 0.1[1][5][9]
pIC50 Human 5-HT2B Receptor (HEK-293 cells) - Intracellular Calcium Increase10.4 ± 0.1[1][2][9]
pA2 Rat Isolated Stomach Fundus - Contraction9.5 ± 1.1[1][5][9]
pA2 Rat Jugular Vein - Relaxation9.9 ± 0.3[1][5][9]

Downstream Signaling Pathway Modulation

The 5-HT2B receptor canonically signals through the Gq/11 protein pathway. Agonist binding initiates a conformational change in the receptor, leading to the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to various cellular responses.

RS-127445, by blocking the initial binding of 5-HT, effectively inhibits this entire downstream cascade. Specifically, it has been demonstrated to potently antagonize 5-HT-evoked formation of inositol phosphates and the subsequent increase in intracellular calcium concentrations.[1][5][6][9][10][11]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5HT2B_R 5-HT2B Receptor Gq Gq/11 5HT2B_R->Gq Activation PLC PLCβ Gq->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC Activation Ca2->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation 5HT 5-HT (Serotonin) 5HT->5HT2B_R Agonist Binding RS127445 RS-127445 RS127445->5HT2B_R Antagonism

Figure 1: 5-HT2B Receptor Signaling and RS-127445 Inhibition.

Experimental Protocols

The characterization of RS-127445's mechanism of action has been established through a series of key in vitro experiments.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of RS-127445 for the 5-HT2B receptor and its selectivity against other receptors.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from CHO-K1 cells stably expressing the human recombinant 5-HT2B receptor.[11] This is achieved through homogenization and centrifugation of the cells.[11]

    • Incubation: Cell membranes are incubated with a specific radioligand for the 5-HT2B receptor, such as [3H]-5-HT, and varying concentrations of RS-127445.[2][9]

    • Separation and Counting: The bound and free radioligand are separated by vacuum filtration through glass fiber filters.[11] The radioactivity retained on the filters is then quantified using liquid scintillation counting.[11]

    • Data Analysis: The concentration of RS-127445 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Cell_Culture Culture CHO-K1 cells expressing h5-HT2B receptor Start->Cell_Culture Membrane_Prep Prepare cell membranes (Homogenization & Centrifugation) Cell_Culture->Membrane_Prep Incubation Incubate membranes with [³H]-5-HT and RS-127445 Membrane_Prep->Incubation Filtration Separate bound and free ligand (Vacuum Filtration) Incubation->Filtration Quantification Quantify bound radioactivity (Scintillation Counting) Filtration->Quantification Analysis Calculate IC₅₀ and Ki values Quantification->Analysis End End Analysis->End

Figure 2: Radioligand Binding Assay Workflow.
Inositol Phosphate (IP) Formation Assay

  • Objective: To assess the functional antagonism of RS-127445 by measuring its ability to block 5-HT-induced IP formation.

  • Methodology:

    • Cell Preparation: HEK-293 cells expressing the human recombinant 5-HT2B receptor are incubated overnight with [3H]-myoinositol to label the cellular phosphoinositide pools.[11]

    • Pre-incubation: The cells are pre-incubated with various concentrations of RS-127445 or vehicle.[11]

    • Stimulation: The cells are then stimulated with a fixed concentration of 5-HT to induce IP formation.

    • Extraction and Quantification: The reaction is stopped, and the generated [3H]-inositol phosphates are separated from other components using anion-exchange chromatography and quantified by scintillation counting.

    • Data Analysis: The ability of RS-127445 to inhibit the 5-HT-induced IP formation is used to calculate the pKB value through Schild regression analysis.[9]

Intracellular Calcium Mobilization Assay
  • Objective: To measure the inhibitory effect of RS-127445 on 5-HT-induced increases in intracellular calcium.

  • Methodology:

    • Cell Loading: HEK-293 cells expressing the 5-HT2B receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Pre-incubation: Cells are pre-incubated with varying concentrations of RS-127445.

    • Stimulation and Measurement: The cells are then stimulated with 5-HT, and the change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.

    • Data Analysis: The concentration of RS-127445 that inhibits 50% of the maximal 5-HT-induced calcium response (IC50) is determined, and the pIC50 is calculated.[2]

Conclusion

This compound is a highly selective and potent competitive antagonist of the 5-HT2B receptor. Its mechanism of action is centered on blocking the binding of serotonin to the receptor, thereby inhibiting the Gq/11-mediated signaling cascade that leads to the formation of inositol phosphates and the mobilization of intracellular calcium. The well-characterized nature of its interaction with the 5-HT2B receptor, supported by robust in vitro data, establishes RS-127445 as an indispensable pharmacological tool for investigating the intricate roles of this receptor in health and disease.

References

RS-127445 Hydrochloride: A Technical Guide to its 5-HT2B Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 5-HT2B receptor binding affinity of RS-127445 hydrochloride, a potent and selective antagonist. The information is compiled from peer-reviewed scientific literature to assist researchers and professionals in drug development. This document details the quantitative binding data, experimental methodologies, and relevant biological pathways.

Core Data Presentation: Binding Affinity and Selectivity

This compound demonstrates high affinity for the human 5-HT2B receptor, with a pKi value consistently reported around 9.5.[1][2][3] This corresponds to a nanomolar affinity, positioning RS-127445 as one of the most potent 5-HT2B receptor ligands described.[2] A key feature of RS-127445 is its remarkable selectivity, exhibiting approximately 1000-fold lower affinity for other serotonin receptor subtypes, including 5-HT2A and 5-HT2C, as well as numerous other receptor and ion channel binding sites.[1][3]

The following tables summarize the quantitative data for this compound's binding affinity and functional potency.

Table 1: Binding Affinity (pKi) of RS-127445 at Serotonin Receptors

Receptor SubtypeSpeciespKi (mean ± SEM)Selectivity vs. 5-HT2BReference
5-HT2B Human 9.5 ± 0.1 - [1][3]
5-HT2AHuman~6.5~1000-fold[1]
5-HT2CHuman~6.5~1000-fold[1]
5-HT1ARat< 6.5>1000-fold[1]
5-HT1B/DBovine< 6.5>1000-fold[1]
5-HT5Human< 6.5>1000-fold[1]
5-HT6Human< 6.5>1000-fold[1]
5-HT7Human< 6.5>1000-fold[1]

Table 2: Functional Antagonist Potency of RS-127445

Assay TypeCell LineAgonistPotency Metric (mean ± SEM)Reference
Inositol Phosphate FormationHEK-293 (human 5-HT2B)5-HTpKB = 9.5 ± 0.1[3]
Intracellular Calcium IncreaseHEK-293 (human 5-HT2B)5-HT (10 nM)pIC50 = 10.4 ± 0.1[1][3]
Rat Stomach Fundus ContractionRat Tissue5-HTpA2 = 9.5 ± 1.1[3]
Rat Jugular Vein RelaxationRat Tissue(±)α-methyl-5-HTpA2 = 9.9 ± 0.3[3]

Experimental Protocols

The binding affinity of RS-127445 for the 5-HT2B receptor was primarily determined using radioligand binding assays. Below is a detailed methodology synthesized from the available literature.

Radioligand Binding Assay for 5-HT2B Receptor

Objective: To determine the binding affinity (Ki) of RS-127445 for the human 5-HT2B receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK-293) cells stably expressing the human recombinant 5-HT2B receptor.[4][1]

  • Radioligand: [3H]-5-HT (Tritiated Serotonin).[4]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand, such as 10 µM methysergide, is used to determine non-specific binding.[4]

  • Buffers and Reagents: Assay buffer (e.g., Tris-HCl), protease inhibitors.

  • Equipment: Homogenizer, refrigerated centrifuge, liquid scintillation counter, glass fiber filters (e.g., GF/B).[4]

Procedure:

  • Membrane Preparation:

    • Cells expressing the 5-HT2B receptor are harvested.[2]

    • The cells are homogenized in an ice-cold buffer.

    • The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.[2]

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • A fixed concentration of the radioligand ([3H]-5-HT) is incubated with the cell membrane preparation.

    • Increasing concentrations of the unlabeled test compound (RS-127445) are added to compete with the radioligand for binding to the receptor.

    • A parallel set of tubes containing the radioligand and a high concentration of an unlabeled ligand is used to determine non-specific binding.

    • The incubation is carried out at a specific temperature (e.g., 32°C) for a set duration (e.g., 60 minutes) to reach equilibrium.[4]

  • Separation and Counting:

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[4]

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.[4]

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of RS-127445 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Visualizations: Signaling Pathway and Experimental Workflow

To further elucidate the context of RS-127445's action and the methodology used for its characterization, the following diagrams are provided.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis ReceptorSource Cells Expressing 5-HT2B Receptor MembranePrep Membrane Homogenization ReceptorSource->MembranePrep Incubation Incubation with Membrane Preparation MembranePrep->Incubation Radioligand [3H]-5-HT (Radioligand) Radioligand->Incubation Competitor RS-127445 (Unlabeled Competitor) Competitor->Incubation Filtration Vacuum Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

The 5-HT2B receptor, a member of the G protein-coupled receptor (GPCR) family, primarily signals through the Gq/11 pathway.[5][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger downstream cellular responses, such as an increase in intracellular calcium and activation of protein kinase C (PKC).[6][7] RS-127445 acts as an antagonist, blocking the initiation of this signaling cascade by serotonin (5-HT).

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling SHT 5-HT (Serotonin) Receptor 5-HT2B Receptor SHT->Receptor Activates RS127445 RS-127445 RS127445->Receptor Blocks Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca Intracellular Ca2+ Increase IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Ca->PKC Activates

Caption: The 5-HT2B receptor Gq signaling pathway.

References

The Selective Antagonist RS-127445 Hydrochloride: A Technical Guide to its Serotonin Receptor Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of RS-127445 hydrochloride, a potent and highly selective antagonist of the serotonin 5-HT2B receptor. This document provides a comprehensive overview of its binding affinities, functional activities, and the experimental methodologies used for their determination, serving as a valuable resource for researchers in pharmacology and drug development.

Core Selectivity Profile of RS-127445

RS-127445 is distinguished by its nanomolar affinity for the human 5-HT2B receptor, exhibiting approximately 1,000-fold selectivity over a wide range of other serotonin receptor subtypes and other neurotransmitter receptors and ion channels.[1][2][3][4][5] This high selectivity makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT2B receptor.[6]

Data Presentation: Binding Affinity and Functional Activity

The following tables summarize the quantitative data on the binding affinity (pKi) and functional antagonist activity (pKB/pIC50) of RS-127445 at various serotonin receptors.

Table 1: Binding Affinity of RS-127445 at Human Serotonin Receptors [3]

Receptor SubtypeRadioligandTissue/Cell LinepKi (mean ± SEM)
5-HT2B [3H]-5-HT CHO-K1 cells 9.5 ± 0.1
5-HT2A[3H]-KetanserinCHO-K1 cells< 6.5
5-HT2C[3H]-MesulergineCHO-K1 cells6.4 ± 0.1
5-HT1A[3H]-8-OH-DPATRat Brain Membranes< 5.5
5-HT1B/1D[3H]-5-HTBovine Caudate< 6.0
5-HT5[3H]-5-HTCHO-K1 cells< 6.0
5-HT6[3H]-5-HTCHO-K1 cells< 6.0
5-HT7[3H]-5-HTCHO-K1 cells< 6.0

Data derived from Bonhaus et al., 1999.

Table 2: Functional Antagonist Activity of RS-127445 [2]

AssayAgonistCell LineParameterValue (mean ± SEM)
Inositol Phosphate Formation5-HTHEK-293 cellspKB9.5 ± 0.1
Intracellular Calcium Increase5-HTHEK-293 cellspIC5010.4 ± 0.1

Data derived from Bonhaus et al., 1999.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the selectivity profile of RS-127445.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a ligand for a receptor.[7][8] In the case of RS-127445, competition binding assays were used to determine its Ki value at various serotonin receptors by measuring its ability to displace a specific radioligand.

Protocol: Competition Radioligand Binding Assay for 5-HT2B Receptor

  • Membrane Preparation:

    • CHO-K1 cells stably expressing the human 5-HT2B receptor are cultured and harvested.

    • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.[7]

  • Assay Procedure:

    • The assay is conducted in a 96-well plate format in a final volume of 250 µL.[7]

    • To each well, the following are added in order:

      • 150 µL of the membrane preparation.

      • 50 µL of varying concentrations of RS-127445 or vehicle.

      • 50 µL of [3H]-5-HT (at a concentration close to its Kd).

    • The plate is incubated for 60 minutes at 30°C with gentle agitation to reach equilibrium.[7]

  • Detection and Analysis:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B pre-soaked in polyethyleneimine) to separate bound from free radioligand.[5]

    • Filters are washed with ice-cold wash buffer.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM 5-HT).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC50 values are determined by non-linear regression analysis of the competition curves and converted to Ki values using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial to determine whether a ligand acts as an agonist or an antagonist at a receptor. For RS-127445, its antagonist properties were confirmed by its ability to inhibit the functional response induced by the natural agonist, serotonin (5-HT).

Activation of the Gq-coupled 5-HT2B receptor stimulates phospholipase C (PLC), leading to the production of inositol phosphates.[9] The IP-One HTRF assay is a common method to quantify the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade.[1][10][11][12][13]

Protocol: IP-One HTRF Assay

  • Cell Preparation:

    • HEK-293 cells expressing the human 5-HT2B receptor are seeded in a 384-well white microplate and incubated overnight.[9]

  • Assay Procedure:

    • The cell culture medium is replaced with a stimulation buffer containing LiCl (which inhibits the degradation of IP1).

    • Cells are pre-incubated with various concentrations of RS-127445 or vehicle for 15-30 minutes at 37°C.[9]

    • Serotonin (at a concentration that elicits a submaximal response, e.g., EC80) is then added to stimulate the receptors.

    • The plate is incubated for 30-60 minutes at 37°C to allow for IP1 accumulation.[9]

  • Detection and Analysis:

    • Lysis buffer containing the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) is added to each well.[12]

    • The plate is incubated for 1 hour at room temperature, protected from light.[10]

    • The HTRF signal is read on a compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).[12]

    • The ratio of the fluorescence at 665 nm to 620 nm is calculated.

    • The antagonist effect of RS-127445 is determined by its ability to inhibit the 5-HT-induced IP1 accumulation, and the pKB is calculated.

The IP3 produced upon 5-HT2B receptor activation triggers the release of calcium from intracellular stores. This transient increase in intracellular calcium can be measured using fluorescent calcium indicators like Fluo-4 AM.[14][15][16]

Protocol: Fluo-4 Calcium Flux Assay

  • Cell Preparation and Dye Loading:

    • HEK-293 cells expressing the human 5-HT2B receptor are seeded in a 96-well black, clear-bottom plate and incubated overnight.

    • The culture medium is removed, and cells are incubated with a Fluo-4 AM dye-loading solution in the dark for approximately 1 hour at 37°C.[14][16]

    • The cells are then washed to remove excess dye.

  • Assay Procedure:

    • A baseline fluorescence reading is taken using a fluorescence microplate reader (excitation ~490 nm, emission ~525 nm).

    • Varying concentrations of RS-127445 or vehicle are added to the wells.

    • Serotonin is then added to stimulate the cells, and the fluorescence is monitored in real-time.

  • Detection and Analysis:

    • The increase in fluorescence intensity upon agonist addition reflects the increase in intracellular calcium.

    • The antagonist activity of RS-127445 is quantified by its ability to reduce the 5-HT-induced calcium response.

    • The pIC50 value is determined from the concentration-response curves.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Signaling Pathway of the 5-HT2B Receptor

G 5-HT2B Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RS127445 RS-127445 Receptor 5-HT2B Receptor RS127445->Receptor Antagonist Serotonin Serotonin (5-HT) Serotonin->Receptor Agonist Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto releases Ca2+ Ca2_ER Ca2+ Response Cellular Response Ca2_cyto->Response PKC->Response G Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & RS-127445 prep->incubate filter Filter to Separate Bound & Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end G Inositol Phosphate (IP1) Assay Workflow start Start seed Seed 5-HT2B Expressing Cells in Plate start->seed preincubate Pre-incubate with RS-127445 seed->preincubate stimulate Stimulate with 5-HT (in presence of LiCl) preincubate->stimulate detect Add HTRF Lysis & Detection Reagents stimulate->detect read Read HTRF Signal detect->read analyze Data Analysis (pKB) read->analyze end End analyze->end G Intracellular Calcium Assay Workflow start Start seed Seed 5-HT2B Expressing Cells in Plate start->seed load Load Cells with Fluo-4 AM Dye seed->load baseline Measure Baseline Fluorescence load->baseline add_antagonist Add RS-127445 baseline->add_antagonist stimulate Stimulate with 5-HT add_antagonist->stimulate read Monitor Fluorescence Change in Real-time stimulate->read analyze Data Analysis (pIC50) read->analyze end End analyze->end

References

An In-depth Technical Guide to RS-127445 Hydrochloride: A Selective 5-HT2B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-127445 hydrochloride is a potent and selective antagonist of the serotonin 2B receptor (5-HT2B).[1][2][3] With its high affinity and over 1,000-fold selectivity against other serotonin receptor subtypes, RS-127445 serves as a critical pharmacological tool for elucidating the physiological and pathological roles of the 5-HT2B receptor.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a crystalline solid with the following key identifiers and properties.[1]

PropertyValue
CAS Number 199864-86-3
IUPAC Name 4-(4-fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine, monohydrochloride[1]
Alternative Names MT 500[5][6]
Molecular Formula C₁₇H₁₆FN₃ • HCl[1]
Molecular Weight 317.8 g/mol [1]
Purity ≥98%[1][6]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml[1]

Pharmacology and Mechanism of Action

RS-127445 acts as a competitive antagonist at the 5-HT2B receptor, a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of the 5-HT2B receptor by its endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), initiates a cascade of intracellular events. This begins with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). RS-127445 effectively blocks these downstream signaling events by preventing the initial binding of 5-HT to the receptor.

Gq_Signaling_Pathway cluster_receptor 5-HT2B Receptor Activation cluster_gprotein G-Protein Signaling cluster_downstream Downstream Signaling Serotonin Serotonin 5-HT2B_Receptor 5-HT2B Receptor Serotonin->5-HT2B_Receptor Binds and Activates RS-127445 RS-127445 RS-127445->5-HT2B_Receptor Blocks Binding Gq_protein Gq Protein 5-HT2B_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation

Figure 1: 5-HT2B Receptor Gq Signaling Pathway

Pharmacological Profile

The following tables summarize the binding affinities and functional potencies of this compound across various in vitro assays.

Table 1: Receptor Binding Affinities

Receptor SubtypeLigandPreparationKi (nM)pKi
5-HT2B[³H]-5-HTHuman recombinant (CHO-K1 cells)0.32[1]9.5 ± 0.1[2]
5-HT1A-Rat brain membranes>3000[1]-
5-HT1B-Bovine caudate>3000[1]-
5-HT2A-Human recombinant>3000[1]-
5-HT2C-Human recombinant>3000[1]-
5-HT3-->3000[1]-
5-HT5-Human recombinant>3000[1]-
5-HT6-Human recombinant>3000[1]-

Table 2: Functional Antagonist Activity

AssayAgonistPreparationIC50 (nM)pA2 / pKB / pIC50
Calcium Mobilization5-HTHEK-293 cells (human 5-HT2B)0.04[1]pIC50 = 10.4 ± 0.1
Inositol Phosphate Accumulation5-HTHEK-293 cells (human 5-HT2B)-pKB = 9.5 ± 0.1[2]
Rat Stomach Fundus Contraction5-HTIsolated rat stomach fundus-pA2 = 9.5[1]
Rat Jugular Vein Relaxation(±)-α-methyl-5-HTIsolated rat jugular vein-pA2 = 9.95[1]

Table 3: Pharmacokinetic Properties in Rats

ParameterOral AdministrationIntraperitoneal AdministrationIntravenous Administration
Dose 5 mg/kg[2]5 mg/kg[2]5 mg/kg[2]
Bioavailability ~14%[2]~62%[2]-
Time to Peak Plasma Concentration 15 min[7]< 15 min[7]< 15 min[7]
Terminal Elimination Half-life ~1.7 hours[2]~1.7 hours[2]~1.7 hours[2]
Protein Binding (Blood and Brain) >98%[2]>98%[2]>98%[2]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Receptor Binding Assay

This protocol outlines the procedure for determining the binding affinity of RS-127445 to the 5-HT2B receptor.

Receptor_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing 5-HT2B receptors start->prep_membranes incubation Incubate membranes with [³H]-5-HT and varying concentrations of RS-127445 prep_membranes->incubation separation Separate bound and free radioligand via filtration incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Analyze data to determine Ki value quantification->analysis end End analysis->end

Figure 2: Workflow for 5-HT2B Receptor Binding Assay

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1 cells stably expressing the human 5-HT2B receptor.

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the prepared cell membranes.

    • Add a fixed concentration of the radioligand, [³H]-5-HT.

    • Add varying concentrations of RS-127445 (or other competing ligands).

    • For non-specific binding control wells, add a high concentration of an unlabeled ligand (e.g., 5-HT).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the concentration of RS-127445.

    • Determine the IC50 value (the concentration of RS-127445 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of RS-127445 to antagonize 5-HT-induced IP accumulation, a downstream effect of 5-HT2B receptor activation.

IP_Accumulation_Workflow start Start label_cells Label cells expressing 5-HT2B receptors with [³H]-myo-inositol start->label_cells pre_incubation Pre-incubate labeled cells with varying concentrations of RS-127445 label_cells->pre_incubation stimulation Stimulate cells with 5-HT in the presence of LiCl pre_incubation->stimulation termination Terminate the reaction with perchloric acid stimulation->termination extraction Extract and separate inositol phosphates using anion-exchange chromatography termination->extraction quantification Quantify [³H]-inositol phosphates by liquid scintillation counting extraction->quantification analysis Analyze data to determine pKB value quantification->analysis end End analysis->end

Figure 3: Workflow for Inositol Phosphate Accumulation Assay

Methodology:

  • Cell Culture and Labeling:

    • Plate HEK-293 cells expressing the human 5-HT2B receptor.

    • Incubate the cells overnight with a medium containing [³H]-myo-inositol to allow for its incorporation into cellular phosphoinositides.

  • Assay Procedure:

    • Wash the labeled cells to remove unincorporated [³H]-myo-inositol.

    • Pre-incubate the cells with varying concentrations of RS-127445 in a buffer containing LiCl (to inhibit inositol monophosphatase and allow for IP accumulation).

    • Initiate the reaction by adding a fixed concentration of 5-HT to stimulate the 5-HT2B receptors.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Extraction and Quantification:

    • Terminate the reaction by adding ice-cold perchloric acid.

    • Neutralize the samples with a suitable base (e.g., KOH).

    • Separate the accumulated [³H]-inositol phosphates from other radiolabeled compounds using anion-exchange chromatography columns.

    • Elute the inositol phosphates and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Construct concentration-response curves for 5-HT in the absence and presence of different concentrations of RS-127445.

    • Perform a Schild regression analysis to determine the pKB value, which represents the negative logarithm of the antagonist's dissociation constant.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following 5-HT2B receptor activation and the inhibitory effect of RS-127445.

Calcium_Mobilization_Workflow start Start load_dye Load cells expressing 5-HT2B receptors with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_dye pre_incubation Pre-incubate the loaded cells with varying concentrations of RS-127445 load_dye->pre_incubation measurement Measure baseline fluorescence using a fluorescence plate reader pre_incubation->measurement stimulation Inject 5-HT to stimulate the cells measurement->stimulation kinetic_read Immediately measure the kinetic fluorescence response over time stimulation->kinetic_read analysis Analyze the change in fluorescence to determine the pIC50 value kinetic_read->analysis end End analysis->end

Figure 4: Workflow for Calcium Mobilization Assay

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate HEK-293 cells expressing the human 5-HT2B receptor in a black, clear-bottom 96-well plate.

    • Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The dye will be taken up by the cells and cleaved to its active, fluorescent form.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of RS-127445 to the wells and incubate for a short period.

    • Place the plate in a fluorescence plate reader equipped with an automated injector.

  • Measurement and Analysis:

    • Measure the baseline fluorescence of each well.

    • Inject a fixed concentration of 5-HT into the wells to stimulate the receptors.

    • Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

    • The peak fluorescence intensity is proportional to the intracellular calcium concentration.

    • Plot the peak fluorescence response as a function of the RS-127445 concentration to determine the IC50 value, which can then be converted to a pIC50.

Conclusion

This compound is an invaluable tool for researchers investigating the role of the 5-HT2B receptor in various physiological and pathological processes. Its high affinity and selectivity make it a reliable antagonist for in vitro and in vivo studies. This guide provides the essential technical information and experimental frameworks to effectively utilize RS-127445 in a research setting. As with any potent pharmacological agent, appropriate experimental design and controls are crucial for obtaining accurate and reproducible results.

References

In Vivo Applications of RS-127445 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo use of RS-127445 hydrochloride, a potent and selective 5-HT2B receptor antagonist. It consolidates key findings from preclinical studies, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support further research and development.

Core Compound Characteristics

RS-127445 is a high-affinity antagonist for the 5-HT2B receptor, demonstrating approximately 1000-fold selectivity over other serotonin receptor subtypes, including 5-HT2A and 5-HT2C, as well as numerous other ion channels and receptors.[1][2][3][4][5] This remarkable selectivity makes it an invaluable tool for elucidating the physiological and pathological roles of the 5-HT2B receptor in various in vivo models.

Data Presentation

Pharmacokinetic Profile in Rats

This compound has been characterized by its rapid absorption and distribution following various administration routes in rats.[1] The compound is cleared from plasma with an estimated terminal elimination half-life of approximately 1.7 hours.[2] Notably, it exhibits high protein binding, with over 98% bound in both blood and brain tissue.[2][6]

ParameterOral (5 mg/kg)Intraperitoneal (5 mg/kg)Intravenous (5 mg/kg)Reference
Bioavailability 14%60%N/A[1][3]
Time to Peak Plasma Concentration (Tmax) ~15 minutes~15 minutes~5 minutes[1]
Terminal Elimination Half-life (t1/2) ~1.7 hours~1.7 hours~1.7 hours[2]
Protein Binding (Blood) >98%>98%>98%[6]
Protein Binding (Brain) >98%>98%>98%[6]
Receptor Affinity and Potency

The high affinity and potency of RS-127445 at the human 5-HT2B receptor have been established through various in vitro assays.

Assay TypeParameterValueReference
Radioligand Binding (human recombinant 5-HT2B receptors in CHO-K1 cells) pKi9.5 ± 0.1[1][2]
Inositol Phosphate Formation (human recombinant 5-HT2B receptors in HEK-293 cells) pKB9.5 ± 0.1[1][3]
Intracellular Calcium Mobilization (human recombinant 5-HT2B receptors in HEK-293 cells) pIC5010.4 ± 0.1[1][3]
Rat Stomach Fundus Contraction pA29.5 ± 1.1[1][3]
Rat Jugular Vein Relaxation pA29.9 ± 0.3[1][3]

Experimental Protocols

Visceral Hypersensitivity Model

This protocol details the assessment of visceral sensitivity in a stress-sensitive animal model and the evaluation of RS-127445's therapeutic potential.[7]

Animal Model: Wistar Kyoto (WKY) rats, a model known to exhibit visceral hypersensitivity, are used alongside normosensitive Sprague Dawley (SD) rats for comparison.[7]

Methodology: [7]

  • Surgical Preparation: Rats are anesthetized, and electrodes are sutured into the external oblique abdominal muscle to record electromyographic (EMG) activity as a measure of the visceromotor response to colorectal distension.

  • Colorectal Distension (CRD): A flexible balloon catheter is inserted into the colon. The colon is then distended to various pressures to assess the visceral pain threshold.

  • Drug Administration: this compound is administered either intraperitoneally (i.p.) at a dose of 5 mg/kg or intracerebroventricularly (i.c.v.) at a concentration of 100 nM to evaluate both peripheral and central effects.[7]

  • Data Analysis: The number of pain behaviors and the EMG recordings during CRD are quantified and compared between vehicle-treated and RS-127445-treated animals.

Colonic Motility and Defecation Assay

This protocol is designed to investigate the role of 5-HT2B receptors in regulating colonic function.[6]

Animal Model: Male Sprague-Dawley rats.

Methodology: [6]

  • Housing: Rats are housed in individual cages with grid bottoms to allow for the collection of fecal pellets.

  • Drug Administration: this compound is dissolved in a vehicle of 10% ethanol, 40% polyethylene glycol, and 50% distilled water and administered intraperitoneally at doses ranging from 1 to 30 mg/kg.[6]

  • Data Collection: Fecal output is collected and weighed over a 3-hour period following drug administration.

  • Data Analysis: The total weight of fecal pellets is compared between different dose groups and the vehicle control group. A dose-dependent reduction in fecal output is indicative of an inhibitory effect on colonic motility.[6]

Signaling Pathways and Experimental Workflows

5-HT2B Receptor Signaling Pathway

Activation of the 5-HT2B receptor, a Gq/11-coupled receptor, initiates a signaling cascade that leads to the formation of inositol phosphates and an increase in intracellular calcium concentration.[1][4] RS-127445 acts as an antagonist at this receptor, blocking these downstream effects.

G cluster_membrane Cell Membrane receptor 5-HT2B Receptor g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes serotonin Serotonin (5-HT) serotonin->receptor Activates rs127445 RS-127445 rs127445->receptor Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release (from ER) ip3->ca_release Stimulates G start Start: WKY Rats (Visceral Hypersensitivity Model) surgery Implant EMG Electrodes in External Oblique Muscle start->surgery recovery Surgical Recovery Period surgery->recovery baseline Baseline Assessment: Colorectal Distension (CRD) and EMG Recording recovery->baseline treatment Administer RS-127445 (i.p. or i.c.v.) or Vehicle baseline->treatment post_treatment Post-Treatment Assessment: CRD and EMG Recording treatment->post_treatment analysis Data Analysis: Compare pre- and post-treatment pain responses post_treatment->analysis end Conclusion on Efficacy analysis->end G compound This compound target Selective Antagonism of 5-HT2B Receptors compound->target mechanism Inhibition of 5-HT-mediated Intracellular Signaling (e.g., Ca2+ mobilization) target->mechanism effect1 Reduction in Neuronal Excitability in the Enteric Nervous System mechanism->effect1 effect2 Modulation of Sensory Nerve Activation mechanism->effect2 outcome1 Decreased Colonic Motility and Defecation effect1->outcome1 outcome2 Amelioration of Visceral Hypersensitivity effect2->outcome2

References

Probing Visceral Hypersensitivity: A Technical Guide to the Application of RS-127445 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RS-127445 hydrochloride, a potent and selective 5-HT2B receptor antagonist, as a critical tool for the investigation of visceral hypersensitivity. Visceral hypersensitivity, a hallmark of functional bowel disorders like Irritable Bowel Syndrome (IBS), represents a significant area of unmet medical need.[1][2] Understanding the underlying mechanisms of visceral pain is paramount for the development of novel therapeutics, and RS-127445 serves as a key pharmacological probe in this endeavor.

Core Mechanism of Action

RS-127445 is a highly selective antagonist of the serotonin 2B (5-HT2B) receptor, demonstrating a nanomolar affinity and over 1,000-fold selectivity against other 5-HT receptor subtypes and numerous other receptors and ion channels.[3][4] Its primary mechanism in the context of visceral hypersensitivity is the blockade of 5-HT2B receptor-mediated signaling pathways, which have been implicated in the sensitization of afferent nerves that transmit pain signals from the gut to the central nervous system.[1][5][6] Emerging evidence also suggests a downstream regulatory effect on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli.[7][8]

Signaling Pathway: 5-HT2B Receptor Blockade in Visceral Nociception

G stress Stress / Inflammation serotonin Serotonin (5-HT) Release stress->serotonin ht2b 5-HT2B Receptor serotonin->ht2b trpv1 TRPV1 Channel Activation ht2b->trpv1 downstream signaling rs127445 RS-127445 rs127445->ht2b sensitization Afferent Nerve Sensitization trpv1->sensitization pain Visceral Hypersensitivity (Pain Perception) sensitization->pain

Caption: Proposed signaling cascade for RS-127445 action in visceral pain.

Efficacy in Preclinical Models of Visceral Hypersensitivity

RS-127445 has consistently demonstrated efficacy in attenuating visceral hypersensitivity across multiple, well-established rodent models. These models recapitulate key aspects of human conditions such as IBS, including stress-induced and inflammation-induced visceral pain.

Summary of Efficacy Data
Animal ModelInduction MethodAdministration RouteDose RangeKey OutcomeInhibition RateReference
Wistar Kyoto (WKY) RatInnate stress-sensitive strainIntraperitoneal (i.p.)5 mg/kgReversal of visceral hypersensitivitySignificant[1]
Wistar Kyoto (WKY) RatInnate stress-sensitive strainIntracerebroventricular (i.c.v.)100 nMDecreased pain behaviorsSignificant[1]
RatRestraint StressOral (p.o.)1 - 10 mg/kgInhibition of visceral hypersensitivity35% - 74%[3][5]
RatTNBS-induced colitisOral (p.o.)3 - 30 mg/kgSuppression of visceral hypersensitivity15% - 62%[3][5]
Rat (IBS-D model)Acetic acid & wrap restraintIntraperitoneal (i.p.)Not specifiedDecreased Abdominal Withdrawal ReflexSignificant[7][9]

Key Pharmacokinetic and Pharmacodynamic Properties

Understanding the disposition and binding characteristics of RS-127445 is crucial for proper experimental design.

ParameterValueSpeciesReference
pKi (5-HT2B Receptor)9.5 ± 0.1-[4]
pIC50 (vs. 5-HT induced Ca2+ increase)10.4 ± 0.1Human recombinant cells[4][10]
pA2 (vs. 5-HT contraction of stomach)9.5 ± 1.1Rat[4][10]
Oral Bioavailability ~14%Rat[4][10]
Intraperitoneal Bioavailability ~60%Rat[4][10]
Time to Peak Plasma Concentration < 15 minutesRat[3]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of findings. Below are protocols for inducing and assessing visceral hypersensitivity, where RS-127445 has been successfully employed.

Induction of Visceral Hypersensitivity

A. Stress-Induced Hypersensitivity (Restraint Stress)

  • Model: This model mimics the psychological stress that can exacerbate IBS symptoms.[5]

  • Protocol:

    • Rats are placed in a restraint device that restricts movement.

    • The duration and frequency of restraint can vary, a common protocol involves 1-2 hours of restraint.

    • Visceral sensitivity testing is typically performed after the stress period.[5]

    • This stressor leads to an increased number of abdominal contractions in response to colorectal distension.[5]

B. Inflammation-Induced Hypersensitivity (TNBS)

  • Model: This model uses the haptenating agent 2,4,6-trinitrobenzene sulfonic acid (TNBS) to induce a local, transmural colitis, leading to persistent visceral hypersensitivity even after the initial inflammation subsides.[5]

  • Protocol:

    • Rats are lightly anesthetized.

    • A catheter is inserted into the colon (approximately 8 cm from the anus).

    • TNBS is instilled into the proximal colon.

    • Visceral sensitivity is typically assessed several days later (e.g., 7 days post-TNBS) to evaluate hypersensitivity in the non-inflamed distal colon.[5]

C. Acetic Acid-Induced Hypersensitivity

  • Model: Intracolonic injection of acetic acid in neonatal rats establishes a model of chronic visceral hyperalgesia that mimics IBS.[11]

  • Protocol:

    • Neonatal rats (e.g., postnatal days 8-21) receive daily intracolonic injections of dilute acetic acid (e.g., 0.2-0.5%).[11]

    • This procedure establishes a long-lasting visceral hypersensitivity that can be assessed in adulthood.[11]

Assessment of Visceral Sensitivity: Colorectal Distension (CRD)

The most common method for quantifying visceral nociception in rodents is by measuring the behavioral response to colorectal distension (CRD).[1][5]

G cluster_prep Preparation cluster_crd CRD Procedure cluster_analysis Data Analysis animal Animal Model (e.g., Stressed, TNBS) rs_admin RS-127445 or Vehicle Administration animal->rs_admin balloon Balloon Catheter Insertion into Colon rs_admin->balloon distension Graded Pressure Distension (e.g., 20-80 mmHg) balloon->distension observe Behavioral Observation (Abdominal Withdrawal Reflex) distension->observe score Quantify AWR Score or Pain Behaviors observe->score compare Compare Treatment vs. Vehicle Groups score->compare

Caption: Standard experimental workflow for assessing visceral pain.

  • Protocol:

    • A flexible balloon catheter is inserted into the descending colon and rectum.

    • The balloon is incrementally inflated to various pressures (e.g., 20, 40, 60, 80 mmHg).

    • The visceromotor response is quantified, often using the abdominal withdrawal reflex (AWR), a semi-quantitative score of abdominal muscle contraction and body posture.[7]

    • Alternatively, the number of abdominal contractions or "pain behaviors" can be counted during the distension period.[1][5]

    • RS-127445 or vehicle is typically administered (e.g., orally or intraperitoneally) at a set time before the CRD procedure.[3][5]

Rationale and Application

The selective nature and proven in vivo efficacy of RS-127445 make it an indispensable tool for elucidating the role of the 5-HT2B receptor in visceral sensation.

Logical Framework for Using RS-127445

G premise1 Premise 1: Visceral hypersensitivity is a key component of disorders like IBS. hypothesis Hypothesis: Blocking the 5-HT2B receptor will attenuate visceral hypersensitivity. premise1->hypothesis premise2 Premise 2: The 5-HT system, particularly the 5-HT2B receptor, is implicated in pain signaling. premise2->hypothesis experiment Experiment: Administer RS-127445 in animal models of visceral hypersensitivity and measure pain responses (e.g., via CRD). hypothesis->experiment tool Tool: RS-127445 is a selective, high-affinity 5-HT2B receptor antagonist. tool->experiment conclusion Conclusion: RS-127445 reduces visceral pain behaviors, validating the 5-HT2B receptor as a therapeutic target. experiment->conclusion

Caption: Rationale for employing RS-127445 in visceral pain research.

By specifically blocking the 5-HT2B receptor, researchers can:

  • Validate the Target: Confirm the involvement of this specific receptor subtype in visceral pain pathways in various pathological states.[1][5]

  • Dissect Mechanisms: Investigate the downstream signaling events following 5-HT2B receptor activation, such as the interplay with other pain-related channels like TRPV1.[7][8]

  • Screen for Novel Therapeutics: Use RS-127445 as a benchmark compound when evaluating new potential analgesics targeting the serotonergic system or related pathways.

References

An In-depth Technical Guide to the Pharmacokinetic Properties of RS-127445 Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: RS-127445 hydrochloride is a potent and highly selective 5-HT2B receptor antagonist.[1] Understanding its pharmacokinetic profile is crucial for its application in in vivo research and potential therapeutic development. This guide provides a comprehensive overview of the currently available data on the pharmacokinetics of RS-127445 in rats, focusing on its absorption, distribution, and elimination. All data presented is derived from a key study in the field.[2]

Pharmacokinetic Parameters

The pharmacokinetic properties of RS-127445 have been characterized in male Sprague-Dawley rats following intravenous, intraperitoneal, and oral administration of a 5 mg/kg dose.[2] The compound is rapidly absorbed, with peak plasma concentrations achieved shortly after administration.[2][3] The terminal elimination half-life is estimated to be approximately 1.7 hours.[2]

While specific values for Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve) are not explicitly detailed in the primary literature, the available data on time to peak concentration (Tmax), elimination half-life, and bioavailability provide valuable insights into the compound's behavior in vivo.

Table 1: Single-Dose (5 mg/kg) Pharmacokinetic Parameters of RS-127445 in Male Sprague-Dawley Rats

ParameterIntravenous (IV)Intraperitoneal (IP)Oral (PO)
Tmax (Time to Peak Plasma Concentration) 0.08 h0.08 h0.25 h
Terminal Elimination Half-life (t½) ~1.7 h~1.7 h~1.7 h
Bioavailability (F%) 100%60%14%
Cmax (Peak Plasma Concentration) Data Not AvailableData Not AvailableData Not Available
AUC (Area Under the Curve) Data Not AvailableData Not AvailableData Not Available
Clearance (CL) Data Not AvailableData Not AvailableData Not Available
Volume of Distribution (Vd) Data Not AvailableData Not AvailableData Not Available

Source: Bonhaus et al., 1999.[2]

Experimental Protocols

The pharmacokinetic data for RS-127445 were generated from a series of experiments conducted in male Sprague-Dawley rats.[2] The following sections detail the methodologies employed in these studies.

Animal Model
  • Species: Rat[2]

  • Strain: Sprague-Dawley[2]

  • Sex: Male[2]

  • Weight: Approximately 200 g[2]

  • Acclimatization: Animals were allowed to acclimatize for at least 2 days before the study.[2]

  • Fasting: Rats were fasted overnight prior to dosing and for 4 hours post-dosing.[2]

  • Housing: Water was available ad libitum.[2]

Drug Administration

A single dose of 5 mg/kg of RS-127445 was administered via three different routes:[2]

  • Vehicle: The compound was dissolved in a vehicle consisting of ethanol, propylene glycol, and water in a 10:50:40 ratio (v/v/v).[2]

  • Concentration: The final concentration of the dosing solution was 2.5 mg/ml.[2]

  • Routes of Administration:

    • Intravenous (IV)

    • Intraperitoneal (IP)

    • Oral (PO)

Blood Sample Collection and Analysis
  • Time Points: Blood samples were collected at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours after dosing.[2]

  • Method of Collection: Samples were collected via cardiac puncture while the rats were anesthetized.[2]

  • Sample Processing: Plasma was separated and stored at -20°C until analysis.[2]

  • Analytical Method: The concentration of RS-127445 in plasma was determined using a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection at a wavelength of 305 nM.[2] The lower limit of quantification for the assay was 4 ng/ml.[2]

Metabolism and Excretion

Currently, there is no publicly available information on the metabolic pathways or excretion routes of RS-127445 in rats. Further studies are required to elucidate how this compound is metabolized and cleared from the body.

Visualizations

Experimental Workflow for Pharmacokinetic Study

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Acclimatization of Male Sprague-Dawley Rats (>=2 days) fasting Overnight Fasting acclimatization->fasting dosing Single 5 mg/kg Dose Administration fasting->dosing iv Intravenous dosing->iv ip Intraperitoneal dosing->ip po Oral dosing->po sampling Blood Sampling via Cardiac Puncture (0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv->sampling ip->sampling po->sampling processing Plasma Separation and Storage (-20°C) sampling->processing analysis HPLC Analysis (Quantification of RS-127445) processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

Caption: Workflow of the pharmacokinetic study of RS-127445 in rats.

Absorption and Bioavailability Pathway

G cluster_admin Administration Routes (5 mg/kg) cluster_abs Absorption & Systemic Circulation iv Intravenous absorption Systemic Circulation iv->absorption 100% Bioavailability ip Intraperitoneal ip->absorption 60% Bioavailability po Oral po->absorption 14% Bioavailability

Caption: Bioavailability of RS-127445 following different administration routes.

References

An In-depth Technical Guide to the Pharmacokinetics of RS-127445 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of Oral Bioavailability and Half-Life for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacokinetic properties of RS-127445 hydrochloride, a selective and high-affinity 5-HT2B receptor antagonist. The following sections present quantitative data on its oral bioavailability and half-life, in-depth descriptions of the experimental protocols used for its characterization, and visualizations of its mechanism of action.

Pharmacokinetic Profile of RS-127445

RS-127445 has been evaluated in preclinical studies to determine its key pharmacokinetic parameters. The data from these studies are summarized below.

ParameterValueSpeciesDosageRoute of AdministrationSource
Terminal Elimination Half-Life ~1.7 hoursRat5 mg/kgIntravenous, Intraperitoneal, Oral[1][2][3]
Oral Bioavailability (F) ~14%Rat5 mg/kgOral vs. Intravenous[1][2][3][4]
Intraperitoneal Bioavailability ~60-62%Rat5 mg/kgIntraperitoneal vs. Intravenous[1][2][3][4]
Time to Peak Plasma Concentration (Tmax) 0.25 hoursRat5 mg/kgOral[1][2][4]
Time to Peak Plasma Concentration (Tmax) 0.08 hoursRat5 mg/kgIntravenous & Intraperitoneal[1][2][4]
Protein Binding (Blood) >98% (98.25%)RatNot SpecifiedNot Specified[2][5]
Protein Binding (Brain) >98% (99.60%)RatNot SpecifiedNot Specified[5]

Experimental Protocols

The pharmacokinetic and pharmacodynamic data for RS-127445 were generated using a series of standardized in vivo and in vitro assays.

In Vivo Pharmacokinetic Analysis in Rats

The oral bioavailability and half-life of RS-127445 were determined through studies in rats.

  • Animal Model : Male rats were used for the pharmacokinetic studies.

  • Drug Administration : RS-127445 was administered at a dose of 5 mg/kg via three different routes: oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.).[1][2][4]

  • Blood Sampling : Blood samples were collected at various time points following drug administration to determine the plasma concentration of RS-127445 over time. The earliest time point for plasma concentration measurement after intravenous and intraperitoneal administration was 0.08 hours, and for oral administration, it was 0.25 hours.[1][2][4]

  • Bioavailability Calculation : Oral bioavailability (F) was calculated by comparing the area under the plasma concentration-time curve (AUC) for the oral dose to the AUC for the intravenous dose, normalized for the dose administered.[6][7] The formula used is: F = (AUCoral / Doseoral) / (AUCiv / Doseiv)[6]

  • Half-Life Determination : The terminal elimination half-life (t½) was estimated from the terminal slope of the plasma concentration-time curve following intravenous administration.[1]

In Vitro 5-HT2B Receptor Binding Assay

The affinity of RS-127445 for the 5-HT2B receptor was determined using a radioligand binding assay.

  • Cell Line : CHO-K1 cells expressing human recombinant 5-HT2B receptors were utilized.[1][8]

  • Radioligand : [³H]-5-HT was used as the radioligand to label the 5-HT2B receptors.[1]

  • Assay Procedure :

    • Cell membranes from the CHO-K1 cells were prepared.[8]

    • The membranes were incubated with a fixed concentration of [³H]-5-HT and varying concentrations of the test compound (RS-127445).

    • The reaction was allowed to reach equilibrium.

    • The bound and free radioligand were separated by vacuum filtration through glass fiber filters.[1][8]

    • The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.[1][8]

  • Data Analysis : The data were used to calculate the inhibitory constant (pKi) of RS-127445, which is a measure of its binding affinity for the receptor.[1]

Functional Antagonism Assays

The antagonist activity of RS-127445 at the 5-HT2B receptor was confirmed through functional assays measuring downstream signaling events.

  • Inositol Phosphate Formation Assay :

    • HEK-293 cells expressing the human 5-HT2B receptor were incubated overnight with [³H]-myoinositol to label the cellular phosphoinositide pools.[1][8]

    • The cells were then pre-incubated with RS-127445 or vehicle.[1][3]

    • 5-HT was added to stimulate the 5-HT2B receptors, leading to the production of inositol phosphates (IPs).

    • The reaction was terminated, and the total [³H]-inositol phosphates were separated from free [³H]-myoinositol using ion-exchange chromatography.[1]

    • The amount of [³H]-inositol phosphates was quantified by liquid scintillation counting.[1]

    • The ability of RS-127445 to inhibit 5-HT-evoked IP formation was used to determine its antagonist potency (pKB).[1]

  • Intracellular Calcium Mobilization Assay :

    • HEK-293 cells expressing the 5-HT2B receptor were loaded with a calcium-sensitive fluorescent dye.

    • The cells were then treated with RS-127445 followed by stimulation with 5-HT.

    • The change in intracellular calcium concentration was measured by monitoring the fluorescence of the dye.

    • The potency of RS-127445 in blocking the 5-HT-induced calcium increase was determined (pIC50).[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the 5-HT2B receptor and the general workflow for determining the pharmacokinetic parameters of RS-127445.

G cluster_0 5-HT2B Receptor Signaling Pathway 5-HT 5-HT 5-HT2B_Receptor 5-HT2B Receptor 5-HT->5-HT2B_Receptor Activates RS-127445 RS-127445 RS-127445->5-HT2B_Receptor Inhibits Gq_11 Gq/11 Protein 5-HT2B_Receptor->Gq_11 PLC_beta PLCβ Gq_11->PLC_beta Activates PIP2 PIP2 PLC_beta->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response G cluster_1 In Vivo Pharmacokinetic Workflow Dosing Drug Administration (Oral, IV, IP) Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Concentration Measurement (LC-MS/MS) Sampling->Analysis PK_Parameters Pharmacokinetic Parameter Calculation Analysis->PK_Parameters AUC AUC PK_Parameters->AUC Half_Life Half-Life PK_Parameters->Half_Life Bioavailability Bioavailability PK_Parameters->Bioavailability

References

RS-127445 Hydrochloride: A Technical Guide for Investigating Colonic Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of RS-127445 hydrochloride, a potent and selective 5-HT2B receptor antagonist, as a pharmacological tool for the investigation of colonic motility. Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in regulating gastrointestinal function, and the 5-HT2B receptor subtype is implicated in the modulation of intestinal smooth muscle contraction and peristalsis.[1] Understanding the precise role of this receptor is paramount for the development of novel therapeutics for motility disorders. This compound, with its high affinity and selectivity, offers a valuable instrument for elucidating the intricate mechanisms governing colonic motor function.[2][3] This document details the pharmacological properties of RS-127445, provides comprehensive experimental protocols for its use in both in vitro and in vivo models of colonic motility, and presents key quantitative data in a clear, comparative format.

Pharmacological Profile of this compound

RS-127445, chemically known as 2-amino-4-(4-fluoronaphth-1-yl)-6-isopropylpyrimidine, is a highly selective antagonist of the 5-HT2B receptor.[3] Its utility as a research tool is underscored by its nanomolar affinity for the 5-HT2B receptor and over 1,000-fold selectivity against other serotonin receptor subtypes and numerous other receptors and ion channels.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of RS-127445 with the 5-HT2B receptor and its effects on colonic function.

ParameterValueSpecies/SystemReference
pKi 9.5 ± 0.1Human recombinant 5-HT2B receptors (CHO-K1 cells)[2]
pKB 9.5 ± 0.15-HT-evoked inositol phosphate formation (HEK-293 cells)[1]
pIC50 10.4 ± 0.15-HT-evoked increases in intracellular calcium (HEK-293 cells)[1]
pA2 9.5 ± 1.15-HT-evoked contraction of rat isolated stomach fundus[4]

Table 1: In Vitro Pharmacological Parameters of RS-127445

ParameterRoute of AdministrationDoseEffectSpeciesReference
Bioavailability Oral5 mg/kg14%Rat[2][3]
Bioavailability Intraperitoneal5 mg/kg60%Rat[2][3]
Fecal Output Reduction Intraperitoneal10 mg/kgSignificant reductionRat[5]
Fecal Output Reduction Intraperitoneal30 mg/kgSignificant reductionRat[5]

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of RS-127445

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.

5-HT2B Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum S 5-HT R 5-HT2B Receptor S->R Gq Gq Protein R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca²⁺ Store IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca Ca²⁺ Ca->PKC activates Contraction Smooth Muscle Contraction Ca->Contraction binds to calmodulin leading to PKC->Contraction phosphorylates targets leading to RS RS-127445 RS->R antagonizes ER->Ca releases

Caption: 5-HT2B receptor signaling cascade leading to smooth muscle contraction.

In Vitro Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Isolate colonic tissue or culture cells expressing 5-HT2B receptors B1 Pre-incubate with RS-127445 (or vehicle) A1->B1 B2 Stimulate with 5-HT B1->B2 C1 Measure response: - Muscle contraction (organ bath) - Inositol phosphate accumulation - Intracellular Ca²⁺ levels B2->C1 C2 Data analysis: - Schild plot - IC50/pA2 calculation C1->C2

Caption: General workflow for in vitro studies of RS-127445 on colonic motility.

In Vivo Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Acclimatize animals (e.g., rats in grid-bottom cages) B1 Administer RS-127445 (or vehicle) via desired route (e.g., intraperitoneal) A1->B1 C1 Measure colonic motility parameter: - Fecal pellet output - Colonic migrating motor complexes (CMMCs) B1->C1 C2 Data analysis: - Statistical comparison between groups C1->C2

Caption: General workflow for in vivo studies of RS-127445 on colonic motility.

Detailed Experimental Protocols

In Vitro Assays

Objective: To determine the binding affinity (Ki) of RS-127445 for the 5-HT2B receptor.

Materials:

  • CHO-K1 cells stably expressing human 5-HT2B receptors

  • [³H]-5-HT (radioligand)

  • This compound

  • 5-HT (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Prepare cell membranes from CHO-K1 cells expressing the 5-HT2B receptor.

  • Incubate cell membranes (e.g., from 1.5 x 10⁶ cells) with a fixed concentration of [³H]-5-HT (e.g., 0.2 nM).[2]

  • Add varying concentrations of RS-127445.

  • For determining non-specific binding, add a high concentration of unlabeled 5-HT (e.g., 10 µM).[2]

  • Incubate at 48°C for 120 minutes to reach equilibrium.[2]

  • Terminate the assay by rapid vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of RS-127445 and determine the Ki value using appropriate software (e.g., Cheng-Prusoff equation).

Objective: To assess the functional antagonism of RS-127445 on 5-HT2B receptor-mediated Gq signaling.

Materials:

  • HEK-293 cells expressing human 5-HT2B receptors

  • [³H]-myo-inositol

  • Inositol-free Ham's F12 medium

  • This compound

  • 5-HT

  • Perchloric acid

  • Potassium hydroxide (KOH)

  • Dowex AG1X8 columns

Protocol:

  • Culture HEK-293 cells expressing the 5-HT2B receptor in inositol-free medium containing [³H]-myo-inositol (e.g., 1.67 µCi/ml) overnight to label the phosphoinositide pools.[1]

  • Harvest and resuspend the cells in fresh inositol-free medium.

  • Pre-incubate the cells with varying concentrations of RS-127445 or vehicle for 20 minutes at 37°C.[1]

  • Stimulate the cells with a range of 5-HT concentrations for 60 minutes.[2]

  • Terminate the reaction by adding ice-cold perchloric acid.[2]

  • Neutralize the samples with KOH.[2]

  • Separate the generated [³H]-inositol phosphates from free [³H]-inositol using Dowex anion-exchange chromatography.[2]

  • Elute the inositol phosphates with 1 N HCl and quantify the radioactivity by scintillation counting.[2]

  • Construct concentration-response curves for 5-HT in the presence and absence of RS-127445 and perform a Schild analysis to determine the pKB.

Objective: To measure the inhibitory effect of RS-127445 on 5-HT2B receptor-mediated calcium mobilization.

Materials:

  • HEK-293 cells expressing human 5-HT2B receptors

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • This compound

  • 5-HT

  • Fluorometric imaging plate reader or flow cytometer

Protocol:

  • Culture HEK-293 cells expressing the 5-HT2B receptor on a suitable plate.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of RS-127445 or vehicle.

  • Stimulate the cells with a fixed concentration of 5-HT (e.g., 10 nM).[1]

  • Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader or flow cytometer.

  • Determine the pIC50 value for RS-127445 by analyzing the inhibition of the 5-HT-induced calcium response.

In Vivo Assays

Objective: To evaluate the effect of RS-127445 on whole-gut transit in a conscious animal model.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Grid-bottom cages

  • This compound

  • Vehicle solution (e.g., 10% ethanol, 40% polyethylene glycol, 50% distilled H₂O)[5]

Protocol:

  • Acclimatize rats individually in grid-bottom cages to minimize stress and allow for easy collection of fecal pellets.

  • Administer RS-127445 (e.g., 1, 3, 10, 30 mg/kg) or vehicle intraperitoneally.[5]

  • Return the animals to their cages with free access to food and water.

  • Collect all fecal pellets excreted over a defined period (e.g., 3 hours).[5]

  • Weigh the collected fecal pellets.

  • Compare the mean wet weight of fecal pellets between the RS-127445-treated groups and the vehicle control group using appropriate statistical analysis.

Objective: To assess the effect of RS-127445 on the neurally mediated propulsive motor patterns of the colon.

Materials:

  • Male C57BL/6 mice

  • Organ bath with physiological saline solution (e.g., Krebs solution) gassed with 95% O₂ / 5% CO₂ at 37°C

  • Isometric force transducers

  • Data acquisition system

  • This compound

Protocol:

  • Euthanize a mouse and dissect the entire colon.

  • Mount the colon longitudinally in an organ bath containing warmed, oxygenated physiological saline.

  • Allow the tissue to equilibrate and establish a stable baseline of spontaneous CMMCs.

  • Record the isometric contractions of the circular muscle at the proximal and distal ends of the colon.

  • Add RS-127445 to the organ bath at desired concentrations.

  • Record the frequency, amplitude, and propagation velocity of CMMCs before and after the addition of RS-127445.

  • Analyze the data to determine the effect of RS-127445 on CMMC parameters.

Conclusion

This compound is a powerful and selective tool for probing the function of the 5-HT2B receptor in colonic motility. Its well-characterized pharmacological profile, combined with the detailed experimental protocols provided in this guide, will enable researchers to design and execute robust studies to further elucidate the role of 5-HT2B signaling in both physiological and pathophysiological states of the colon. The quantitative data and visual workflows presented herein serve as a valuable resource for scientists and drug development professionals working to advance our understanding and treatment of gastrointestinal motility disorders.

References

Methodological & Application

Application Notes and Protocols: RS-127445 Hydrochloride Solubility in DMSO vs. Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solubility of RS-127445 hydrochloride in dimethyl sulfoxide (DMSO) and ethanol. This document includes a comparative analysis of solubility data, detailed protocols for the preparation of stock solutions, and recommendations for storage to ensure the compound's stability and efficacy in research applications.

Introduction to this compound

This compound is a potent and selective antagonist of the 5-HT2B receptor, exhibiting high affinity with a pKi of 9.5.[1] Its selectivity is reported to be over 1000-fold higher for the 5-HT2B receptor compared to other serotonin receptor subtypes and various other ion channels and receptors. This makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT2B receptor. Given its utility in both in vitro and in vivo studies, understanding its solubility and stability in common laboratory solvents is critical for accurate and reproducible experimental outcomes.

Comparative Solubility Data

The solubility of this compound can vary between DMSO and ethanol, and reported values may differ across various suppliers. The following table summarizes the available quantitative data for easy comparison.

SolventReported Solubility (mg/mL)Reported Solubility (mM)Source
DMSO125393.34MedChemExpress
DMSO≥100≥355.45MedChemExpress
DMSO56199.05Selleck Chemicals[2]
DMSO31.78100Tocris Bioscience[3]
DMSO30-Cayman Chemical[4]
DMSO≥31.8-APExBIO[5]
DMSO≥15.89-APExBIO[6]
Ethanol31.78100Tocris Bioscience[3]
Ethanol30-Cayman Chemical[4]
Ethanol≥33.15-APExBIO[5]
Ethanol≥20.07-APExBIO[6]
Ethanol8-Selleck Chemicals[2]

Note: The molecular weight of this compound is approximately 317.79 g/mol . Molarity calculations are based on this value. The variability in reported solubility may be attributed to factors such as the purity of the compound, the hydration state, and the experimental conditions used for measurement. Some suppliers note that the use of fresh, anhydrous DMSO is crucial, as hygroscopic DMSO can significantly reduce solubility.[2][7]

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. For example, to prepare a 100 mM stock solution, add 31.47 µL of DMSO per 1 mg of the compound.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

G cluster_workflow DMSO Stock Solution Workflow weigh Weigh RS-127445 HCl add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume vortex Vortex Vigorously add_dmso->vortex check_sol Visually Inspect Solution vortex->check_sol sonicate Sonicate (if needed) check_sol->sonicate Particulates Present storage Aliquot and Store at -20°C / -80°C check_sol->storage Clear Solution sonicate->check_sol

DMSO Stock Preparation Workflow

Preparation of a Stock Solution in Ethanol

This protocol is suitable for applications where DMSO may interfere with the experimental system.

Materials:

  • This compound powder

  • 200-proof (absolute) ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of absolute ethanol. For instance, to prepare a 30 mg/mL solution, add approximately 33.3 µL of ethanol per 1 mg of the compound.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Store the ethanolic stock solution in tightly sealed vials at -20°C. It is recommended to use the solution as soon as possible after preparation.

Stability and Storage Recommendations

  • DMSO Solutions: Stock solutions in DMSO are generally stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[8] It is crucial to use anhydrous DMSO and protect the solution from moisture to prevent precipitation and degradation.

  • Ethanol Solutions: Ethanolic solutions are also typically stored at -20°C. Due to the higher volatility of ethanol compared to DMSO, ensure vials are tightly sealed to prevent solvent evaporation and a resultant increase in concentration.

  • General Recommendations:

    • Avoid repeated freeze-thaw cycles by preparing small aliquots.

    • For in vivo experiments, it is often recommended to prepare fresh solutions daily.

    • When diluting a DMSO stock solution into an aqueous buffer for in vitro assays, a common practice is to first dissolve the compound in a small amount of DMSO (e.g., 10% v/v) before further dilution.[1]

Solvent Selection Considerations

The choice between DMSO and ethanol as a solvent for this compound depends on the specific requirements of the experiment.

G cluster_vivo In Vivo Considerations start Start: Select Solvent for RS-127445 HCl solubility_check High Concentration Needed? start->solubility_check dmso Use DMSO (Higher reported solubility) solubility_check->dmso Yes ethanol Consider Ethanol (Lower reported solubility) solubility_check->ethanol No in_vitro In Vitro Assay? dmso->in_vitro ethanol->in_vitro in_vivo In Vivo Study? dmso_toxicity DMSO Toxicity a Concern? in_vitro->dmso_toxicity Yes final_dmso Proceed with DMSO Stock in_vitro->final_dmso No cosolvent Consider Ethanol/Co-solvent System in_vivo->cosolvent Yes dmso_toxicity->final_dmso No final_ethanol Proceed with Ethanol Stock dmso_toxicity->final_ethanol Yes

Solvent Selection Decision Tree

  • DMSO is often preferred for preparing high-concentration stock solutions due to its generally higher solvating power for many organic molecules. However, DMSO can exhibit cellular toxicity and may interfere with certain biological assays.

  • Ethanol is a less toxic alternative to DMSO for many cell-based assays. However, the solubility of this compound may be lower in ethanol. For in vivo studies, RS-127445 has been dissolved in a vehicle containing ethanol, propylene glycol, and water (10:50:40, v/v/v).

Signaling Pathway Context

This compound acts as an antagonist at the 5-HT2B receptor, which is a G-protein coupled receptor (GPCR). The activation of the 5-HT2B receptor by serotonin (5-HT) typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). By blocking this receptor, this compound inhibits these downstream signaling events.

G serotonin Serotonin (5-HT) receptor 5-HT2B Receptor serotonin->receptor rs127445 RS-127445 HCl rs127445->receptor Antagonizes g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_increase ↑ Intracellular Ca²⁺ ip3->ca_increase pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response ca_increase->cellular_response pkc->cellular_response

5-HT2B Receptor Signaling Pathway

By understanding the solubility and appropriate handling of this compound, researchers can ensure the reliability and reproducibility of their experimental findings in elucidating the roles of the 5-HT2B receptor.

References

Application Notes and Protocols for RS-127445 Hydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-127445 hydrochloride is a potent and selective antagonist of the serotonin 5-HT2B receptor, demonstrating high affinity with a pKi of 9.5.[1] Its remarkable selectivity, over 1000-fold higher for the 5-HT2B receptor compared to other serotonin receptor subtypes and various ion channels, makes it an invaluable tool for investigating the physiological and pathological roles of this receptor.[1][2][3][4] RS-127445 has been shown to effectively block 5-HT-evoked responses, such as the formation of inositol phosphates and increases in intracellular calcium, without exhibiting any detectable intrinsic agonist activity.[2][3] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in a range of in vitro assays.

Chemical Properties and Solubility

Proper preparation of this compound stock solutions is crucial for accurate and reproducible experimental results. The solubility of this compound varies across different solvents.

PropertyValue
Molecular Formula C₁₇H₁₆FN₃ • HCl
Molecular Weight 317.8 g/mol [5]
Appearance Crystalline solid[5]
Purity ≥98%[5]
Solubility (DMSO) ≥ 56 mg/mL (199.05 mM)[6]
Solubility (DMF) 30 mg/mL[5]
Solubility (Ethanol) 30 mg/mL[5]
Solubility (Water) Insoluble[6]
Solubility (Ethanol:PBS (pH 7.2) (1:3)) 0.25 mg/mL[5]

Note: The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution in dimethyl sulfoxide (DMSO), which is a common solvent for long-term storage.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.178 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock, if you weighed 3.178 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the primary DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in in vitro experiments. It is crucial that the final concentration of DMSO in the assay is kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS), cell culture medium (e.g., Ham's F12), or other appropriate aqueous buffer

  • Sterile tubes for dilution

  • Calibrated pipettes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM primary stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the primary stock solution in the desired aqueous buffer or medium to achieve the final working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

  • Mixing: Gently mix the solution after each dilution step.

  • Immediate Use: Use the freshly prepared working solutions immediately for your experiments to ensure stability and prevent precipitation.

Example Dilution for a Calcium Flux Assay:

For an assay measuring intracellular calcium concentration, where RS-127445 potently blocks 5-HT evoked increases with a pIC50 of 10.4, a range of working concentrations might be desired.[2][8] To achieve a final concentration of 10 nM in the assay, you would dilute your 10 µM intermediate working solution 1:1000 in the final assay volume.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of RS-127445 and the general workflow for preparing stock solutions.

G RS-127445 Mechanism of Action cluster_membrane Cell Membrane 5HT2B_Receptor 5-HT2B Receptor Gq_Protein Gq Protein Activation 5HT2B_Receptor->Gq_Protein Serotonin Serotonin (5-HT) Serotonin->5HT2B_Receptor Binds RS127445 RS-127445 PLC Phospholipase C Activation Gq_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Cellular_Response Cellular Response Ca_Release->Cellular_Response RS127455 RS127455 RS127455->5HT2B_Receptor Blocks

Caption: RS-127445 as a 5-HT2B receptor antagonist.

G Stock Solution Preparation Workflow Start Start Weigh Weigh RS-127445 HCl Powder Start->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex Vortex to Homogenize Dissolve->Vortex Primary_Stock 10 mM Primary Stock Vortex->Primary_Stock Aliquot Aliquot for Storage Primary_Stock->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Dilute Serially Dilute in Aqueous Buffer Thaw->Dilute Working_Solution Working Solution Dilute->Working_Solution Assay Use in In Vitro Assay Working_Solution->Assay

Caption: Workflow for preparing RS-127445 stock solutions.

Summary of Key Quantitative Data

ParameterValueReference(s)
pKi 9.5[1]
pIC₅₀ (Calcium Flux) 10.4[2][8]
pKB (Inositol Phosphates) 9.5[2][8]
Selectivity ~1000-fold over other 5-HT receptors[1][2]
Storage (Powder) -20°C for up to 3 years[6]
Storage (DMSO Stock) -20°C (1 month), -80°C (6 months)[1]

By following these guidelines, researchers can confidently prepare this compound solutions for their in vitro studies, ensuring the reliability and accuracy of their findings in elucidating the roles of the 5-HT2B receptor.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the recommended dosage and experimental protocols for the use of RS-127445 hydrochloride, a selective 5-HT2B receptor antagonist, in mouse studies. The information is compiled from preclinical research to facilitate the design and execution of in vivo experiments.

Overview of this compound

RS-127445 is a potent and selective antagonist of the serotonin 5-HT2B receptor.[1] It exhibits high affinity for this receptor with approximately 1000-fold selectivity over other serotonin receptor subtypes, making it a valuable tool for investigating the physiological and pathological roles of the 5-HT2B receptor.[2] In preclinical studies, RS-127445 has been investigated for its potential therapeutic effects in various conditions, including those involving fibrosis and motility disorders.[3][4]

Recommended Dosage for Mouse Studies

In vivo studies in mice have demonstrated the efficacy of this compound at doses ranging from 1 to 30 mg/kg. The optimal dose will depend on the specific mouse model, the route of administration, and the desired therapeutic effect.

Data Summary: In Vivo Efficacy of RS-127445 in Rodent Models

SpeciesRoute of AdministrationDosage RangeObserved EffectReference
MouseIntraperitoneal (i.p.)1 - 30 mg/kgDose-dependent reduction in fecal output, with significant effects at 10 and 30 mg/kg.[4]
RatIntraperitoneal (i.p.)1, 3, 10 mg/kgDose-proportional plasma concentrations.[5]
RatOral1 - 30 mg/kgDose-dependent reduction in restraint stress-induced defecation.[6]
RatOral3 - 30 mg/kgSignificant suppression of TNBS-induced visceral hypersensitivity.[6]

Pharmacokinetics and Bioavailability (Rat Data)

While specific pharmacokinetic data in mice is limited in the reviewed literature, studies in rats provide valuable insights that can inform study design.

Table of Pharmacokinetic Parameters of RS-127445 in Rats

ParameterOral Administration (5 mg/kg)Intraperitoneal Administration (5 mg/kg)Intravenous AdministrationReference
Bioavailability ~14%~60-62%100%[5][7]
Time to Peak Plasma Concentration (Tmax) 0.25 hours0.08 hours0.08 hours[5][7]
Terminal Elimination Half-life (t½) ~1.7 hours~1.7 hours~1.7 hours[5][7]
Protein Binding (Blood and Brain) >98%>98%>98%[4]

Note: Intraperitoneal administration of 5 mg/kg in rats resulted in plasma concentrations sufficient to saturate accessible 5-HT2B receptors for at least 4 hours.[2][5]

Experimental Protocols

Vehicle Preparation for In Vivo Administration

A recommended vehicle for dissolving this compound for intraperitoneal administration in mice is a solution of 10% ethanol, 40% polyethylene glycol (PEG), and 50% distilled water.[4] The maximum reported concentration for this vehicle is 10 mg/mL.[4]

Alternative Vehicle Formulations:

  • For Oral Gavage: A suspension in corn oil with 10% DMSO.[8]

  • General In Vivo Use: A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]

Protocol for Intraperitoneal (i.p.) Injection in Mice

This protocol outlines the steps for administering this compound via intraperitoneal injection.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% ethanol, 40% PEG, 50% distilled H₂O)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the facility for a minimum of one week before the experiment.

  • Dosage Calculation: Weigh each mouse accurately on the day of dosing. Calculate the required volume of the drug solution based on the mouse's weight and the target dosage (e.g., 10 mg/kg).

  • Preparation of Injection: Prepare the this compound solution in the chosen vehicle. Ensure the solution is homogenous. Draw the calculated volume into a sterile syringe.

  • Animal Restraint: Restrain the mouse firmly but gently. The mouse can be placed on a wire cage lid to allow it to grip, which can aid in restraint.

  • Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.

  • Injection: Tilt the mouse's head downwards at a slight angle. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (blood or urine) is drawn back, which would indicate incorrect placement.

  • Administration: Inject the solution slowly and steadily.

  • Post-Injection Monitoring: After injection, return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Protocol for Oral Gavage in Mice

This protocol provides a general guideline for oral administration of this compound.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 10% DMSO in corn oil)

  • Flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)

  • Sterile syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Fasting mice for a few hours before oral gavage can aid in absorption, but this should be determined based on the specific experimental design.

  • Dosage Calculation: Weigh each mouse and calculate the required volume of the drug solution. The volume should not exceed 10 mL/kg body weight.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle to avoid over-insertion.

  • Animal Restraint: Restrain the mouse securely, ensuring its head and neck are extended to create a straight path to the esophagus.

  • Insertion of Gavage Needle: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. If there is any resistance, withdraw and reposition.

  • Administration: Once the needle is correctly positioned, administer the solution slowly.

  • Post-Gavage Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.

Signaling Pathways and Experimental Workflows

5-HT2B Receptor Signaling Pathway

RS-127445 acts as an antagonist at the 5-HT2B receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, serotonin (5-HT), to the 5-HT2B receptor typically activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). RS-127445 blocks these downstream signaling events by preventing the initial binding of serotonin to the receptor.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 5HT Serotonin (5-HT) Receptor 5-HT2B Receptor 5HT->Receptor Binds & Activates RS127445 RS-127445 RS127445->Receptor Binds & Blocks Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Increase IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses Ca->Response PKC->Response

5-HT2B Receptor Signaling Pathway
General Experimental Workflow for an In Vivo Mouse Study

The following diagram illustrates a typical workflow for an in vivo study in mice investigating the effects of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Acclimatization Animal Acclimatization (≥ 1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Baseline Baseline Measurements (e.g., weight, behavior) Grouping->Baseline Dosing RS-127445 or Vehicle Administration (Specify route and frequency) Baseline->Dosing Monitoring Ongoing Monitoring (Health, behavior) Dosing->Monitoring Endpoint Endpoint Data Collection (e.g., tissue harvesting, functional assays) Monitoring->Endpoint Analysis Statistical Analysis Endpoint->Analysis Results Results & Interpretation Analysis->Results

References

Application Notes and Protocols for RS-127445 Hydrochloride in Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-127445 hydrochloride is a potent and selective antagonist of the serotonin 5-HT2B receptor.[1][2][3] It exhibits high affinity for the 5-HT2B receptor with a pKi of 9.5 and demonstrates over 1,000-fold selectivity against other serotonin receptor subtypes and various other receptors and ion channels.[1][2][4] The 5-HT2B receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), plays a crucial role in various physiological and pathological processes.[5] Its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium concentration ([Ca2+]i).[4][5] This makes calcium imaging a valuable tool for studying the effects of 5-HT2B receptor modulators. These application notes provide detailed protocols for utilizing this compound in calcium imaging experiments to investigate 5-HT2B receptor signaling.

Data Presentation

The following tables summarize the key quantitative data for this compound based on in vitro studies.

ParameterValueCell LineAssay TypeReference
pKi 9.5 ± 0.1CHO-K1 cells expressing human 5-HT2B receptorsRadioligand binding ([3H]-5-HT displacement)[1][2]
pIC50 10.4 ± 0.1HEK-293 cells expressing human 5-HT2B receptorsInhibition of 5-HT-evoked intracellular calcium increase[4][6]
IC50 0.04 nM-Inhibition of 5-HT-induced intracellular calcium increase[7]
pKB 9.5 ± 0.1HEK-293 cells expressing human 5-HT2B receptorsInhibition of 5-HT-evoked inositol phosphate formation[4][6]

Table 1: In Vitro Potency of this compound

Receptor SubtypeSelectivity (fold)
5-HT2A >1000
5-HT2C >1000
5-HT1A, 5-HT1B/D, 5-HT5, 5-HT6, 5-HT7 >1000

Table 2: Selectivity of RS-127445 for the 5-HT2B Receptor[1][2]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of 5-HT2B receptor signaling and its effect on intracellular calcium.

G cluster_cell Cell Membrane 5HT 5-HT (Agonist) 5HT2B_R 5-HT2B Receptor 5HT->5HT2B_R Binds Gq Gq 5HT2B_R->Gq Activates RS127445 RS-127445 (Antagonist) RS127445->5HT2B_R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_cyto [Ca2+]i (Increase) ER->Ca_cyto Ca2+ Release Ca_ER Ca2+ Response Cellular Response Ca_cyto->Response

Caption: 5-HT2B receptor signaling pathway and the inhibitory action of RS-127445.

Experimental Protocols

This section provides a detailed protocol for a cell-based calcium imaging assay to determine the potency of this compound as a 5-HT2B receptor antagonist. The protocol is designed for use with a fluorescence microplate reader or a high-content imaging system.

Materials and Reagents
  • Cell Line: HEK-293 or CHO-K1 cells stably expressing the human 5-HT2B receptor.

  • This compound: Prepare a stock solution (e.g., 10 mM) in DMSO. Store at -20°C.[1]

  • 5-Hydroxytryptamine (5-HT): Prepare a stock solution in sterile water or buffer.

  • Calcium-sensitive fluorescent dye: E.g., Fura-2 AM, Fluo-4 AM, or a no-wash calcium assay kit.

  • Pluronic F-127: To aid in dye loading.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, supplemented with 20 mM HEPES, pH 7.4.

  • Cell Culture Medium: As recommended for the specific cell line.

  • Black, clear-bottom microplates: 96- or 384-well, suitable for fluorescence measurements.

Experimental Workflow Diagram

G A 1. Cell Plating Seed cells in microplates and grow to confluence. B 2. Dye Loading Incubate cells with a calcium-sensitive dye. A->B C 3. Antagonist Pre-incubation Add serial dilutions of RS-127445. B->C D 4. Agonist Addition Add 5-HT to stimulate the 5-HT2B receptor. C->D E 5. Fluorescence Measurement Record changes in intracellular calcium. D->E F 6. Data Analysis Calculate IC50 value for RS-127445. E->F

Caption: General workflow for a calcium imaging experiment with RS-127445.

Detailed Protocol

1. Cell Plating:

a. The day before the experiment, seed the 5-HT2B receptor-expressing cells into a black, clear-bottom 96- or 384-well microplate. b. Culture the cells overnight to allow them to form a confluent monolayer.

2. Preparation of Reagents:

a. RS-127445 Dilutions: Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range to test would be from 1 pM to 1 µM. b. 5-HT Solution: Prepare a solution of 5-HT in Assay Buffer at a concentration that will elicit a submaximal (EC80) response. This concentration needs to be predetermined in your cell line. Based on literature, a final concentration of around 10 nM 5-HT is often used.[4] c. Dye Loading Solution: Prepare the calcium dye solution according to the manufacturer's instructions. Typically, this involves diluting the dye stock in Assay Buffer, often with the addition of Pluronic F-127 (final concentration ~0.02-0.04%) to facilitate dye entry into the cells.[8]

3. Dye Loading:

a. Remove the cell culture medium from the wells. b. Gently wash the cells once with Assay Buffer. c. Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[8]

4. Antagonist Pre-incubation:

a. After the dye loading incubation, carefully remove the dye solution. b. Wash the cells twice with Assay Buffer to remove any extracellular dye. c. Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (Assay Buffer with the same final concentration of DMSO as the highest RS-127445 concentration). d. Incubate the plate for 15-30 minutes at room temperature or 37°C.[8][9]

5. Agonist Addition and Fluorescence Measurement:

a. Place the microplate in a fluorescence plate reader (e.g., FLIPR) or an imaging system equipped for calcium imaging. b. Establish a stable baseline fluorescence reading for each well for a short period (e.g., 10-20 seconds). c. Add the 5-HT solution to all wells simultaneously. d. Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium. The recording duration is typically 1-3 minutes.[8]

6. Data Analysis:

a. The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after agonist addition to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F - F0). b. Plot the peak fluorescence response as a function of the log of the RS-127445 concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value for RS-127445.

Washout Protocol Considerations

Studies have shown that the inhibitory effects of RS-127445 may not be fully reversed even after washing the tissues in drug-free buffer for an hour, suggesting slow dissociation kinetics or a non-competitive mechanism of action in some systems.[4] Researchers should consider this when designing washout experiments. A time-dependent reduction in the block produced by RS-127445 can be observed with extensive washing.[4]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT2B receptor in cellular signaling. The protocols outlined in these application notes provide a framework for conducting robust and reproducible calcium imaging experiments to characterize the antagonist properties of RS-127445 and to screen for other potential modulators of the 5-HT2B receptor. Careful optimization of experimental conditions, particularly agonist concentration and incubation times, is recommended for achieving high-quality data.

References

Application Notes and Protocols for RS-127445 Hydrochloride in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of RS-127445 hydrochloride, a potent and selective 5-HT2B receptor antagonist, in behavioral research. Detailed protocols for administration and a representative behavioral assay are provided, alongside key pharmacokinetic data and a summary of the underlying signaling pathway.

Introduction

RS-127445 is a high-affinity antagonist for the serotonin 5-HT2B receptor, demonstrating over 1,000-fold selectivity against other serotonin receptor subtypes and numerous other ion channels and receptors.[1][2][3] Its suitability for in vivo studies is supported by its oral bioavailability and rapid absorption.[1][2][3] The 5-HT2B receptor is implicated in a variety of physiological and pathological processes, and its role in modulating behavior is an active area of research. These notes are intended to guide researchers in designing and executing behavioral studies utilizing RS-127445.

Pharmacokinetics and Administration Data

Effective administration of RS-127445 is critical for reproducible behavioral studies. The following table summarizes key pharmacokinetic parameters in Sprague-Dawley rats. Intraperitoneal administration of 5 mg/kg has been shown to produce plasma concentrations sufficient to fully saturate accessible 5-HT2B receptors for at least 4 hours.[1][2]

ParameterOral AdministrationIntraperitoneal (IP) AdministrationIntravenous (IV) Administration
Dose Range Studied 5 mg/kg1, 3, 5, 10, 30 mg/kg5 mg/kg
Bioavailability ~14%[1][2]~60%[1][2]100%
Peak Plasma Concentration (Tmax) ~15 minutes[3]< 15 minutes[3]~5 minutes[1]
Terminal Elimination Half-life (t1/2) ~1.7 hours[1]~1.7 hours~1.7 hours
Vehicle for in vivo studies Not specified in behavioral studiesEthanol:Propylene Glycol:Water (10:50:40)[1] or 10% ethanol, 40% polyethylene glycol, 50% distilled H2O[4]Ethanol:Propylene Glycol:Water (10:50:40)[1]
Protein Binding (Blood and Brain) >98%[4]>98%>98%

Signaling Pathway of the 5-HT2B Receptor

The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). RS-127445 acts as a competitive antagonist, blocking the binding of serotonin (5-HT) to the receptor and thereby inhibiting this downstream signaling cascade.

5-HT2B Receptor Signaling Pathway

Experimental Protocols

While specific behavioral studies utilizing RS-127445 are not extensively published, its pharmacokinetic profile and the known role of the 5-HT2B receptor in neuropsychiatric functions allow for the development of robust experimental protocols. The following is a detailed protocol for assessing the anxiolytic or anxiogenic potential of RS-127445 using the Elevated Plus Maze (EPM) test in rats.

Protocol: Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior

1. Objective: To evaluate the effect of this compound on anxiety-like behavior in rats.

2. Materials:

  • This compound
  • Vehicle (e.g., 10% ethanol, 50% propylene glycol, 40% sterile water)
  • Male Sprague-Dawley rats (250-300 g)
  • Elevated Plus Maze apparatus
  • Video tracking software
  • Syringes and needles for administration

3. Drug Preparation:

  • Dissolve this compound in the vehicle to the desired concentrations (e.g., for doses of 1, 3, and 10 mg/kg).
  • Prepare a fresh solution on the day of the experiment.
  • The final injection volume should be consistent across all animals (e.g., 1 ml/kg).

4. Experimental Workflow:

EPM_Workflow acclimation Animal Acclimation (1 week) habituation Habituation to Testing Room (60 min) acclimation->habituation drug_admin Drug Administration (IP injection of RS-127445 or Vehicle) habituation->drug_admin pre_test_period Pre-Test Period (30 min) drug_admin->pre_test_period epm_test Elevated Plus Maze Test (5 min) pre_test_period->epm_test data_analysis Data Analysis epm_test->data_analysis

Experimental Workflow for EPM Test

5. Procedure:

  • Animal Acclimation: House rats in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week before the experiment.
  • Habituation: On the day of testing, transfer the animals to the behavioral testing room and allow them to habituate for at least 60 minutes.
  • Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection. Based on its Tmax, a pre-treatment time of 30 minutes is recommended to ensure the drug has reached peak plasma levels.
  • Elevated Plus Maze Test:
  • Place the rat in the center of the EPM, facing one of the open arms.
  • Allow the animal to explore the maze for 5 minutes.
  • Record the session using a video camera positioned above the maze.
  • Data Collection and Analysis:
  • Use video tracking software to automatically score the following parameters:
  • Time spent in the open arms
  • Time spent in the closed arms
  • Number of entries into the open arms
  • Number of entries into the closed arms
  • Total distance traveled
  • An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect. A decrease suggests an anxiogenic-like effect.
  • Total distance traveled can be used as a measure of general locomotor activity to rule out sedative or stimulant effects of the compound.

6. Logical Relationship of RS-127445 Function:

Antagonist_Function serotonin Endogenous Serotonin (5-HT) receptor 5-HT2B Receptor serotonin->receptor Binds and Activates signaling Downstream Signaling Cascade receptor->signaling Initiates rs127445 RS-127445 rs127445->receptor Competitively Binds and Blocks behavioral_outcome Behavioral Outcome signaling->behavioral_outcome Modulates

RS-127445 Antagonist Function

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT2B receptor in behavior. Its favorable pharmacokinetic profile makes it suitable for a variety of administration routes in rodent models. The provided protocols and diagrams offer a framework for researchers to design and conduct well-controlled behavioral experiments. Further research is warranted to fully elucidate the behavioral effects of 5-HT2B receptor antagonism with RS-127445 in models of anxiety, depression, psychosis, and other CNS disorders.

References

Application Notes and Protocols for RS-127445 Hydrochloride: A Selective 5-HT2B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-127445 hydrochloride is a potent and highly selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor.[1][2][3][4][5] With a pKi of 9.5, it demonstrates approximately 1000-fold greater selectivity for the 5-HT2B receptor over other serotonin receptor subtypes, including 5-HT2A and 5-HT2C.[1][2] This high affinity and selectivity make RS-127445 an invaluable pharmacological tool for investigating the physiological and pathological roles of the 5-HT2B receptor. These application notes provide detailed protocols for utilizing this compound to block 5-HT-induced smooth muscle contractions and related signaling pathways.

The 5-HT2B receptor, a Gq/11 protein-coupled receptor, is known to play a role in a variety of physiological processes, including smooth muscle contraction, and has been implicated in pathological conditions.[6][7] Activation of the 5-HT2B receptor by serotonin (5-HT) initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol phosphates, and an increase in intracellular calcium concentrations, ultimately resulting in cellular responses such as smooth muscle contraction.[7] RS-127445 effectively blocks these downstream effects by competitively inhibiting the binding of 5-HT to the 5-HT2B receptor.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in antagonizing 5-HT2B receptor activity.

Table 1: In Vitro Affinity and Potency of this compound

ParameterValueAssay SystemReference
pKi9.5 ± 0.1Human recombinant 5-HT2B receptors in CHO-K1 cells[1]
pKB9.5 ± 0.15-HT-evoked inositol phosphate formation in HEK-293 cells[8]
pIC5010.4 ± 0.15-HT-evoked increases in intracellular calcium in HEK-293 cells[2][8]
pA29.5 ± 1.15-HT-evoked contraction of rat isolated stomach fundus[3][8]

Table 2: Selectivity Profile of this compound

Receptor SubtypeAffinity (Fold lower than 5-HT2B)Reference
5-HT2A~1000[1]
5-HT2C~1000[1]
5-HT1A, 5-HT1B/D, 5-HT5, 5-HT6, 5-HT7~1000[1]

Signaling Pathways and Experimental Visualization

To understand the mechanism of action of RS-127445 and the experimental approaches to study its effects, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

5_HT2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT Serotonin (5-HT) 5HT2B_R 5-HT2B Receptor 5HT->5HT2B_R Activates RS127445 RS-127445 RS127445->5HT2B_R Blocks Gq11 Gq/11 5HT2B_R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_ER->Contraction PKC->Contraction

5-HT2B receptor signaling pathway and the inhibitory action of RS-127445.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Prep Tissue Preparation (e.g., Rat Stomach Fundus) Mounting Mount Tissue in Organ Bath Tissue_Prep->Mounting Drug_Prep Drug Preparation (5-HT and RS-127445) Antagonist_Inc Antagonist Incubation (RS-127445) Drug_Prep->Antagonist_Inc Agonist_CR Cumulative Agonist Concentration-Response (5-HT) Drug_Prep->Agonist_CR Equilibration Equilibration Mounting->Equilibration Equilibration->Antagonist_Inc Antagonist_Inc->Agonist_CR Data_Recording Record Contractile Response Agonist_CR->Data_Recording Schild_Analysis Schild Analysis Data_Recording->Schild_Analysis pA2_Calc Calculate pA2 Value Schild_Analysis->pA2_Calc

Workflow for determining the potency of RS-127445 in an isolated tissue bath.

Experimental Protocols

Protocol 1: Inhibition of 5-HT-Induced Contractions in Isolated Rat Stomach Fundus

This protocol details the methodology for assessing the antagonist properties of RS-127445 on 5-HT-induced contractions in an ex vivo tissue preparation.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Carbogen gas (95% O2, 5% CO2)

  • Serotonin (5-HT) hydrochloride

  • This compound

  • Isolated tissue organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a rat by CO2 asphyxiation followed by cervical dislocation.

    • Excise the stomach and place it in a petri dish containing Krebs-Henseleit solution bubbled with carbogen gas.

    • Isolate the fundus region and carefully remove the mucosa.

    • Cut the fundus into longitudinal strips (approximately 2 mm wide and 10 mm long).

  • Tissue Mounting and Equilibration:

    • Mount the tissue strips vertically in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen gas.

    • Apply an initial resting tension of 1.0 g to each tissue strip.

    • Allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Experimental Protocol:

    • After equilibration, obtain a cumulative concentration-response curve for 5-HT (e.g., 1 nM to 10 µM) to establish a baseline response.

    • Wash the tissues repeatedly until the baseline tension is restored.

    • Incubate the tissues with a specific concentration of this compound (e.g., 1 nM, 10 nM, 100 nM) for 30-60 minutes. A vehicle control should be run in parallel.

    • In the presence of RS-127445, generate a second cumulative concentration-response curve for 5-HT.

    • Repeat this procedure with at least three different concentrations of RS-127445.

  • Data Analysis (Schild Analysis):

    • For each concentration of RS-127445, calculate the dose ratio (DR). The dose ratio is the EC50 of 5-HT in the presence of the antagonist divided by the EC50 of 5-HT in the absence of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of RS-127445 on the x-axis.

    • The x-intercept of the linear regression line provides the pA2 value, which is a measure of the antagonist's potency. A slope that is not significantly different from unity is indicative of competitive antagonism.

Protocol 2: Measurement of Intracellular Calcium Mobilization

This protocol describes the use of a fluorescent calcium indicator to measure the inhibitory effect of RS-127445 on 5-HT-induced intracellular calcium increase in a cell-based assay.

Materials:

  • HEK-293 cells stably expressing the human 5-HT2B receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 384-well black-walled, clear-bottom cell culture plates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium-6)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional, can improve dye retention)

  • Serotonin (5-HT) hydrochloride

  • This compound

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence microplate reader

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK-293 cells expressing the 5-HT2B receptor in appropriate cell culture medium.

    • Seed the cells into 96-well or 384-well plates at a suitable density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO2 incubator.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution according to the manufacturer's instructions, typically in HBSS with HEPES. Probenecid can be included in this solution.

    • Remove the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Antagonist and Agonist Addition:

    • Prepare serial dilutions of this compound in HBSS with HEPES.

    • Prepare a solution of 5-HT in HBSS with HEPES at a concentration that will elicit a submaximal response (e.g., EC80).

    • Using a FLIPR or similar instrument, add the RS-127445 dilutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).

    • Following the antagonist incubation, add the 5-HT solution to stimulate the cells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • The inhibitory effect of RS-127445 is determined by the reduction in the 5-HT-induced fluorescence signal.

    • Plot the percentage inhibition against the concentration of RS-127445 to generate an inhibition curve and calculate the IC50 value.

Protocol 3: Inositol Phosphate Accumulation Assay

This protocol outlines a method to quantify the inhibitory effect of RS-127445 on 5-HT-stimulated inositol phosphate (IP) accumulation, a direct measure of Gq-coupled receptor activation.

Materials:

  • HEK-293 cells stably expressing the human 5-HT2B receptor

  • Cell culture medium

  • Inositol-free medium

  • [³H]-myo-inositol

  • Stimulation buffer containing lithium chloride (LiCl)

  • Serotonin (5-HT) hydrochloride

  • This compound

  • Dowex AG1-X8 resin (formate form)

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling:

    • Plate the cells in 12-well or 24-well plates and grow to near confluency.

    • Incubate the cells overnight in inositol-free medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Antagonist and Agonist Treatment:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with various concentrations of this compound in stimulation buffer containing LiCl for 20-30 minutes. LiCl is included to inhibit the degradation of inositol monophosphates.

    • Stimulate the cells by adding 5-HT at a concentration that gives a robust IP accumulation (e.g., EC80) and incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.

  • Extraction and Quantification of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold perchloric acid.

    • Neutralize the cell lysates.

    • Separate the total inositol phosphates from free [³H]-myo-inositol using Dowex anion-exchange chromatography.

    • Quantify the amount of [³H]-inositol phosphates by liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage inhibition of 5-HT-stimulated IP accumulation for each concentration of RS-127445.

    • Generate a concentration-response curve and determine the IC50 value for RS-127445. The pKB value can be calculated from the IC50 using the Cheng-Prusoff equation if the agonist concentration and its EC50 are known.

Conclusion

This compound is a powerful and selective tool for the investigation of 5-HT2B receptor function. The protocols provided herein offer robust methods for characterizing its antagonist activity in both tissue and cellular systems. By effectively blocking 5-HT-induced contractions and the underlying signaling events, RS-127445 can be instrumental in elucidating the role of the 5-HT2B receptor in health and disease, and for the screening and development of novel therapeutic agents.

References

Application Notes and Protocols for Testing RS-127445 Hydrochloride Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-127445 hydrochloride is a potent and highly selective antagonist of the serotonin 5-HT2B receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes.[1][2][3] The 5-HT2B receptor is coupled to the Gq/11 signaling pathway, and its activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), mediating downstream cellular responses.[4] Dysregulation of the 5-HT2B receptor has been linked to conditions such as pulmonary hypertension, cardiac valvulopathy, and fibrosis.[5][6]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the efficacy and potency of this compound as a 5-HT2B receptor antagonist. The described assays include a target engagement assay (Receptor Binding Assay) and functional assays that measure the inhibition of downstream signaling events (Inositol Phosphate Accumulation and Intracellular Calcium Mobilization) and a disease-relevant cellular process (Inhibition of Myofibroblast Differentiation).

Signaling Pathway of the 5-HT2B Receptor and Inhibition by RS-127445

The following diagram illustrates the canonical signaling pathway of the 5-HT2B receptor and the point of inhibition by RS-127445.

5HT2B_Signaling_Pathway cluster_membrane Cell Membrane 5HT2B_Receptor 5-HT2B Receptor Gq11 Gq/11 5HT2B_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (5-HT) Serotonin->5HT2B_Receptor Binds & Activates RS127445 RS-127445 RS127445->5HT2B_Receptor Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Fibrosis) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

5-HT2B receptor signaling and RS-127445 inhibition.

Data Presentation

The following tables summarize the quantitative data for this compound efficacy in various cell-based assays.

Table 1: Receptor Binding Affinity of RS-127445

ReceptorCell LineRadioligandParameterValueReference
Human 5-HT2BCHO-K1[³H]-5-HTpKi9.5 ± 0.1[7][8]
Human 5-HT2B--Ki0.32 nM[4]

Table 2: Functional Antagonism of 5-HT2B Receptor by RS-127445

AssayCell LineAgonistParameterValueReference
Inositol Phosphate AccumulationHEK-2935-HTpKB9.5 ± 0.1[9]
Intracellular Calcium MobilizationHEK-2935-HTpIC5010.4 ± 0.1[8][10]
Intracellular Calcium Mobilization-5-HTIC500.04 nM[4]

Experimental Protocols

Radioligand Receptor Binding Assay

This assay determines the binding affinity of RS-127445 to the 5-HT2B receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Binding_Assay_Workflow Prepare_Membranes Prepare cell membranes (e.g., from CHO-K1 expressing 5-HT2B) Incubate Incubate membranes with [³H]-5-HT and varying concentrations of RS-127445 Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., by filtration) Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50 and Ki values Quantify->Analyze IP_Assay_Workflow Label_Cells Label cells (e.g., HEK-293 expressing 5-HT2B) with [³H]-myo-inositol Pre-incubate Pre-incubate cells with LiCl and varying concentrations of RS-127445 Label_Cells->Pre-incubate Stimulate Stimulate with a 5-HT agonist Pre-incubate->Stimulate Lyse_and_Isolate Lyse cells and isolate inositol phosphates (e.g., via anion exchange chromatography) Stimulate->Lyse_and_Isolate Quantify Quantify [³H]-inositol phosphates (scintillation counting) Lyse_and_Isolate->Quantify Analyze Analyze data to determine IC50 and pKB values Quantify->Analyze Calcium_Assay_Workflow Seed_Cells Seed cells (e.g., HEK-293 expressing 5-HT2B) in a 96-well plate Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Seed_Cells->Load_Dye Add_Compound Add varying concentrations of RS-127445 Load_Dye->Add_Compound Stimulate_and_Read Stimulate with a 5-HT agonist and immediately measure fluorescence changes (e.g., using a FLIPR) Add_Compound->Stimulate_and_Read Analyze Analyze data to determine IC50 and pIC50 values Stimulate_and_Read->Analyze Fibrosis_Assay_Workflow Seed_Fibroblasts Seed primary human lung fibroblasts (HLF) in culture plates Treat Treat cells with TGF-β1 and 5-HT in the presence of varying concentrations of RS-127445 Seed_Fibroblasts->Treat Incubate Incubate for 48-72 hours Treat->Incubate Assess_Differentiation Assess myofibroblast differentiation by measuring: - α-SMA expression (Immunofluorescence/Western Blot) - Collagen synthesis (e.g., Sirius Red staining) Incubate->Assess_Differentiation Analyze Quantify and analyze data to determine the inhibitory effect of RS-127445 Assess_Differentiation->Analyze

References

Application Notes and Protocols: Measuring Inositol Phosphate Formation with RS-127445 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol phosphate (IP) signaling is a crucial second messenger pathway activated by a variety of G protein-coupled receptors (GPCRs), including the serotonin 5-HT2B receptor. Activation of the 5-HT2B receptor, a Gq-coupled receptor, stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to a cascade of cellular responses. Dysregulation of the 5-HT2B receptor signaling pathway has been implicated in various physiological and pathological processes, making it an important target for drug discovery.

RS-127445 hydrochloride is a potent and selective antagonist of the 5-HT2B receptor.[1][2][3][4] It exhibits high affinity for this receptor with a pKi of 9.5 and demonstrates over 1000-fold selectivity against other serotonin receptor subtypes and various other receptors and ion channels.[1][4] This high selectivity makes RS-127445 an invaluable tool for specifically investigating the role of the 5-HT2B receptor in cellular signaling. One of the key functional assays to characterize the activity of 5-HT2B receptor antagonists is the measurement of inositol phosphate accumulation. This application note provides a detailed protocol for measuring inositol phosphate formation in response to 5-HT stimulation and its antagonism by this compound.

Principle of the Assay

The assay described here involves the metabolic labeling of cellular phosphoinositides with [³H]myo-inositol. In the presence of a 5-HT2B receptor agonist like serotonin (5-HT), cells expressing the receptor will produce [³H]inositol phosphates. The accumulation of these radiolabeled inositol phosphates can be quantified following their separation from other cellular components by anion exchange chromatography. RS-127445, as a competitive antagonist, is expected to inhibit the 5-HT-induced formation of inositol phosphates in a concentration-dependent manner. The potency of RS-127445 can be determined by measuring its ability to shift the concentration-response curve of 5-HT.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the 5-HT2B receptor signaling pathway leading to inositol phosphate formation and the general workflow of the experimental protocol.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol SHT Serotonin (5-HT) Receptor 5-HT2B Receptor SHT->Receptor Activates RS127445 RS-127445 RS127445->Receptor Inhibits Gq Gq protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Downstream Downstream Cellular Responses Ca_release->Downstream

Caption: 5-HT2B Receptor Signaling Pathway.

G A 1. Cell Culture and Seeding (e.g., HEK-293 cells expressing 5-HT2B) B 2. Labeling with [³H]myo-inositol (Overnight incubation) A->B C 3. Cell Washing and Pre-incubation B->C D 4. Antagonist Pre-incubation (Add RS-127445 or vehicle) C->D E 5. Agonist Stimulation (Add 5-HT) D->E F 6. Termination of Reaction (e.g., with perchloric acid) E->F G 7. Neutralization and Sample Preparation F->G H 8. Separation of Inositol Phosphates (Anion Exchange Chromatography) G->H I 9. Quantification of Radioactivity (Liquid Scintillation Counting) H->I J 10. Data Analysis (e.g., Schild analysis) I->J

Caption: Experimental Workflow for Inositol Phosphate Assay.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound in relation to 5-HT2B receptor binding and function.

ParameterValueCell/Tissue SystemReference
pKi 9.5 ± 0.1Human recombinant 5-HT2B receptors in CHO-K1 cells[1]
pKB 9.5 ± 0.15-HT-evoked inositol phosphate formation in HEK-293 cells expressing human 5-HT2B receptors[2][5]
pIC₅₀ 10.4 ± 0.15-HT-evoked increases in intracellular calcium in HEK-293 cells expressing human 5-HT2B receptors[2][5]
pA₂ 9.5 ± 1.15-HT-evoked contraction of rat isolated stomach fundus[2][5]
pA₂ 9.9 ± 0.3(±)α-methyl-5-HT-mediated relaxation of the rat jugular vein[2][5]

Experimental Protocols

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human 5-HT2B receptor.

  • Culture Medium: Inositol-free Ham's F12 medium supplemented with 10% dialyzed fetal bovine serum (dFBS).

  • Radiolabel: [³H]myo-inositol.

  • Agonist: Serotonin (5-hydroxytryptamine, 5-HT).

  • Antagonist: this compound.

  • Assay Buffer: Inositol-free Ham's F12 medium containing 10 mM LiCl and 1 mM ascorbate.

  • Termination Solution: Ice-cold 20% perchloric acid.

  • Neutralization Solution: 1 N KOH.

  • Chromatography Resin: Dowex AG1-X8 resin (formate form).

  • Elution Buffer: 1 N HCl.

  • Scintillation Cocktail.

  • Multi-well plates (e.g., 24-well plates).

Detailed Methodology

1. Cell Culture and Seeding

  • Culture HEK-293 cells expressing the human 5-HT2B receptor in standard culture flasks using the appropriate growth medium.
  • For the assay, seed the cells into 24-well plates at a suitable density to achieve a confluent monolayer on the day of the experiment.

2. Radiolabeling of Cells

  • Once the cells are approximately 80-90% confluent, replace the growth medium with inositol-free Ham's F12 medium containing 10% dFBS and [³H]myo-inositol (e.g., 1.67 µCi/mL).[5]
  • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for the incorporation of the radiolabel into cellular phosphoinositides.

3. Cell Washing and Pre-incubation

  • After overnight labeling, aspirate the radioactive medium.
  • Wash the cell monolayer five times with phosphate-buffered saline (PBS) to remove unincorporated [³H]myo-inositol.[5]
  • Resuspend the cells in inositol-free Ham's F12 medium.[5]

4. Antagonist Pre-incubation

  • Prepare serial dilutions of this compound in the assay buffer.
  • Add the desired concentrations of RS-127445 or vehicle (assay buffer) to the appropriate wells.
  • Pre-incubate the cells with the antagonist for 20 minutes at 37°C.[5][6]

5. Agonist Stimulation

  • Prepare serial dilutions of 5-HT in the assay buffer.
  • Initiate the reaction by adding the 5-HT solutions to the wells.
  • Incubate for 60 minutes at 37°C to allow for the accumulation of inositol phosphates.[5]

6. Termination of the Reaction

  • Terminate the incubation by adding a small volume of ice-cold 20% perchloric acid to each well (e.g., 50 µL).[5]
  • Place the plate on ice for 10 minutes to ensure complete cell lysis and protein precipitation.[5]

7. Neutralization and Sample Preparation

  • Neutralize the samples by adding 1 N KOH.[5]
  • Dilute each sample with a Tris-HCl buffer (e.g., 2 mL of 50 mM Tris-HCl, pH 7.4).[5]

8. Separation of Inositol Phosphates by Anion Exchange Chromatography

  • Prepare small chromatography columns with Dowex AG1-X8 resin.
  • Wash the columns with distilled water.
  • Apply the aqueous portion of the neutralized samples to the columns.[5]
  • Wash the columns extensively with distilled water (e.g., 18 mL) to remove free [³H]myo-inositol and other non-phosphorylated compounds.[5]
  • Elute the total [³H]inositol phosphates with 1 N HCl (e.g., 3 mL).[5]

9. Quantification of Radioactivity

  • Collect the eluate from each column into a scintillation vial.
  • Add an appropriate volume of scintillation cocktail to each vial.
  • Quantify the amount of radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

10. Data Analysis

  • Construct a concentration-response curve for 5-HT in the absence and presence of different concentrations of RS-127445.
  • Plot the response (radioactivity) against the logarithm of the agonist concentration.
  • The antagonistic effect of RS-127445 will be observed as a rightward shift in the 5-HT concentration-response curve.
  • Perform a Schild regression analysis to determine the pA₂ or pKB value for RS-127445, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist EC₅₀ value. A slope of the Schild regression not significantly different from 1.0 is indicative of competitive antagonism.[5]

Conclusion

The inositol phosphate formation assay is a robust and reliable method for characterizing the functional activity of 5-HT2B receptor antagonists like this compound. The detailed protocol provided in this application note, along with the understanding of the underlying signaling pathway, will enable researchers to accurately determine the potency of RS-127445 and other potential modulators of the 5-HT2B receptor. This assay is a valuable tool in the drug discovery and development process for compounds targeting this important GPCR.

References

Application Notes and Protocols: Long-Term Stability of RS-127445 Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the long-term stability of RS-127445 hydrochloride in solution. While specific long-term stability data for this compound in various solutions is not extensively published, this document outlines the best practices and established methodologies for determining its stability. The provided protocols are based on general principles of drug stability testing and information available for related compounds.

Product Information and Storage

This compound is a potent and selective 5-HT2B receptor antagonist. Accurate handling and storage of this compound are critical for maintaining its integrity and ensuring reproducible experimental results.

Table 1: Solubility and Recommended Storage of this compound
ParameterSolvent/ConditionConcentration/DurationSource
Solubility DMSO30 mg/mL[1]
DMF30 mg/mL[1]
Ethanol30 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL[1]
Stock Solution Storage In DMSO at -20°C1 month[2]
In solvent at -80°C1 year
Solid Form Storage At -20°C≥ 4 years[1]

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 317.79 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.18 mg.

  • Add the appropriate volume of anhydrous DMSO to the solid compound.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).

Protocol for a Long-Term Stability Study in Aqueous Solutions

This protocol outlines a comprehensive study to determine the long-term stability of this compound in various aqueous solutions at different temperatures.

2.2.1. Experimental Design

  • Solutions to be Tested:

    • Phosphate-Buffered Saline (PBS), pH 5.4

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Concentration of this compound: 10 µM

  • Storage Temperatures:

    • Refrigerated: 4°C

    • Room Temperature: 25°C

    • Elevated Temperature: 37°C

  • Time Points for Analysis: 0, 1, 3, 7, 14, 30, 60, and 90 days.

  • Analysis Method: Stability-indicating High-Performance Liquid Chromatography (HPLC) with UV detection.

2.2.2. Sample Preparation and Storage

  • Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 2.1.

  • Dilute the stock solution to 10 µM in each of the test solutions (PBS pH 5.4, PBS pH 7.4, and DMEM with 10% FBS).

  • For each solution and temperature condition, prepare a sufficient number of aliquots in amber vials to be sampled at each time point.

  • Store the vials at the designated temperatures (4°C, 25°C, and 37°C), protected from light.

  • At each time point, retrieve one aliquot from each condition for HPLC analysis.

2.2.3. Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate the parent drug from any potential degradation products.

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 305 nm

  • Injection Volume: 10 µL

2.2.4. Data Analysis

  • At each time point, analyze the samples by HPLC.

  • Record the peak area of the this compound peak.

  • The percentage of this compound remaining at each time point is calculated relative to the initial concentration at time 0.

    • % Remaining = (Peak Area at time t / Peak Area at time 0) * 100

  • The percentage of degradation is calculated as:

    • % Degradation = 100 - % Remaining

  • Summarize the data in a table for easy comparison across different conditions.

Table 2: Example Data Table for Long-Term Stability Study
Time (Days)SolutionTemperature (°C)% RS-127445 Remaining% Degradation
0PBS, pH 5.441000
...............
90DMEM + 10% FBS37......

Visualizations

5-HT2B Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RS127445 RS-127445 HCl HT2BR 5-HT2B Receptor RS127445->HT2BR Inhibits Serotonin Serotonin (5-HT) Serotonin->HT2BR Activates Gq Gq Protein HT2BR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC ERK MAPK/ERK Pathway PKC->ERK Downstream Cellular Responses (e.g., Proliferation) ERK->Downstream

Caption: 5-HT2B receptor signaling pathway and the inhibitory action of RS-127445 HCl.

Experimental Workflow for Stability Study

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis PrepStock Prepare 10 mM Stock in DMSO PrepWork Prepare 10 µM Working Solutions (PBS pH 5.4, PBS pH 7.4, DMEM) PrepStock->PrepWork Store4C Store at 4°C PrepWork->Store4C Store25C Store at 25°C PrepWork->Store25C Store37C Store at 37°C PrepWork->Store37C Timepoints Sample at Time Points (0, 1, 3, 7, 14, 30, 60, 90 days) Store4C->Timepoints Store25C->Timepoints Store37C->Timepoints HPLC HPLC Analysis Timepoints->HPLC Data Calculate % Degradation HPLC->Data Report Generate Stability Report Data->Report

Caption: Workflow for the long-term stability assessment of this compound in solution.

References

Application Notes and Protocols for RS-127445 Hydrochloride in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of RS-127445 hydrochloride, a selective 5-HT2B receptor antagonist, in in vivo imaging applications. The information is intended to guide researchers in designing and executing robust imaging studies to investigate the role of the 5-HT2B receptor in various physiological and pathological processes.

Introduction to this compound

RS-127445 is a potent and highly selective antagonist of the serotonin 5-HT2B receptor.[1][2][3] It exhibits nanomolar affinity for the 5-HT2B receptor and displays over 1000-fold selectivity against other serotonin receptor subtypes, including 5-HT2A and 5-HT2C.[1][2][4] As a "silent" antagonist, RS-127445 does not show intrinsic agonist activity.[5] Its favorable pharmacokinetic properties in animal models, including oral bioavailability, make it a valuable tool for in vivo research.[2][4][5] The development of a radiolabeled form, [18F]RS-127445, has opened the door for non-invasive in vivo imaging of 5-HT2B receptor distribution and density using Positron Emission Tomography (PET).[2][6][7]

Mechanism of Action and Signaling Pathway

RS-127445 exerts its effects by competitively binding to the 5-HT2B receptor, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, serotonin (5-hydroxytryptamine, 5-HT). The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[8][9] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events can modulate a wide range of cellular processes, including cell proliferation, migration, and contraction.

5-HT2B Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R 5-HT2B Receptor Gq Gq/11 R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Cellular Cellular Responses Ca->Cellular PKC->Cellular Serotonin Serotonin (5-HT) Serotonin->R Activates RS127445 RS-127445 (Antagonist) RS127445->R Blocks

Figure 1: Simplified 5-HT2B receptor signaling pathway and the inhibitory action of RS-127445.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published literature.

Table 1: Binding Affinity and Potency of RS-127445

ParameterSpecies/SystemValueReference
pKi (5-HT2B)Human recombinant (CHO-K1 cells)9.5 ± 0.1[4]
pKB (Inhibition of 5-HT-evoked inositol phosphate formation)Human recombinant (HEK-293 cells)9.5 ± 0.1[5]
pIC50 (Inhibition of 5-HT-evoked intracellular Ca²⁺ increase)Human recombinant (HEK-293 cells)10.4 ± 0.1[5]
pA2 (Antagonism of 5-HT-evoked contraction)Rat stomach fundus9.5 ± 1.1[5]
pA2 (Antagonism of (±)α-methyl-5-HT-mediated relaxation)Rat jugular vein9.9 ± 0.3[5]

Table 2: Pharmacokinetic Parameters of RS-127445 in Rats

ParameterRoute of AdministrationDose (mg/kg)ValueReference
BioavailabilityOral514%[2][4][5]
BioavailabilityIntraperitoneal560%[2][4][5]
Terminal Elimination Half-lifeIntravenous5~1.7 hours[5]
Peak Plasma Concentration (Tmax)Oral50.25 hours[5]
Peak Plasma Concentration (Tmax)Intraperitoneal50.08 hours[5]
Protein Binding (Blood and Brain)-->98%[4]

Experimental Protocols

Protocol for In Vivo PET Imaging with [18F]RS-127445 in Rodents

This protocol outlines the procedure for performing a PET imaging study in rats to assess the in vivo distribution of 5-HT2B receptors using [18F]RS-127445.

Materials:

  • [18F]RS-127445 (synthesized with high radiochemical purity and molar activity)

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthesia: Isoflurane (3-4% for induction, 1.5-2.5% for maintenance)

  • Small animal PET/CT scanner

  • Animal monitoring system (respiration, temperature)

  • Catheterization supplies (for intravenous injection)

  • Saline solution (sterile)

  • Heating pad

Procedure:

  • Animal Preparation:

    • Fast rats for 4-6 hours before the scan to reduce variability in tracer uptake, but allow free access to water.

    • Induce anesthesia using isoflurane in an induction chamber.

    • Once anesthetized, place the rat on the scanner bed, which is equipped with a heating pad to maintain body temperature.

    • Secure the head in a stereotaxic holder to minimize motion artifacts.

    • Insert a catheter into the lateral tail vein for tracer administration.

    • Monitor vital signs (respiration rate, temperature) throughout the procedure.[5][10]

  • Radiotracer Administration:

    • Draw a sterile solution of [18F]RS-127445 (typically 10-20 MBq in 0.2-0.5 mL of saline) into a syringe.

    • Administer the radiotracer as a bolus injection through the tail vein catheter.[11]

    • Flush the catheter with a small volume of saline to ensure complete delivery of the tracer.

  • PET/CT Imaging:

    • Start the PET scan immediately after tracer injection for dynamic imaging, or after a specific uptake period for static imaging. A dynamic scan of 60-90 minutes is recommended to capture the tracer kinetics.[11]

    • Acquire a CT scan for attenuation correction and anatomical co-registration.[10]

  • Data Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).

    • Co-register the PET images with the CT or an MRI atlas for anatomical reference.

    • Define regions of interest (ROIs) on the brain images to measure tracer uptake in specific areas.

    • Calculate standardized uptake values (SUVs) or perform kinetic modeling to quantify receptor density.

Competition Study (to confirm specificity):

  • To demonstrate that the observed signal is specific to 5-HT2B receptors, a blocking study can be performed.

  • Administer a non-radiolabeled blocking agent (e.g., a high dose of unlabeled RS-127445 or another 5-HT2B antagonist) 30-60 minutes prior to the injection of [18F]RS-127445.

  • A significant reduction in tracer uptake in receptor-rich regions compared to the baseline scan indicates specific binding. A preliminary study noted high non-specific binding of [18F]RS-127445, particularly in white matter, which should be a consideration in data interpretation.[2][6][7]

In Vivo PET Imaging Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis A Animal Fasting B Anesthesia Induction A->B C Catheterization B->C D [18F]RS-127445 Injection C->D E Dynamic PET/CT Scan D->E F Image Reconstruction E->F G ROI Definition F->G H Quantification (SUV, Kinetic Modeling) G->H

Figure 2: General workflow for an in vivo PET imaging study with [18F]RS-127445.
Protocol for Ex Vivo Biodistribution of [18F]RS-127445

This protocol is used to determine the distribution of the radiotracer in various organs and tissues at a specific time point after injection, providing a complementary method to PET imaging for quantifying tracer uptake.

Materials:

  • [18F]RS-127445

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., isoflurane or injectable anesthetic)

  • Gamma counter

  • Surgical instruments for dissection

  • Tared collection tubes

  • Saline solution (sterile)

Procedure:

  • Radiotracer Administration:

    • Anesthetize the rat.

    • Inject a known amount of [18F]RS-127445 (e.g., 1-2 MBq in 0.2 mL saline) via the tail vein.

  • Uptake Period:

    • Allow the radiotracer to distribute for a predetermined period (e.g., 30, 60, or 120 minutes). Keep the animal under anesthesia during this time.

  • Tissue Harvesting:

    • At the end of the uptake period, euthanize the animal via an approved method (e.g., cardiac perfusion with saline followed by cervical dislocation).

    • Rapidly dissect the organs of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).

    • Blot the tissues to remove excess blood, weigh them, and place them in tared tubes.[8][9]

  • Radioactivity Measurement:

    • Measure the radioactivity in each tissue sample and in a standard of the injected dose using a gamma counter.

    • Correct all counts for radioactive decay to the time of injection.

  • Data Calculation:

    • Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).[8][9]

Ex Vivo Biodistribution Workflow A Radiotracer Administration B Uptake Period A->B C Euthanasia and Tissue Dissection B->C D Tissue Weighing C->D E Gamma Counting D->E F Calculation of %ID/g E->F

Figure 3: Workflow for an ex vivo biodistribution study.

Formulation of this compound for In Vivo Administration

For non-radiolabeled in vivo studies (e.g., blocking experiments or pharmacological studies), this compound needs to be appropriately formulated. A previously reported formulation for in vivo administration in rats is a solution in a vehicle of ethanol, propylene glycol, and water.[12]

Example Formulation:

  • Vehicle: 10% ethanol, 50% propylene glycol, 40% water (v/v/v)

  • Concentration: Dissolve this compound in the vehicle to achieve the desired final concentration (e.g., 2.5 mg/mL for a 5 mg/kg dose in a 250g rat with an injection volume of 0.5 mL).

  • Administration: The solution can be administered via intraperitoneal (i.p.) or oral (p.o.) routes.

Note: The solubility and stability of the compound in the chosen vehicle should be confirmed prior to in vivo use.

Conclusion

This compound is a valuable pharmacological tool for investigating the 5-HT2B receptor. The development of [18F]RS-127445 allows for the non-invasive in vivo visualization and quantification of this receptor using PET. The protocols provided herein offer a framework for conducting in vivo imaging and biodistribution studies. Researchers should be mindful of the reported high non-specific binding of [18F]RS-127445 in the brain and incorporate appropriate controls, such as competition studies, to ensure the specificity of their findings. These detailed application notes and protocols are intended to facilitate further research into the role of the 5-HT2B receptor in health and disease.

References

Troubleshooting & Optimization

RS-127445 hydrochloride not dissolving properly in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dissolving RS-127445 hydrochloride in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in PBS?

A1: this compound has very low solubility in aqueous solutions like PBS. Direct dissolution in PBS is often challenging. Published data indicates a solubility of approximately 0.25 mg/mL in a 1:3 mixture of ethanol and PBS (pH 7.2).[1] It is considered practically insoluble in water.[2]

Q2: Why is my this compound not dissolving in PBS?

A2: Several factors can contribute to the poor solubility of this compound in PBS:

  • Inherent Low Aqueous Solubility: The chemical structure of RS-127445 makes it poorly soluble in water-based solutions like PBS.

  • pH of the Solution: The pH of the PBS can influence the ionization state of the compound, which in turn affects its solubility.[3]

  • Temperature: While heating can increase the solubility of many compounds, its effect on this compound in PBS should be approached with caution as it can also lead to degradation.[3]

  • Purity of the Compound: Impurities in the this compound powder can affect its dissolution characteristics.

  • PBS Preparation: Improperly prepared PBS, with incorrect salt concentrations or pH, can exacerbate solubility issues.

Q3: Is it recommended to dissolve this compound directly in PBS?

A3: No, it is generally not recommended to dissolve this compound directly in PBS due to its low aqueous solubility. The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in PBS.

Q4: What are the recommended solvents for creating a stock solution of this compound?

A4: Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing stock solutions of this compound.[1][2] Ethanol is also a viable option.[1][4]

Q5: How can I improve the solubility of this compound in my final aqueous solution?

A5: To improve solubility in your final experimental solution, consider the following:

  • Use of a Co-solvent: Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your PBS buffer. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).

  • Sonication: After diluting the stock solution, sonicating the final solution may help to disperse the compound and improve dissolution.

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.

  • pH Adjustment: While RS-127445 is a hydrochloride salt, further slight adjustments to the PBS pH (if your experiment allows) might marginally improve solubility.

Troubleshooting Guide

If you are encountering issues with dissolving this compound, follow this step-by-step troubleshooting guide.

Problem: Precipitate forms after diluting the DMSO stock solution in PBS.

dot

Troubleshooting_Precipitate start Precipitate observed after diluting DMSO stock in PBS check_dmso_conc Is the final DMSO concentration > 0.5%? start->check_dmso_conc reduce_dmso Reduce the final DMSO concentration. Prepare a more concentrated stock solution if necessary. check_dmso_conc->reduce_dmso Yes check_stock_conc Is the stock solution concentration too high? check_dmso_conc->check_stock_conc No lower_stock_conc Lower the concentration of the DMSO stock solution. check_stock_conc->lower_stock_conc Yes check_dilution_method How was the dilution performed? check_stock_conc->check_dilution_method No add_stock_to_pbs Recommended Method: Add the DMSO stock dropwise to the vigorously stirring PBS. check_dilution_method->add_stock_to_pbs Dropwise to PBS add_pbs_to_stock Problematic Method: Adding PBS to the DMSO stock. check_dilution_method->add_pbs_to_stock PBS to Stock check_temp Was the PBS cold? add_stock_to_pbs->check_temp add_pbs_to_stock->add_stock_to_pbs use_rt_pbs Use room temperature PBS for dilution. check_temp->use_rt_pbs Yes sonicate Sonication or vigorous vortexing of the final solution may help. check_temp->sonicate No use_rt_pbs->sonicate

Caption: Troubleshooting precipitate formation.

Problem: The initial powder does not dissolve in the organic solvent (e.g., DMSO).

dot

Troubleshooting_Organic_Solvent start Powder not dissolving in organic solvent check_solvent_purity Is the solvent fresh and anhydrous (e.g., new bottle of DMSO)? start->check_solvent_purity use_new_solvent Use fresh, high-purity solvent. Moisture in DMSO can reduce solubility. check_solvent_purity->use_new_solvent No check_concentration Is the desired concentration too high? check_solvent_purity->check_concentration Yes refer_to_datasheet Consult the product datasheet for maximum solubility in that solvent. check_concentration->refer_to_datasheet Yes gentle_warming Consider gentle warming (e.g., 37°C water bath). check_concentration->gentle_warming No vortex_sonicate Vortex vigorously or sonicate the solution. gentle_warming->vortex_sonicate

Caption: Troubleshooting dissolution in organic solvent.

Data Presentation

Solubility of this compound in Various Solvents
SolventConcentrationReference
Dimethylformamide (DMF)30 mg/mL[1]
Dimethyl sulfoxide (DMSO)30 mg/mL[1]
Ethanol30 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL[1]
WaterInsoluble[2]
10% DMSO in 90% corn oil≥ 2.5 mg/mL (7.87 mM)[5]
10% DMSO in 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (7.87 mM)[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (Formula Weight: 317.79 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.18 mg of the compound.

    • Add the appropriate volume of DMSO to the vial.

    • Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Store the stock solution at -20°C or -80°C for long-term storage.[6]

Protocol 2: Preparation of a 10 µM Working Solution in PBS from a DMSO Stock
  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, at room temperature

    • Sterile conical tubes or appropriate containers

  • Procedure:

    • Determine the final volume of the working solution needed. For example, to prepare 10 mL of a 10 µM solution.

    • Calculate the volume of the 10 mM DMSO stock solution required using the formula M1V1 = M2V2.

      • (10,000 µM)(V1) = (10 µM)(10,000 µL)

      • V1 = 10 µL

    • Dispense 9.99 mL of room temperature PBS into a sterile tube.

    • While vigorously vortexing the PBS, add the 10 µL of the 10 mM DMSO stock solution dropwise.

    • Continue to vortex for another 30-60 seconds to ensure thorough mixing.

    • The final concentration of DMSO in this working solution will be 0.1%.

    • Use the working solution immediately for your experiments.

dot

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh RS-127445 HCl add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Gentle Warming to Dissolve add_dmso->dissolve store Store at -20°C / -80°C dissolve->store add_stock Add DMSO Stock Dropwise to Vortexing PBS store->add_stock Use Stock pbs Prepare Room Temperature PBS vortex_pbs Vigorously Vortex PBS pbs->vortex_pbs vortex_pbs->add_stock final_vortex Continue Vortexing add_stock->final_vortex use_now Use Immediately final_vortex->use_now

Caption: Experimental workflow for solution preparation.

References

unexpected off-target effects of RS-127445 hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RS-127445 hydrochloride in in vivo experiments. The focus is to help address and investigate potential unexpected off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: RS-127445 is a potent and highly selective antagonist of the serotonin 5-HT2B receptor.[1][2][3] It exhibits approximately 1,000-fold greater selectivity for the 5-HT2B receptor compared to other serotonin receptor subtypes, including 5-HT2A and 5-HT2C, as well as numerous other receptor and ion channel binding sites.[1][3][4]

Q2: I am observing an unexpected phenotype in my in vivo study after administering RS-127445. Could this be an off-target effect?

A2: While RS-127445 is highly selective, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is crucial to follow a systematic troubleshooting approach to determine the cause of the unexpected phenotype. This can include verifying the dose and administration route, checking for vehicle effects, and using appropriate controls.

Q3: What are the recommended in vivo dosage and administration routes for RS-127445?

A3: In rats, RS-127445 has been administered via oral, intraperitoneal, and intravenous routes.[1][4] Doses ranging from 1 to 30 mg/kg have been used to investigate its effects.[5] The bioavailability is approximately 14% for oral and 62% for intraperitoneal administration.[1][3][4] Peak plasma concentrations are rapidly achieved, typically within 15 minutes of dosing.[4][5]

Q4: How can I confirm that the observed effect is mediated by 5-HT2B receptor antagonism?

A4: To confirm that the observed effect is due to 5-HT2B receptor blockade, you can perform several experiments:

  • Rescue Experiment: Attempt to reverse the observed phenotype by co-administering a 5-HT2B receptor agonist.

  • Use a Structurally Different 5-HT2B Antagonist: If a similar phenotype is observed with a different selective 5-HT2B antagonist, it strengthens the evidence for an on-target effect.

  • Dose-Response Relationship: Establish a clear dose-response relationship for the observed effect. An on-target effect should typically correlate with the known potency of RS-127445 at the 5-HT2B receptor.

Troubleshooting Guide: Investigating Unexpected In Vivo Effects

If you encounter an unexpected phenotype in your in vivo experiments with RS-127445, follow this guide to troubleshoot the potential cause.

Step 1: Verify Experimental Parameters

  • Compound Identity and Purity: Confirm the identity and purity of your this compound batch using appropriate analytical methods (e.g., HPLC, mass spectrometry).

  • Dose Calculation and Preparation: Double-check your dose calculations and the preparation of the dosing solution. Ensure the compound is fully dissolved and stable in the chosen vehicle.

  • Administration Route and Technique: Verify that the administration route and technique are appropriate and have been performed correctly.

  • Vehicle Control: Ensure you have included a vehicle-only control group to rule out any effects of the vehicle itself.

Step 2: Characterize the Unexpected Phenotype

  • Detailed Observation: Carefully document the nature, onset, duration, and severity of the unexpected phenotype.

  • Dose-Dependence: Determine if the effect is dose-dependent by testing a range of RS-127445 concentrations, including lower doses.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate the timing of the observed effect with the known pharmacokinetic profile of RS-127445. Plasma concentrations of RS-127445 that are predicted to fully saturate accessible 5-HT2B receptors can be maintained for at least 4 hours in rats following a 5 mg/kg intraperitoneal dose.[3][4]

Step 3: Differentiate On-Target vs. Off-Target Effects

  • Literature Review: Conduct a thorough literature search for known physiological functions of the 5-HT2B receptor in the organ system where the unexpected effect is observed.

  • Use of a Second 5-HT2B Antagonist: As mentioned in the FAQs, using a structurally unrelated 5-HT2B antagonist can help determine if the effect is specific to 5-HT2B blockade.

  • Knockout/Knockdown Models: If available, using a 5-HT2B receptor knockout or knockdown animal model can provide definitive evidence. If the unexpected phenotype is absent in these models upon RS-127445 administration, it is likely an on-target effect.

Data Presentation

Table 1: In Vitro Potency and Selectivity of RS-127445

ParameterValueSpecies/SystemReference
pKi (5-HT2B) 9.5 ± 0.1Human recombinant (CHO-K1 cells)[1][4]
pKB (Inositol Phosphate Formation) 9.5 ± 0.1Human recombinant (HEK-293 cells)[3][4]
pIC50 (Intracellular Calcium Increase) 10.4 ± 0.1Human recombinant (HEK-293 cells)[3][4]
pA2 (Rat Stomach Fundus Contraction) 9.5 ± 1.1Rat[3][4]
pA2 (Rat Jugular Vein Relaxation) 9.9 ± 0.3Rat[3][4]
Selectivity vs. other receptors ~1000-foldVarious[1][2]

Table 2: Pharmacokinetic Properties of RS-127445 in Rats

ParameterValueRoute of AdministrationDoseReference
Bioavailability ~14%Oral5 mg/kg[1][3][4]
Bioavailability ~62%Intraperitoneal5 mg/kg[1][4]
Time to Peak Plasma Concentration ~15 minutesOral, Intraperitoneal5 mg/kg[4][5]
Terminal Elimination Half-life ~1.7 hoursIntravenous5 mg/kg[4]
Protein Binding (Blood and Brain) >98%--[1]

Experimental Protocols

Protocol 1: Assessment of 5-HT2B Receptor Occupancy In Vivo

This protocol is a general guideline to assess whether the administered dose of RS-127445 is sufficient to occupy 5-HT2B receptors in the target tissue.

  • Animal Dosing: Administer RS-127445 or vehicle to different groups of animals at various doses.

  • Tissue Collection: At a time point corresponding to the expected peak plasma concentration, euthanize the animals and collect the target tissues.

  • Membrane Preparation: Prepare cell membranes from the collected tissues.

  • Radioligand Binding Assay: Perform a competitive radioligand binding assay using a specific 5-HT2B receptor radioligand (e.g., [³H]-5-HT) and membranes from the vehicle and RS-127445-treated animals.

  • Data Analysis: Calculate the percentage of receptor occupancy at different doses of RS-127445. This can help determine the dose required for target engagement and can be correlated with the observed phenotype.

Protocol 2: Ex Vivo Functional Assay for On-Target Effect Confirmation

This protocol can be used to confirm the 5-HT2B antagonistic activity of RS-127445 in tissues isolated from treated animals.

  • Animal Dosing: Administer a behaviorally effective dose of RS-127445 or vehicle to animals.

  • Tissue Isolation: Euthanize the animals and isolate a tissue known to express functional 5-HT2B receptors (e.g., rat stomach fundus).

  • Organ Bath Experiment: Mount the isolated tissue in an organ bath and construct a concentration-response curve to a 5-HT2B agonist (e.g., 5-HT).

  • Data Analysis: A rightward shift in the agonist concentration-response curve from tissues of RS-127445-treated animals compared to vehicle-treated animals would confirm in vivo target engagement.

Visualizations

Intended_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 5HT 5-HT 5HT2B_R 5-HT2B Receptor 5HT->5HT2B_R Activates RS127445 RS-127445 RS127445->5HT2B_R Blocks PLC PLC 5HT2B_R->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2 Response Cellular Response Ca2->Response

Caption: Intended signaling pathway of the 5-HT2B receptor and the antagonistic action of RS-127445.

Troubleshooting_Workflow Start Unexpected In Vivo Effect Observed Verify Step 1: Verify Experimental Parameters (Dose, Vehicle, etc.) Start->Verify Characterize Step 2: Characterize Phenotype (Dose-Response, PK/PD) Verify->Characterize Differentiate Step 3: Differentiate On- vs. Off-Target Characterize->Differentiate Controls Use Rescue Agents, Structurally Different Antagonist, or Knockout Model Differentiate->Controls How? OnTarget Conclusion: Likely On-Target Effect OffTarget Conclusion: Potential Off-Target Effect Inconclusive Inconclusive: Further Investigation Needed Controls->OnTarget Phenotype is replicated/ rescued/absent in KO Controls->OffTarget Phenotype is not replicated/ rescued/present in KO Controls->Inconclusive Conflicting Results

Caption: A logical workflow for troubleshooting unexpected in vivo effects of RS-127445.

References

variability in RS-127445 hydrochloride experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with RS-127445 hydrochloride, a selective 5-HT2B receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective antagonist of the serotonin 5-HT2B receptor.[1][2] It exhibits a high affinity for this receptor, with a pKi of 9.5, and shows over 1000-fold selectivity against other serotonin receptor subtypes (5-HT2A, 5-HT2C) and numerous other receptors and ion channels.[2][3] Its primary mechanism of action is to block the intracellular signaling pathways typically activated by serotonin (5-HT) binding to the 5-HT2B receptor, such as the Gq/11 pathway, which leads to the formation of inositol phosphates and an increase in intracellular calcium.[3][4]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical to maintain the compound's stability and activity.

  • Storage of solid compound: Store as a crystalline solid at -20°C for up to 3 years.[5][6]

  • Storage of stock solutions:

    • In solvent at -80°C for up to 1 year.[5]

    • In solvent at -20°C for up to 1 month.[5]

    • It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]

  • Solubility: this compound is soluble in DMSO (up to 56 mg/mL) and ethanol.[5] Note that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[5] For aqueous solutions, it has limited solubility; for example, in a 1:3 mixture of Ethanol:PBS (pH 7.2), the solubility is 0.25 mg/ml.

Q3: I am observing inconsistent IC50/pKi values for RS-127445 in my experiments. What are the potential causes?

Variability in potency measurements can arise from several factors:

  • Assay Conditions: Ensure that assay parameters such as incubation time, temperature, and buffer composition are consistent across experiments. For GPCR assays, reaching equilibrium is crucial for reproducible results.[7]

  • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to changes in receptor expression and signaling.

  • Reagent Quality: Verify the quality and concentration of all reagents, including the agonist used to stimulate the 5-HT2B receptor.

  • Ligand Stability: Ensure that the stock solutions of RS-127445 are stored correctly and have not undergone degradation.

Q4: My in vitro and in vivo results with RS-127445 are not correlating. What could be the reason?

Discrepancies between in vitro and in vivo findings are common and can be attributed to:

  • Pharmacokinetics: RS-127445 has different bioavailability depending on the route of administration (oral vs. intraperitoneal).[2] Its plasma concentration and ability to reach the target tissue in vivo will influence its efficacy.

  • Metabolism: The compound may be metabolized in vivo, leading to altered activity or clearance rates.

  • Off-Target Effects: Although highly selective, at high concentrations in vivo, the possibility of off-target effects cannot be entirely ruled out.

Troubleshooting Guides

Issue 1: High Background Signal in Functional Assays

Problem: You are observing a high basal signal in your inositol phosphate (IP) accumulation or calcium flux assay, even in the absence of an agonist.

Potential Cause Troubleshooting Step
Constitutive Receptor Activity This can occur with overexpressed GPCRs. Consider using a cell line with a lower, more physiological level of receptor expression.
Cell Culture Conditions Optimize cell density per well. Too many cells can lead to a high basal signal. Ensure cells are not stressed, as this can alter signaling pathways.
Assay Buffer Components Some components in the assay buffer or cell culture media may stimulate the receptor. Use a simplified, serum-free assay buffer where possible.
Endogenous Agonist Production Cells may produce endogenous agonists. Ensure thorough washing of cells before starting the assay.
Issue 2: Low or No Response to 5-HT2B Receptor Agonist

Problem: You are not observing a significant response (e.g., increase in intracellular calcium or IP1) upon stimulation with a 5-HT2B receptor agonist, making it difficult to assess the antagonist activity of RS-127445.

Potential Cause Troubleshooting Step
Low Receptor Expression Verify the expression of functional 5-HT2B receptors on the cell surface of your chosen cell line.
Inactive Agonist Confirm the activity and concentration of your agonist stock solution. Use a fresh, validated batch of the agonist.
Suboptimal Assay Conditions Optimize the agonist concentration to achieve a robust response (typically an EC80 concentration is used for antagonist testing). Optimize stimulation time to ensure the signal has reached its peak.
Cell Line Not Responsive The chosen cell line may not have the necessary downstream signaling components to produce a measurable response. Consider using a different cell line known to express functional 5-HT2B receptors (e.g., HEK-293 or CHO-K1 cells transfected with the human 5-HT2B receptor).[2]
Issue 3: Variability in RS-127445 Antagonism

Problem: The degree of inhibition by RS-127445 varies significantly between experiments.

Potential Cause Troubleshooting Step
Inconsistent Pipetting Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques.
Compound Precipitation Due to its limited aqueous solubility, RS-127445 may precipitate in the assay buffer. Ensure the final solvent concentration is compatible with your assay and does not exceed the recommended limits (e.g., <0.1% DMSO).
Ligand-Biased Signaling RS-127445 may act as a biased antagonist, preferentially inhibiting one signaling pathway over another. If you are only measuring one downstream event (e.g., calcium flux), you might be missing other effects. Consider assaying multiple signaling pathways (e.g., IP accumulation, β-arrestin recruitment).
Cell Passage and Health As mentioned previously, use cells within a consistent and low passage number. Monitor cell viability to ensure the observed effects are not due to cytotoxicity.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeReceptor/TissueSpeciesMeasured ParameterValue
Radioligand BindingRecombinant 5-HT2BHumanpKi9.5 ± 0.1
Inositol Phosphate FormationRecombinant 5-HT2B in HEK-293 cellsHumanpKB9.5 ± 0.1
Intracellular Calcium InfluxRecombinant 5-HT2B in HEK-293 cellsHumanpIC5010.4 ± 0.1
Stomach Fundus ContractionIsolated Stomach FundusRatpA29.5 ± 1.1
Jugular Vein RelaxationIsolated Jugular VeinRatpA29.9 ± 0.3

Data compiled from Bonhaus et al., 1999.[3]

Experimental Protocols

Protocol 1: Inositol Phosphate (IP) Accumulation Assay

This protocol measures the accumulation of inositol phosphates, a downstream product of Gq/11 signaling.

  • Cell Seeding and Labeling:

    • Seed cells (e.g., HEK-293 expressing human 5-HT2B receptor) in a 96-well plate.

    • After overnight incubation, replace the medium with inositol-free DMEM containing [3H]myo-inositol and incubate for 18-24 hours to label the cellular phosphoinositide pools.

  • Compound Treatment:

    • Wash the cells to remove unincorporated [3H]myo-inositol.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 20-30 minutes) in a stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

  • Agonist Stimulation:

    • Add a 5-HT2B receptor agonist (e.g., 5-HT) at a concentration that elicits a submaximal response (EC80) to all wells except the negative control.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Lysis and IP Isolation:

    • Terminate the stimulation by adding a lysis buffer (e.g., 0.1 M formic acid).

    • Separate the total [3H]-labeled inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography columns.

  • Detection and Analysis:

    • Quantify the amount of [3H]-IPs by scintillation counting.

    • Calculate the inhibitory effect of RS-127445 and determine its IC50 or pKB value.

Protocol 2: Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Seeding:

    • Seed cells (e.g., HEK-293 expressing human 5-HT2B receptor) in a 96-well, black, clear-bottom plate and incubate overnight.

  • Dye Loading:

    • Remove the culture medium and add a calcium-sensitive fluorescent dye solution (e.g., Fluo-8-AM with pluronic acid).

    • Incubate for 1 hour at 37°C.

  • Compound Treatment and Measurement:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Using a fluorometric imaging plate reader (FLIPR) or a similar instrument, add the antagonist dilutions to the cell plate and incubate for a specified time.

    • Inject the 5-HT2B agonist and simultaneously measure the fluorescent signal over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Normalize the data to the response of a maximal concentration of the reference agonist.

    • Determine the inhibitory effect of RS-127445 and calculate its IC50 or pIC50 value.

Visualizations

5-HT2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT2B_Receptor 5-HT2B Receptor Serotonin->5-HT2B_Receptor Binds and Activates RS-127445 RS-127445 RS-127445->5-HT2B_Receptor Binds and Blocks Gq_alpha Gqα 5-HT2B_Receptor->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream_Effects Downstream Cellular Effects Ca_release->Downstream_Effects PKC_activation->Downstream_Effects Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK-293 with 5-HT2B-R) Reagent_Prep 2. Reagent Preparation (RS-127445, Agonist, Buffers) Dye_Loading 3. Dye Loading (Calcium Assay) or Radiola-beling (IP Assay) Cell_Culture->Dye_Loading Antagonist_Inc 4. Pre-incubation with RS-127445 Reagent_Prep->Antagonist_Inc Dye_Loading->Antagonist_Inc Agonist_Stim 5. Agonist Stimulation Antagonist_Inc->Agonist_Stim Signal_Detection 6. Signal Detection (Fluorescence or Radioactivity) Agonist_Stim->Signal_Detection Data_Norm 7. Data Normalization Signal_Detection->Data_Norm Curve_Fit 8. Curve Fitting (Dose-Response) Data_Norm->Curve_Fit Calc_Potency 9. Calculate IC50/pKi Curve_Fit->Calc_Potency Troubleshooting_Logic Inconsistent_Results Inconsistent Results Check_Reagents Check Reagent Quality and Stability Inconsistent_Results->Check_Reagents Standardize_Protocol Standardize Protocol (Incubation times, etc.) Inconsistent_Results->Standardize_Protocol Verify_Cells Verify Cell Health and Passage Number Inconsistent_Results->Verify_Cells Optimize_Assay Optimize Assay Conditions (e.g., cell density) Standardize_Protocol->Optimize_Assay Verify_Cells->Optimize_Assay Consider_Bias Consider Ligand-Biased Signaling Optimize_Assay->Consider_Bias

References

Technical Support Center: A Guide to Optimizing RS-127445 Hydrochloride Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize RS-127445 hydrochloride in cell culture experiments. The following sections offer frequently asked questions, detailed experimental protocols, troubleshooting guidance, and visual diagrams to facilitate the optimization of this potent 5-HT2B receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective and high-affinity antagonist for the serotonin 5-HT2B receptor, exhibiting a pKi (binding affinity) of 9.5.[1][2][3] The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that, upon binding to its natural ligand serotonin (5-HT), activates the Gq/G11 signaling pathway.[4][5] This activation stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[6][7] this compound exerts its effect by blocking the initial binding of serotonin to the 5-HT2B receptor, thereby inhibiting this entire downstream signaling cascade.[3]

Q2: What is a recommended starting concentration for this compound in cell culture?

The optimal working concentration of this compound is dependent on the specific cell line, the expression level of the 5-HT2B receptor, and the experimental assay. It is strongly recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your particular system. The table below provides a summary of concentrations used in various published studies.

Table 1: Quantitative Data for this compound

ParameterValue/RangeCell Line/SystemReference
pKi 9.5CHO-K1 cells expressing human 5-HT2B receptor[1][2]
pIC50 (Calcium Flux) 10.4HEK-293 cells expressing human 5-HT2B receptor[1][2]
Working Concentration (In Vitro) 1 nM - 10 µMHEK-293, CHO-K1, HFL-1 cells[8][9][10]
Cytotoxicity No significant cytotoxicity observed at 10 µM after 48 hoursHuman Fetal Lung Fibroblasts (HFL-1)[9]

Q3: How should I prepare and store this compound stock solutions?

Proper handling and storage are crucial for maintaining the stability and activity of the compound.

Table 2: Solubility and Storage Recommendations

SolventSolubility
DMSO≥ 30 mg/mL[11]
Ethanol≥ 30 mg/mL[11]
DMF30 mg/mL[11]
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL[11]

For stock solutions, it is recommended to dissolve this compound in DMSO at a high concentration (e.g., 10 mM). This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions for cell culture, ensure the final DMSO concentration in the media is kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the antagonist activity of this compound.

Protocol 1: Calcium Flux Assay

This protocol measures the inhibition of agonist-induced intracellular calcium release.

  • Cell Preparation: Plate cells expressing the 5-HT2B receptor in a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Prepare a working solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). The addition of Pluronic F-127 can aid in dye solubilization. Remove the culture medium and add the dye solution to the cells. Incubate for 30-60 minutes at 37°C.

  • Antagonist Incubation: Wash the cells with the assay buffer. Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement: Place the plate in a fluorescence kinetic plate reader. Record a baseline fluorescence, then add a pre-determined EC80 concentration of a 5-HT2B agonist (e.g., serotonin). Continue to record the fluorescence intensity to measure the calcium flux.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of RS-127445 relative to the vehicle control. Plot the dose-response curve to determine the IC50 value.

Protocol 2: Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the inhibition of the production of inositol phosphates, a downstream product of 5-HT2B receptor activation.

  • Cell Labeling: Culture cells in an inositol-free medium supplemented with myo-[3H]inositol overnight to label the cellular phosphoinositide pool.

  • Antagonist Pre-treatment: Wash the cells and pre-incubate with various concentrations of this compound in a buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.

  • Agonist Stimulation: Add a pre-determined EC80 concentration of a 5-HT2B agonist (e.g., serotonin) and incubate for 30-60 minutes.

  • Extraction: Terminate the reaction by adding ice-cold perchloric acid.

  • Purification and Quantification: Separate the radiolabeled inositol phosphates using anion-exchange chromatography (e.g., with Dowex resin) and quantify using liquid scintillation counting.

  • Data Analysis: Normalize the results to the agonist-only control and plot a dose-response curve to calculate the IC50 of RS-127445.

Troubleshooting

Issue: Little to no inhibition observed with this compound.

  • Possible Cause: The concentration of the agonist (e.g., serotonin) is too high, outcompeting the antagonist.

    • Solution: Perform an agonist dose-response curve to determine the EC80 and use this concentration for inhibition assays.

  • Possible Cause: The pre-incubation time with the antagonist is insufficient.

    • Solution: Increase the pre-incubation time to allow the antagonist to reach equilibrium with the receptors.

  • Possible Cause: Low or no expression of the 5-HT2B receptor in the cell line.

    • Solution: Verify receptor expression using techniques such as qPCR or Western blotting.

Issue: High variability between replicate wells.

  • Possible Cause: Inconsistent cell numbers across wells.

    • Solution: Ensure a homogenous cell suspension before plating and use a consistent plating technique.

  • Possible Cause: "Edge effects" in the microplate due to evaporation.

    • Solution: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity.

Issue: Potential for off-target effects or cytotoxicity.

  • Possible Cause: The concentration of this compound is too high.

    • Solution: Perform a cell viability assay (e.g., MTT or LDH release assay) to determine the cytotoxic concentration of RS-127445 in your specific cell line. A study in HFL-1 cells showed no cytotoxicity at 10 µM.[9] Always aim to use the lowest effective concentration to minimize the risk of off-target effects.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin 5HT2B_Receptor 5-HT2B Receptor Serotonin->5HT2B_Receptor Activates RS127445 RS-127445 RS127445->5HT2B_Receptor Inhibits Gq_Protein Gq Protein 5HT2B_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds Calcium_Release Ca2+ Release ER->Calcium_Release Triggers G Start Start Agonist_EC50 Determine Agonist EC50/EC80 Start->Agonist_EC50 Antagonist_Dose_Response Perform Antagonist Dose-Response Agonist_EC50->Antagonist_Dose_Response Pre_incubation Pre-incubate with RS-127445 Antagonist_Dose_Response->Pre_incubation Agonist_Stimulation Stimulate with Agonist Pre_incubation->Agonist_Stimulation Measure_Signal Measure Downstream Signal Agonist_Stimulation->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50 End End Calculate_IC50->End G Solution Solution Unexpected_Result Unexpected Result? No_Inhibition No Inhibition? Unexpected_Result->No_Inhibition High_Variability High Variability? Unexpected_Result->High_Variability Cytotoxicity_Assay Perform Cytotoxicity Assay Unexpected_Result->Cytotoxicity_Assay Suspected Cytotoxicity Check_Agonist_Conc Check Agonist Conc. No_Inhibition->Check_Agonist_Conc Yes Verify_Receptor_Exp Verify Receptor Exp. No_Inhibition->Verify_Receptor_Exp Yes Check_Cell_Density Check Cell Density High_Variability->Check_Cell_Density Yes Mitigate_Edge_Effects Mitigate Edge Effects High_Variability->Mitigate_Edge_Effects Yes

References

degradation of RS-127445 hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and potential degradation of RS-127445 hydrochloride. Following these guidelines will help ensure the integrity and stability of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: For long-term storage, this compound as a solid should be stored at -20°C, where it is stable for at least four years.[1] It can also be stored desiccated at +4°C.[2]

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.

Q3: What solvents can I use to dissolve this compound?

A3: this compound is soluble in solvents such as DMSO and ethanol.

Q4: I observed a change in the color/appearance of the solid compound. What should I do?

A4: A change in the physical appearance of the compound could indicate degradation. It is recommended to verify the purity of the compound using an analytical method like High-Performance Liquid Chromatography (HPLC) before use. If significant degradation is confirmed, the batch should be discarded.

Q5: My experimental results are inconsistent. Could this be related to the stability of this compound?

A5: Inconsistent results can be a consequence of compound degradation, leading to a lower effective concentration of the active compound. Ensure that you are following the recommended storage and handling procedures. If you suspect degradation, it is advisable to use a fresh vial of the compound or a newly prepared stock solution.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Reduced Potency or Activity Degradation of the compound due to improper storage (e.g., exposure to high temperatures, light, or moisture). Multiple freeze-thaw cycles of stock solutions.1. Prepare a fresh stock solution from a new vial of solid compound. 2. Ensure solutions are aliquoted and stored at the recommended temperature (-20°C or -80°C). 3. Protect the compound and its solutions from light. 4. Perform a purity check using HPLC.
Appearance of New Peaks in HPLC Analysis Chemical degradation of this compound.1. Review storage and handling procedures. 2. If possible, try to identify the degradation products using techniques like LC-MS. 3. Consider potential sources of degradation such as hydrolysis, oxidation, or photolysis.
Precipitation in Stock Solution The solubility limit has been exceeded, or the solvent has absorbed moisture.1. Gently warm and sonicate the solution to aid dissolution. 2. Use fresh, anhydrous solvent for preparing solutions. 3. If precipitation persists, prepare a new, less concentrated stock solution.

Storage and Stability Data Summary

FormStorage TemperatureStability PeriodSource
Solid -20°C≥ 4 years[1]
Solid +4°C (Desiccated)Not specified, but an option[2]
Stock Solution -20°C1 month[3]
Stock Solution -80°C6 months[3]

Experimental Protocols

Protocol for Assessing the Purity and Stability of this compound using HPLC

This protocol provides a general method for monitoring the stability of this compound. Specific parameters may need to be optimized for your equipment and experimental conditions.

1. Objective: To determine the purity of this compound and detect the presence of any degradation products.

2. Materials:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable buffer components)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column

3. Method:

  • a. Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 10 µg/mL) with the mobile phase.
  • b. Sample Preparation: Prepare samples of this compound that have been subjected to storage or stress conditions at the same concentration as the working standard.
  • c. HPLC Conditions (Example):
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 223 nm and 309 nm[1]
  • Injection Volume: 10 µL
  • d. Analysis: Inject the standard and sample solutions into the HPLC system. Compare the chromatogram of the sample to the standard. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram indicates degradation.

Potential Degradation Pathways and Troubleshooting

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, some potential degradation mechanisms can be hypothesized. This information can be valuable for troubleshooting stability issues.

Degradation_Troubleshooting cluster_observed Observed Issue cluster_investigation Investigation Workflow cluster_conclusion Conclusion & Action Reduced_Activity Reduced Biological Activity or Inconsistent Results Check_Storage Verify Storage Conditions (Temp, Light, Moisture) Reduced_Activity->Check_Storage Check_Handling Review Solution Prep & Handling Procedures (e.g., freeze-thaw cycles) Reduced_Activity->Check_Handling Purity_Analysis Perform Purity Analysis (e.g., HPLC) Check_Storage->Purity_Analysis Check_Handling->Purity_Analysis Degradation_Confirmed Degradation Confirmed Purity_Analysis->Degradation_Confirmed New peaks or decreased main peak No_Degradation No Significant Degradation Purity_Analysis->No_Degradation Purity is acceptable Discard_Batch Discard Batch & Use New Compound Degradation_Confirmed->Discard_Batch Review_Protocol Review Experimental Protocol for Other Sources of Error No_Degradation->Review_Protocol

Caption: Troubleshooting workflow for investigating suspected degradation of this compound.

The chemical structure of RS-127445, containing a 2-aminopyrimidine ring attached to a fluoronaphthalene moiety, may be susceptible to oxidative or hydrolytic degradation under harsh conditions, although it is stable under recommended storage.

Hypothetical_Degradation cluster_stress Potential Stress Conditions cluster_products Hypothetical Degradation Products RS127445 This compound Oxidation Oxidation (e.g., exposure to air, peroxides) RS127445->Oxidation Hydrolysis Hydrolysis (e.g., strong acid/base) RS127445->Hydrolysis Photolysis Photolysis (e.g., UV light exposure) RS127445->Photolysis Oxidized_Product Oxidized Derivatives (e.g., N-oxide on pyrimidine) Oxidation->Oxidized_Product Hydrolyzed_Product Hydrolyzed Products (e.g., cleavage of amine group) Hydrolysis->Hydrolyzed_Product Photolytic_Product Photodegradants Photolysis->Photolytic_Product

Caption: Hypothetical degradation pathways for this compound under stress conditions.

References

interpreting non-competitive antagonism of RS-127445 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and interpretation of experiments involving the 5-HT2B receptor antagonist, RS-127445 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective antagonist of the serotonin 5-HT2B receptor.[1][2][3][4] It exhibits nanomolar affinity for the 5-HT2B receptor and is approximately 1000-fold more selective for this receptor compared to other 5-HT receptor subtypes and various other receptors and ion channels.[1] Its primary mechanism of action is to block the activation of the 5-HT2B receptor by agonists like serotonin (5-HT), thereby inhibiting downstream signaling pathways.

Q2: Is RS-127445 a competitive or non-competitive antagonist?

The nature of RS-127445's antagonism can be complex to interpret. In cell-based assays measuring inositol phosphate formation, Schild regression analysis has shown results consistent with competitive antagonism, with a slope not significantly different from 1.0.[5] However, in functional studies using isolated tissues, such as the rat stomach fundus and jugular vein, RS-127445 has been observed to produce a progressive decrease in the maximum response to the agonist, which is a characteristic of insurmountable or non-competitive antagonism.[5]

One possible explanation for this discrepancy is that in the tissue bath experiments, insufficient time was allowed for the system to reach steady-state equilibrium after the addition of the agonist, especially given the high affinity of RS-127445.[5] Therefore, while exhibiting characteristics of non-competitive antagonism under certain experimental conditions, it is crucial to carefully consider the experimental setup when interpreting the results.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as DMSO and ethanol. For example, it is soluble up to 100 mM in DMSO and 100 mM in ethanol. When preparing aqueous solutions, it's important to note its lower solubility. For instance, in a mixture of Ethanol:PBS (pH 7.2) (1:3), the solubility is approximately 0.25 mg/ml. It is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer for the final experimental concentration.

Q4: Does RS-127445 have any agonist activity?

No, extensive studies have shown that RS-127445 is a "silent" antagonist, meaning it does not have any detectable intrinsic or agonist activity at the 5-HT2B receptor.[5] In various assays, including those measuring inositol phosphate formation and intracellular calcium mobilization, RS-127445 alone does not elicit a response.[5]

Troubleshooting Guides

Issue 1: Inconsistent results between binding affinity (Ki) and functional potency (IC50/pA2).

Possible Cause 1: Different Assay Conditions.

  • Troubleshooting: Ensure that the buffer composition, pH, and temperature are as similar as possible between your binding and functional assays. Differences in these parameters can affect ligand binding and receptor function.

Possible Cause 2: Insurmountable Antagonism.

  • Troubleshooting: The observation of a depressed maximal response to the agonist in the presence of RS-127445 is a hallmark of insurmountable antagonism.[5] To investigate this further, perform a thorough Schild analysis. If the slope of the Schild plot is significantly different from unity, it may indicate non-competitive antagonism.

Possible Cause 3: Insufficient Equilibration Time.

  • Troubleshooting: Due to the high affinity of RS-127445, it may take a longer time to reach equilibrium. Increase the pre-incubation time with RS-127445 before adding the agonist in your functional assays. This is particularly important in tissue bath experiments where diffusion and tissue penetration can be limiting factors.

Issue 2: High background signal in functional assays.

Possible Cause 1: Cell Health and Density.

  • Troubleshooting: Ensure your cells are healthy and plated at the optimal density. Over-confluent or unhealthy cells can lead to high basal signaling and variability.

Possible Cause 2: Assay Buffer Components.

  • Troubleshooting: Some components in the assay buffer, such as serum, can interfere with the assay. Whenever possible, use a serum-free buffer for the final assay steps.

Issue 3: Difficulty in achieving complete reversal of antagonism after washout.

Possible Cause: Slow Dissociation of RS-127445.

  • Troubleshooting: The high affinity of RS-127445 for the 5-HT2B receptor suggests that it may dissociate slowly.[5] In washout experiments, perform multiple, extended washes with a larger volume of buffer to facilitate the removal of the antagonist from the receptors. It may not be possible to achieve full reversal in a typical experimental timeframe.

Quantitative Data Summary

ParameterValueAssay SystemReference
Binding Affinity (pKi) 9.5 ± 0.1Human recombinant 5-HT2B receptors in CHO-K1 cells[1]
Functional Antagonism (pKB) 9.5 ± 0.15-HT-evoked inositol phosphate formation in HEK-293 cells[5]
Functional Antagonism (pIC50) 10.4 ± 0.15-HT-evoked increases in intracellular calcium in HEK-293 cells[5]
Functional Antagonism (pA2) 9.5 ± 1.15-HT-evoked contraction of rat isolated stomach fundus[5]
Functional Antagonism (pA2) 9.9 ± 0.3(±)α-methyl-5-HT-mediated relaxation of rat jugular vein[5]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of RS-127445 for the 5-HT2B receptor.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the 5-HT2B receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-5-HT), and varying concentrations of RS-127445.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of RS-127445 and calculate the Ki using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

Objective: To measure the functional antagonism of RS-127445 on 5-HT2B receptor-mediated Gq signaling.

Methodology:

  • Cell Culture and Labeling: Culture cells expressing the 5-HT2B receptor and label them overnight with [3H]-myo-inositol.

  • Pre-incubation: Pre-incubate the labeled cells with varying concentrations of RS-127445 in a buffer containing LiCl (to inhibit inositol monophosphatase).

  • Stimulation: Add a fixed concentration of a 5-HT2B agonist (e.g., 5-HT) to stimulate inositol phosphate production and incubate for a defined period (e.g., 30-60 minutes).

  • Extraction: Terminate the reaction and extract the inositol phosphates using an acid solution.

  • Purification: Separate the inositol phosphates from other cellular components using anion-exchange chromatography.

  • Detection: Quantify the amount of [3H]-inositol phosphates using a scintillation counter.

  • Data Analysis: Determine the IC50 or pKB value of RS-127445.

Intracellular Calcium Flux Assay

Objective: To assess the inhibitory effect of RS-127445 on 5-HT2B receptor-mediated calcium mobilization.

Methodology:

  • Cell Plating: Seed cells expressing the 5-HT2B receptor in a 96- or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add varying concentrations of RS-127445 to the wells, followed by a fixed concentration of a 5-HT2B agonist.

  • Signal Detection: The instrument will simultaneously add the compounds and measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Analyze the fluorescence data to determine the IC50 or pIC50 value of RS-127445.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT (Agonist) Receptor 5-HT2B Receptor Agonist->Receptor Binds & Activates Gq Gq Receptor->Gq Activates Antagonist RS-127445 (Antagonist) Antagonist->Receptor Binds & Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Response Cellular Response Ca_ER->Response PKC->Response

Caption: 5-HT2B receptor signaling pathway and the antagonistic action of RS-127445.

G start Start prepare_membranes Prepare Cell Membranes (Expressing 5-HT2B) start->prepare_membranes setup_assay Set up 96-well plate: - Membranes - [3H]-Ligand - RS-127445 (variable conc.) prepare_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

G cluster_competitive Competitive Antagonism cluster_noncompetitive Non-Competitive Antagonism comp_shift Parallel rightward shift in agonist dose-response curve comp_max Maximal response is maintained comp_schild Schild plot slope ≈ 1 noncomp_shift Rightward shift in agonist dose-response curve noncomp_max Maximal response is depressed noncomp_schild Schild plot slope < 1 RS127445 RS-127445 Observation RS127445->comp_shift Observed in some assays RS127445->noncomp_max Observed in tissue baths

Caption: Interpreting competitive vs. non-competitive antagonism.

References

Technical Support Center: RS-127445 Hydrochloride and Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) penetration of RS-127445 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound, and how might they influence its ability to cross the blood-brain barrier?

A1: The physicochemical properties of a compound are critical determinants of its ability to passively diffuse across the BBB. Generally, small, lipophilic molecules with a molecular weight under 400-500 Da are more likely to enter the central nervous system (CNS).[1] The known properties of RS-127445 are summarized below.

PropertyValueSourceImplication for BBB Penetration
Molecular Formula C₁₇H₁₆FN₃ • HCl[2]-
Molecular Weight 317.8 g/mol [2][3]Favorable. The molecular weight is well below the general cutoff of 400-500 Da for passive diffusion across the BBB.[1]
Solubility Soluble in DMSO (≥15.89 mg/mL) and Ethanol (≥20.07 mg/mL). Insoluble in water.[2][3][4]Low aqueous solubility might suggest lipophilicity, which can favor BBB crossing, but it can also present challenges for formulation in aqueous vehicles for in vivo studies.
Plasma Protein Binding >98% in both blood and brain.[5][6]Highly Unfavorable. It is generally accepted that only the unbound fraction of a drug is available to cross the BBB. With over 98% of RS-127445 bound to proteins, the free concentration available for CNS penetration is extremely low.[6]
Oral Bioavailability ~14% in rats.[5][7][8]Moderate. While oral bioavailability indicates systemic absorption, it does not directly predict BBB penetration.

Q2: Is there direct evidence that this compound crosses the blood-brain barrier?

A2: Currently, there are no published studies that directly quantify the brain-to-plasma concentration ratio (Kp) or the in vitro permeability (Papp) of this compound. However, some indirect evidence suggests that the compound may enter the CNS to some extent. For instance, systemic administration of RS-127445 at 0.16 mg/kg was shown to reduce basal dopamine outflow in the nucleus accumbens of rats, implying an action on a CNS target.[2] Despite this, the high degree of plasma and brain protein binding suggests that penetration is likely to be limited.[6]

Q3: What are the primary obstacles that might prevent this compound from efficiently entering the brain?

A3: Based on its known properties and general principles of pharmacology, two main factors are likely to limit the BBB penetration of this compound:

  • High Plasma Protein Binding: With over 98% of the drug bound to proteins in the blood, the concentration of the free, unbound drug available to diffuse into the brain is very low.[6] This is often a major rate-limiting step for CNS entry.

  • Active Efflux Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain endothelial cells and back into the bloodstream. While it is not confirmed whether RS-127445 is a substrate for these transporters, this is a common mechanism that limits CNS exposure for many small molecules.

cluster_0 Bloodstream cluster_1 Blood-Brain Barrier cluster_2 Brain RS_bound RS-127445 (Bound, >98%) RS_free_blood RS-127445 (Free, <2%) RS_bound->RS_free_blood Equilibrium BBB Endothelial Cell P-gp Efflux Pump RS_free_blood->BBB Passive Diffusion RS_free_brain RS-127445 (Free) BBB->RS_free_brain Entry RS_free_brain->BBB Efflux

Figure 1. Key factors influencing this compound BBB penetration.

Troubleshooting Guides

Problem: I am observing low or undetectable concentrations of this compound in the brain in my in vivo animal studies.

This guide provides a systematic approach to troubleshoot potential causes for poor CNS exposure.

start Low/No Brain Concentration Detected check_dose 1. Verify Dose & Formulation Is the dose adequate? Is the compound fully dissolved? start->check_dose check_pk 2. Analyze Plasma Samples Is the compound present in plasma at expected levels? check_dose->check_pk pk_ok Plasma levels are adequate. check_pk->pk_ok Yes pk_low Plasma levels are low or absent. check_pk->pk_low No check_binding 3. Assess Free Fraction Consider the >98% plasma protein binding. Is the free concentration sufficient? pk_ok->check_binding conclusion1 Conclusion: Low bioavailability or rapid metabolism. Review administration route and vehicle. pk_low->conclusion1 binding_ok Free fraction is low but theoretically sufficient. check_binding->binding_ok Yes binding_low Free fraction is too low. check_binding->binding_low No check_efflux 4. Investigate P-gp Efflux Co-administer with a P-gp inhibitor (e.g., verapamil). Does brain concentration increase? binding_ok->check_efflux conclusion2 Conclusion: Penetration is limited by high protein binding. Consider increasing the dose. binding_low->conclusion2 efflux_yes Brain levels increase. check_efflux->efflux_yes Yes efflux_no Brain levels do not increase. check_efflux->efflux_no No conclusion3 Conclusion: Compound is a P-gp substrate. Efflux is limiting brain entry. efflux_yes->conclusion3 conclusion4 Conclusion: Intrinsic low permeability. The compound may not be suitable for CNS targets. efflux_no->conclusion4

Figure 2. Troubleshooting workflow for low in vivo brain concentrations.

Step-by-Step Troubleshooting:

  • Verify Dose and Formulation: Ensure the correct dose was administered and that the compound was completely solubilized in the vehicle. Given its low aqueous solubility, precipitation upon injection could be an issue.

  • Confirm Systemic Exposure: Analyze plasma samples collected at various time points. If plasma concentrations are also low, the issue may be related to absorption or rapid metabolism rather than BBB penetration.

  • Account for Protein Binding: The high protein binding (>98%) is a critical factor.[6] Even with adequate total plasma concentrations, the free concentration may be too low to establish a sufficient gradient for diffusion into the brain.

  • Test for Active Efflux: To determine if RS-127445 is a substrate of an efflux pump like P-glycoprotein (P-gp), conduct a study where you co-administer RS-127445 with a known P-gp inhibitor. A significant increase in the brain-to-plasma ratio in the presence of the inhibitor would confirm that efflux is a major limiting factor.

Experimental Protocols

For researchers wishing to quantify the BBB permeability of this compound, the following standard protocols are recommended.

Protocol 1: In Vivo Assessment of Brain Penetration

This protocol determines the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).

Objective: To measure the total concentration of RS-127445 in both the brain and plasma at a specific time point after administration.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g).

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% water) at a concentration for intravenous (IV) or intraperitoneal (IP) administration.

  • Administration: Administer a single dose of RS-127445 (e.g., 5 mg/kg, IP).[5]

  • Sample Collection: At a predetermined time point (e.g., 1 hour post-dose), anesthetize the animals.

    • Collect a terminal blood sample via cardiac puncture into heparinized tubes. Centrifuge immediately to obtain plasma.

    • Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

    • Excise the brain, rinse with cold saline, blot dry, and record the weight.

  • Sample Processing:

    • Plasma: Store at -80°C until analysis.

    • Brain: Homogenize the brain tissue in a suitable buffer (e.g., PBS) to create a 1:3 (w/v) homogenate.

  • Quantification:

    • Determine the concentration of RS-127445 in plasma (Cₚ) and brain homogenate (Cₑ) using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • The total brain concentration (Cₑ) is calculated from the homogenate concentration.

  • Calculations:

    • Brain-to-Plasma Ratio (Kp): Kp = Cₑ / Cₚ

    • Unbound Fraction: Determine the fraction of unbound drug in plasma (fu,p) and brain tissue (fu,brain) using equilibrium dialysis.[6]

    • Unbound Brain-to-Plasma Ratio (Kp,uu): Kp,uu = (Cₑ * fu,brain) / (Cₚ * fu,p)

      • A Kp,uu value > 1 suggests active influx.

      • A Kp,uu value < 1 suggests active efflux or poor permeability.

Protocol 2: In Vitro Transwell Permeability Assay

This assay measures the apparent permeability coefficient (Papp) across a cell monolayer that mimics the BBB.

Objective: To determine the rate of transport of RS-127445 across a cellular barrier.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., hCMEC/D3 or bEnd.3) on microporous membrane inserts (e.g., Transwell®) until a confluent monolayer is formed.

  • Monolayer Integrity: Before the experiment, confirm the integrity of the monolayer by measuring the Trans-Endothelial Electrical Resistance (TEER) and by testing the permeability of a low-permeability marker like Lucifer yellow or FITC-dextran.[9]

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with transport buffer (e.g., HBSS).

    • Add this compound (at a known concentration, e.g., 10 µM) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 15, 30, 60, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer. A sample from the apical chamber should be taken at the beginning and end of the experiment.

  • Efflux Assay (Basolateral to Apical): To test for active efflux, perform the assay in the reverse direction (basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the involvement of efflux transporters.

  • Quantification: Analyze the concentration of RS-127445 in all samples using LC-MS/MS.

  • Calculation of Papp:

    • The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (dQ/dt) / (A * C₀)

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor chamber.

References

Technical Support Center: Minimizing Protein Binding of RS-127445 Hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the high plasma protein binding of RS-127445 hydrochloride during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its plasma protein binding a concern?

This compound is a selective and high-affinity 5-HT2B receptor antagonist.[1] In preclinical studies, it has been observed to be highly bound to plasma proteins, with over 98% of the compound being protein-bound in blood and brain.[1][2] This is a significant consideration for researchers because it is generally the unbound (free) fraction of a drug that is pharmacologically active and available to interact with its target receptor.[3] High plasma protein binding can impact the interpretation of in vitro assay results and complicate the translation of these findings to in vivo efficacy.

Q2: Which plasma proteins are likely to bind to RS-127445?

While specific studies on RS-127445 are not publicly available, its chemical properties as a basic drug suggest it likely binds to alpha-1-acid glycoprotein (AAG).[4] Additionally, like many drugs, it may also bind to human serum albumin (HSA), the most abundant protein in plasma.[3]

Q3: What are the common methods to measure plasma protein binding?

The most common and well-regarded methods for determining the extent of drug-protein binding in plasma are:

  • Equilibrium Dialysis: This is often considered the "gold standard" and involves separating a plasma sample containing the drug from a buffer solution by a semi-permeable membrane.[5][6] The unbound drug diffuses across the membrane until equilibrium is reached, allowing for the calculation of the free fraction.

  • Ultracentrifugation: This method uses high-speed centrifugation to separate the protein-bound drug, which pellets at the bottom of the tube, from the supernatant containing the free drug.[2][7]

  • Ultrafiltration: This technique separates the free drug by passing the plasma sample through a filter with a specific molecular weight cutoff that retains the larger protein-drug complexes.[7]

Troubleshooting Guide: High Protein Binding of RS-127445 in Plasma Assays

This guide addresses common issues encountered during the in vitro determination of RS-127445 plasma protein binding and provides potential solutions.

Issue 1: Measured unbound fraction of RS-127445 is unexpectedly low, leading to difficulties in quantification.
  • Probable Cause: High intrinsic binding of RS-127445 to plasma proteins.

  • Solutions:

    • Optimize Assay Conditions: It is crucial to ensure that the experimental setup is not exacerbating the naturally high protein binding.

    • Increase Analytical Sensitivity: Employ a more sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify the low concentrations of unbound RS-127445.

Issue 2: Poor recovery of RS-127445 from the experimental apparatus.
  • Probable Cause: Non-specific binding of the compound to the experimental device (e.g., dialysis membrane, ultrafiltration device, sample tubes).

  • Solutions:

    • Pre-treatment of the Apparatus: Some researchers recommend pre-treating the dialysis membrane with a solution of a non-ionic surfactant to reduce hydrophobic interactions.

    • Choice of Materials: Use low-binding materials for all tubes and plates, such as polypropylene.

    • Inclusion of a Control: Run a control experiment without plasma proteins to determine the extent of non-specific binding to the apparatus.

Issue 3: Inconsistent results for the unbound fraction of RS-127445 across experiments.
  • Probable Cause 1: Variation in plasma pH. The binding of basic drugs like RS-127445 can be sensitive to pH changes. An increase in plasma pH can lead to a decrease in the unbound fraction.[4][8]

  • Solution 1: Maintain Physiological pH. It is critical to control the pH of the plasma sample throughout the experiment, ideally maintaining it at a physiological pH of 7.4. This can be achieved by performing the assay in a CO2-controlled incubator (5-10% CO2) or by using a well-buffered system.[9]

  • Probable Cause 2: Use of organic co-solvents. RS-127445 may be dissolved in an organic solvent like DMSO for stock solutions. High concentrations of organic solvents in the final plasma sample can alter protein conformation and affect binding.

  • Solution 2: Minimize Organic Solvent Concentration. The final concentration of the organic solvent in the plasma sample should be kept to a minimum, typically below 1%.

Experimental Protocols

Detailed Methodology: Equilibrium Dialysis for RS-127445

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

Materials:

  • This compound

  • Human plasma (or plasma from the species of interest)

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., 96-well plate-based system)

  • Dialysis membrane with a molecular weight cutoff of 6-8 kDa

  • Incubator with orbital shaker set at 37°C

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Prepare RS-127445 Spiked Plasma: Prepare a stock solution of RS-127445 in a suitable solvent (e.g., DMSO). Spike the plasma with the RS-127445 stock solution to achieve the desired final concentration. Ensure the final solvent concentration is low (e.g., <1%).

  • Hydrate Dialysis Membrane: Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Assemble Dialysis Unit: Assemble the equilibrium dialysis unit, placing the hydrated membrane between the plasma and buffer chambers.

  • Load Samples: Add the RS-127445-spiked plasma to the donor chamber and an equal volume of PBS (pH 7.4) to the receiver (buffer) chamber.

  • Incubation: Seal the dialysis unit and incubate at 37°C with gentle agitation on an orbital shaker. The incubation time required to reach equilibrium should be determined experimentally (typically 4-24 hours).

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Sample Analysis: Analyze the concentration of RS-127445 in the aliquots from both chambers using a validated analytical method.

  • Calculation of Unbound Fraction: The percent unbound fraction (%Fu) is calculated as: %Fu = (Concentration in buffer chamber / Concentration in plasma chamber) x 100

Data Presentation

Table 1: Hypothetical Influence of pH on the Unbound Fraction of RS-127445 in Human Plasma

pHUnbound Fraction (%Fu)
7.02.5
7.41.8
7.81.2
Disclaimer: This data is for illustrative purposes only and represents a plausible trend for a basic compound like RS-127445.

Table 2: Hypothetical Effect of a Non-Ionic Surfactant on the Unbound Fraction of RS-127445

Surfactant ConcentrationUnbound Fraction (%Fu)
0%1.8
0.01%2.1
0.05%2.6
Disclaimer: This data is for illustrative purposes only and demonstrates a potential strategy to mitigate non-specific binding.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Equilibrium Dialysis Assay cluster_analysis Analysis prep_stock Prepare RS-127445 Stock Solution spike_plasma Spike Plasma with RS-127445 prep_stock->spike_plasma load_samples Load Plasma and Buffer spike_plasma->load_samples hydrate_membrane Hydrate Dialysis Membrane assemble_unit Assemble Dialysis Unit hydrate_membrane->assemble_unit assemble_unit->load_samples incubate Incubate at 37°C with Shaking load_samples->incubate collect_samples Collect Aliquots incubate->collect_samples analyze_lcms Analyze by LC-MS/MS collect_samples->analyze_lcms calculate_fu Calculate % Unbound Fraction analyze_lcms->calculate_fu

Caption: Workflow for determining the plasma protein binding of RS-127445 using equilibrium dialysis.

troubleshooting_workflow start High Protein Binding Issue with RS-127445 check_recovery Is compound recovery low? start->check_recovery check_consistency Are results inconsistent? check_recovery->check_consistency No nonspecific_binding Probable Cause: Non-specific binding to apparatus check_recovery->nonspecific_binding Yes ph_issue Probable Cause: Plasma pH variation check_consistency->ph_issue Yes solvent_issue Probable Cause: High organic solvent concentration check_consistency->solvent_issue No solution_nsb Solution: - Use low-binding materials - Pre-treat membrane - Run control without plasma nonspecific_binding->solution_nsb end Optimized Assay solution_nsb->end solution_ph Solution: - Control pH at 7.4 - Use CO2 incubator ph_issue->solution_ph solution_ph->end solution_solvent Solution: - Minimize final solvent concentration (<1%) solvent_issue->solution_solvent solution_solvent->end

Caption: Troubleshooting decision tree for high protein binding of RS-127445.

References

Technical Support Center: RS-127445 Hydrochloride In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing RS-127445 hydrochloride in in vivo experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges in formulation and administration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the serotonin 5-HT2B receptor.[1][2][3][4] It exhibits high affinity for the 5-HT2B receptor with a pKi of 9.5 and displays approximately 1000-fold selectivity over other 5-HT receptor subtypes and numerous other ion channels and receptors.[2][5][6] Its mechanism of action involves blocking the signaling pathways activated by serotonin (5-HT) at the 5-HT2B receptor. In cellular assays, RS-127445 has been shown to potently antagonize 5-HT-evoked formation of inositol phosphates and increases in intracellular calcium.[2][5][7]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, the powdered form of this compound should be stored at -20°C for up to 3 years.[8] Stock solutions can be stored at -80°C for up to one year.[8] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[8]

Q3: What are the common routes of administration for in vivo studies?

RS-127445 has been successfully administered in animal models via oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) routes.[5][9] It is rapidly absorbed, with peak plasma concentrations achieved within 15 minutes following oral and intraperitoneal administration in rats.[5][8]

Q4: What is the bioavailability of this compound?

In rats, the oral bioavailability of RS-127445 is approximately 14%, while the intraperitoneal bioavailability is significantly higher at around 60-62%.[2][5][9]

Troubleshooting In Vivo Delivery

Issue 1: Poor Solubility and Formulation Precipitation

Symptoms:

  • Difficulty dissolving the compound in the desired vehicle.

  • The formulation appears cloudy or contains visible precipitate.

  • Precipitation occurs upon addition of aqueous components or during storage.

Potential Causes and Solutions:

Poor aqueous solubility is a common challenge with small molecule inhibitors like RS-127445. The hydrochloride salt form improves solubility compared to the free base, but careful formulation is still required.

Solvent/Vehicle Solubility Data Recommended Use & Considerations
DMSO ≥ 125 mg/mL[9]Excellent for creating high-concentration stock solutions. However, high concentrations of DMSO can be toxic in vivo. Aim for a final DMSO concentration of <10% in the dosing solution.[10] Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[8]
Ethanol ≥ 30 mg/ml[1]Can be used to aid initial dissolution. Similar to DMSO, limit the final concentration in the dosing solution to avoid toxicity.
DMF 30 mg/ml[1]Another option for initial solubilization.
Aqueous Buffers (e.g., PBS) Low (e.g., 0.25 mg/ml in Ethanol:PBS (1:3))[1]This compound has limited solubility in purely aqueous solutions. Direct dissolution in PBS is not recommended.

Troubleshooting Workflow for Formulation Issues

G start Start: Formulation is cloudy or has precipitate check_dmso Is the initial stock in 100% DMSO clear? start->check_dmso remake_stock Remake stock solution. Use fresh, anhydrous DMSO. Consider brief sonication. check_dmso->remake_stock No check_vehicle Was the vehicle prepared in the correct order? check_dmso->check_vehicle Yes remake_stock->check_dmso correct_order Follow the recommended order: 1. Dissolve compound in DMSO. 2. Add co-solvents (e.g., PEG300). 3. Add surfactant (e.g., Tween-80). 4. Slowly add aqueous component   (e.g., saline) while vortexing. check_vehicle->correct_order No slow_addition Is the aqueous component added slowly with vortexing? check_vehicle->slow_addition Yes correct_order->slow_addition precipitation Precipitation is likely. Reduce final aqueous content or try a different vehicle. slow_addition->precipitation No success Formulation should be clear. Use immediately. slow_addition->success Yes

Caption: Troubleshooting workflow for RS-127445 formulation issues.

Issue 2: Inconsistent Efficacy or High Variability in Results

Symptoms:

  • Lack of dose-dependent response.

  • High standard deviation between animals in the same treatment group.

  • Results are not reproducible between experiments.

Potential Causes and Solutions:

Cause Troubleshooting Steps
Incomplete Solubilization/Precipitation Even if not visible, micro-precipitation can occur, leading to inaccurate dosing. Prepare fresh dosing solutions for each experiment and visually inspect for clarity before administration. Consider filtering the final formulation through a 0.22 µm syringe filter if appropriate for the vehicle.
Compound Instability in Formulation Although stability data in specific formulations is not widely published, it's best practice to use freshly prepared solutions. If solutions must be stored, keep them at 4°C for no longer than 24 hours, and protect from light.
Route of Administration Oral bioavailability is low (14%) and can be subject to variability due to factors like food intake and first-pass metabolism.[9] For more consistent plasma levels, consider intraperitoneal (i.p.) administration, which has higher bioavailability (~60%).[5][9]
Protein Binding RS-127445 is highly protein-bound (>98%).[9][11] This can affect the free-drug concentration at the target site. Ensure that the doses used are sufficient to achieve the desired free plasma concentrations, which are predicted to fully saturate 5-HT2B receptors at 5 mg/kg (i.p.) for at least 4 hours in rats.[5]
Issue 3: Adverse Effects or Vehicle-Related Toxicity

Symptoms:

  • Animals show signs of distress, such as lethargy, ruffled fur, or hunched posture.

  • Irritation, inflammation, or necrosis at the injection site.

  • Unexpected mortality in the treatment group.

Potential Causes and Solutions:

Cause Troubleshooting Steps
Vehicle Toxicity High concentrations of solvents like DMSO or ethanol can cause adverse effects. Always include a vehicle-only control group to differentiate between compound- and vehicle-induced toxicity. If vehicle toxicity is suspected, reduce the concentration of the organic solvent.
Off-Target Effects While RS-127445 is highly selective, high doses may lead to off-target effects.[2] If toxicity is observed at doses expected to be efficacious, consider reducing the dose and performing a more detailed dose-response study.
Formulation pH or Osmolality Non-physiological pH or high osmolality of the formulation can cause irritation at the injection site. While data on the final pH of common RS-127445 formulations is not available, using physiological saline as the aqueous component helps to mitigate this.

Experimental Protocols

Protocol 1: Preparation of RS-127445 for Intraperitoneal (i.p.) Administration

This protocol is adapted from common methodologies for formulating hydrophobic small molecules for in vivo use.[12]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

Procedure:

  • Calculate the required amount of this compound and vehicle components based on the desired final concentration and dosing volume.

  • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

  • Add 10% of the final volume as DMSO to the tube. Vortex thoroughly until the compound is completely dissolved. Brief sonication may be used if necessary.

  • Add 40% of the final volume as PEG300 to the solution. Vortex until the solution is homogeneous.

  • Add 5% of the final volume as Tween-80. Vortex until the solution is clear and uniform.

  • Slowly add the remaining 45% of the final volume as sterile saline to the mixture while continuously vortexing. The slow addition is critical to prevent precipitation.

  • Visually inspect the final formulation. It should be a clear, particle-free solution.

  • Administer the freshly prepared solution to the animals.

G cluster_prep Formulation Preparation cluster_admin Administration & Analysis weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve add_peg 3. Add PEG300 dissolve->add_peg add_tween 4. Add Tween-80 add_peg->add_tween add_saline 5. Add Saline add_tween->add_saline administer 6. Administer (i.p.) add_saline->administer observe 7. Monitor Animals administer->observe collect 8. Collect Samples (Plasma/Tissue) observe->collect analyze 9. Analyze Endpoint collect->analyze

Caption: RS-127445 blocks 5-HT2B receptor-mediated signaling.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of RS-127445 in Rats

ParameterOral (5 mg/kg)Intraperitoneal (5 mg/kg)Intravenous (5 mg/kg)Reference(s)
Bioavailability ~14%~60-62%N/A[2][5][9]
Time to Peak Plasma Conc. 0.25 h0.08 h0.08 h[5][9]
Terminal Elimination Half-life ~1.7 h~1.7 h~1.7 h[5][9]

Table 2: In Vitro Potency of RS-127445

AssaySpeciesPotencyReference(s)
5-HT2B Receptor Binding (pKi) Human9.5[5][6][9]
5-HT-evoked Inositol Phosphate Formation (pKB) Human9.5[5][7]
5-HT-evoked Intracellular Calcium Increase (pIC50) Human10.4[5][6][7]
5-HT-evoked Stomach Fundus Contraction (pA2) Rat9.5[1][5]

References

addressing lack of response to RS-127445 hydrochloride in tissue baths

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of response to RS-127445 hydrochloride in isolated tissue bath experiments. It provides a systematic approach to troubleshooting, from verifying fundamental experimental conditions to confirming the pharmacological activity of the compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the expected pharmacological action of this compound?

This compound is a potent and highly selective 5-HT2B receptor antagonist.[1][2][3] Its mechanism involves blocking the Gq-protein coupled signaling pathway associated with the 5-HT2B receptor. When serotonin (5-HT) or another agonist activates this receptor, it typically leads to the formation of inositol phosphates and an increase in intracellular calcium, often resulting in smooth muscle contraction.[1][4] RS-127445 is expected to inhibit these agonist-induced responses.[1][4][5]

Q2: I am not observing any effect from RS-127445. What is the very first thing I should check?

Before troubleshooting the antagonist, you must confirm the viability and responsiveness of your tissue preparation. There are two critical initial checks:

  • Tissue Viability: Test the tissue's ability to contract in response to a depolarizing agent, such as a high-potassium (high-K+) physiological salt solution (e.g., 40-80 mM KCl).[6] A robust contraction confirms the integrity of the tissue's contractile machinery.

  • Agonist Response: Verify that the tissue responds to the specific 5-HT2B agonist you are using (e.g., serotonin, BW723C86). A clear concentration-dependent contraction or relaxation in response to the agonist is necessary to subsequently test the blocking effect of an antagonist.[6]

Q3: How should I prepare and store this compound solutions? The compound is not dissolving in my buffer.

Proper preparation is critical as RS-127445 is insoluble in water.[4][7]

  • Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is highly recommended.[2][4][7][8] Use fresh, anhydrous (hygroscopic) DMSO, as moisture can significantly reduce solubility.[2][4]

  • Working Dilutions: Make serial dilutions from the stock solution. While the final concentration in the tissue bath will have a very low percentage of DMSO, it is crucial to ensure the compound does not precipitate when added to the aqueous physiological salt solution.

  • Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1][2][9] Solutions should be in sealed containers to protect from moisture.[1][2][9]

Q4: How long should I incubate the tissue with RS-127445 before adding the agonist?

A sufficient pre-incubation period is required for the antagonist to reach its target receptor and establish equilibrium. A minimum incubation time of 60 minutes is often recommended before re-introducing the agonist to generate a second concentration-response curve.[10][11]

Q5: Is it possible that my specific tissue preparation does not express functional 5-HT2B receptors?

Yes, this is a possibility. The expression and function of 5-HT2B receptors can vary significantly between species and even between different tissues within the same animal.[12][13] For example, while 5-HT2B receptors mediate excitatory effects in human colon, other receptor subtypes are responsible for these effects in the colon of many laboratory animals.[13] If all other troubleshooting steps fail, you may need to perform validation studies, such as quantitative RT-PCR or Western blot, to confirm 5-HT2B receptor expression in your tissue of interest.

Section 2: Systematic Troubleshooting Guide

If the FAQs have not resolved your issue, follow this step-by-step guide to identify the potential problem.

Step 1: Verify Tissue Health and Agonist Response

The most common reason for an apparent lack of antagonist effect is a non-viable or non-responsive tissue preparation.

Troubleshooting Logic

Observation Potential Cause Recommended Action
No contractile response to high-K+ solution.Tissue is not viable (damaged during dissection, prolonged experiment time, improper buffer).Discard the tissue and prepare a fresh one. Review dissection and handling techniques.
Tissue responds to high-K+ but not to the 5-HT2B agonist.Lack of functional 5-HT2B receptors; receptor desensitization; incorrect agonist.Confirm 5-HT2B receptor presence in the tissue via literature or molecular techniques. Use a fresh, validated agonist. Ensure agonist concentrations are not excessively high.
Agonist response is weak or variable.Insufficient equilibration time; unstable bath conditions (temperature, pH, oxygenation).[6]Ensure a stable equilibration period of at least 60 minutes with regular washes until a stable baseline is achieved.[11] Verify and stabilize all organ bath parameters.
Step 2: Review Compound Preparation and Handling

Incorrect solubility, concentration, or degradation of RS-127445 is a primary source of experimental failure.

This compound Properties

Property Value / Information Source
Potency (pKi) 9.5[1][2][7]
Potency (pA2, rat stomach fundus) 9.5[1][5]
Solubility in Water Insoluble[4][7]
Solubility in DMSO ≥30 mg/mL[2][4][8]
Solubility in Ethanol ≥8 mg/mL[4][7][8]
Stock Solution Storage -20°C (1 month), -80°C (6 months)[1][2][9]

Checklist:

Step 3: Evaluate Experimental Protocol

Subtle deviations in the experimental setup can lead to a lack of observable drug effects.

Troubleshooting Flowchart

start No Antagonist Effect Observed q1 Was tissue pre-incubated with RS-127445 for at least 60 min? start->q1 q2 Was a full agonist concentration- response curve (CRC) performed? q1->q2 Yes sol1 Action: Increase incubation time. An antagonist needs time to bind. q1->sol1 No q3 Are bath parameters stable? (Temp: 37°C, 95% O2/5% CO2) q2->q3 Yes sol2 Action: Perform a full CRC. A single agonist dose may not reveal competitive antagonism. q2->sol2 No q4 Is the agonist CRC right-shifted compared to baseline? q3->q4 Yes sol3 Action: Calibrate and stabilize all bath equipment. q3->sol3 No res_ok Result: Successful Antagonism (Parallel rightward shift of CRC) q4->res_ok Yes res_bad Result: Still no effect. Proceed to advanced troubleshooting. q4->res_bad No sol1->q2 sol2->q3 sol3->q4

Caption: Troubleshooting logic for the experimental protocol.

Section 3: Key Experimental Protocols

Protocol: Evaluating Antagonism of 5-HT in an Isolated Tissue Preparation

This protocol outlines the essential steps for demonstrating the antagonist effect of RS-127445 on 5-HT-induced tissue responses.

  • Tissue Preparation and Mounting:

    • Dissect the desired tissue (e.g., rat stomach fundus, human colon segment) gently in cold, aerated physiological salt solution (PSS).

    • Mount the tissue in an organ bath containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[14]

    • Connect the tissue to an isometric force transducer and apply a small, consistent resting tension.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60-90 minutes.[6][11]

    • Wash the tissue with fresh, pre-warmed PSS every 15-20 minutes until a stable baseline tension is achieved.[11]

  • Viability and Reference Contraction:

    • Challenge the tissue with a high-K+ solution (e.g., 80 mM KCl) to obtain a maximum reference contraction.

    • Wash the tissue repeatedly until the baseline tension is re-established.

  • Baseline Agonist Concentration-Response Curve (CRC):

    • Add the 5-HT2B agonist (e.g., 5-HT) to the bath in a cumulative, stepwise manner (e.g., half-log increments) to generate a full CRC.

    • After the maximal response is achieved, wash the tissue thoroughly over 30-60 minutes to return to the initial baseline.

  • Antagonist Incubation:

    • Add the desired concentration of this compound to the bath.

    • Incubate the tissue with the antagonist for a minimum of 60 minutes. Do not wash the tissue during this period.[10][11]

  • Second Agonist CRC in the Presence of Antagonist:

    • While RS-127445 is still present in the bath, repeat the cumulative addition of the 5-HT2B agonist to generate a second CRC.

  • Data Analysis:

    • Compare the two CRCs. A competitive antagonist like RS-127445 should cause a parallel, rightward shift in the agonist CRC with no reduction in the maximum response. The magnitude of this shift can be used to calculate the antagonist's potency (pA2 value).

Section 4: Visual Guides

5-HT2B Receptor Signaling Pathway

cluster_membrane Cell Membrane R 5-HT2B Receptor Gq Gq Protein R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG HT 5-HT (Agonist) HT->R Activates RS RS-127445 (Antagonist) RS->R Blocks Ca Ca²⁺ Increase IP3->Ca Response Muscle Contraction DAG->Response Ca->Response

Caption: Simplified signaling pathway for the 5-HT2B receptor.

Standard Experimental Workflow for Antagonist Testing

A 1. Mount Tissue & Apply Tension B 2. Equilibrate (60-90 min with washes) A->B C 3. Viability Check (High-K+ Challenge) B->C D 4. Washout C->D E 5. Baseline Agonist CRC (e.g., with 5-HT) D->E F 6. Thorough Washout (30-60 min) E->F G 7. Add RS-127445 & Incubate (≥60 min) F->G H 8. Repeat Agonist CRC (in presence of RS-127445) G->H I 9. Analyze Data (Compare CRCs) H->I

Caption: Sequential workflow for a tissue bath antagonism experiment.

References

Validation & Comparative

A Comparative Guide to RS-127445 Hydrochloride and Other 5-HT2B Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of RS-127445 hydrochloride with other prominent 5-HT2B receptor antagonists, including SB-204741, PRX-08066, and LY-266097. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties, supported by experimental data and detailed methodologies.

Introduction to 5-HT2B Receptor Antagonism

The serotonin 2B (5-HT2B) receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of physiological and pathological processes, including cardiovascular function, gastrointestinal motility, and central nervous system regulation.[1] Consequently, the development of selective 5-HT2B antagonists is of significant interest for therapeutic applications in conditions such as pulmonary arterial hypertension, irritable bowel syndrome, and migraine.[2] This guide focuses on this compound, a potent and selective 5-HT2B antagonist, and compares its performance with other widely used antagonists in the field.

Comparative Pharmacological Data

The following tables summarize the key pharmacological parameters of this compound and its comparators. The data highlights differences in binding affinity, selectivity, and functional antagonism.

Table 1: Binding Affinity of 5-HT2B Antagonists

CompoundOrganism/SystempKi / KiReference(s)
This compound Human recombinant 5-HT2B9.5 (pKi)[3][4][5]
SB-204741Human recombinant 5-HT2B7.1 (pKi)[6]
PRX-08066Human 5-HT2B3.4 nM (Ki)[7]
LY-2660975-HT2B0.5 nM (Ki)[8]

Table 2: Receptor Selectivity Profile

CompoundSelectivity over 5-HT2ASelectivity over 5-HT2CReference(s)
This compound ~1000-fold~1000-fold[9][10]
SB-204741High~135-fold[11]
PRX-08066Selective (exact fold not specified)Selective (exact fold not specified)[12]
LY-266097>100-fold>100-fold[13][14]

Table 3: Functional Antagonism

CompoundAssaypIC50 / IC50 / pA2Reference(s)
This compound 5-HT-evoked intracellular Ca2+ increase10.4 (pIC50)[3]
5-HT-evoked inositol phosphate formation9.5 (pKB)[10]
5-HT-evoked contraction of rat stomach fundus9.5 (pA2)[3]
PRX-080665-HT induced MAPK activation12 nM (IC50)[7]
5-HT induced thymidine incorporation3 nM (IC50)[7]

Table 4: Pharmacokinetic Parameters of RS-127445

ParameterValueRoute of AdministrationSpeciesReference(s)
Bioavailability~14%OralRat[4]
~62%IntraperitonealRat[4]
Terminal Elimination Half-life~1.7 hours-Rat[4]
Protein Binding>98%--[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental evaluation of these antagonists, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5_HT2B_Receptor 5-HT2B Receptor G_Protein Gq/11 5_HT2B_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Intracellular Ca2+ Increase IP3->Ca2 Leads to PKC Protein Kinase C (PKC) DAG->PKC Activates 5_HT Serotonin (5-HT) 5_HT->5_HT2B_Receptor Activates Antagonist 5-HT2B Antagonist (e.g., RS-127445) Antagonist->5_HT2B_Receptor Blocks

5-HT2B Receptor Signaling Pathway

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Functional_Assay Functional Assays (e.g., Ca2+ mobilization, IP formation) (Determine IC50/pA2) Functional_Assay->Data_Analysis PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) PK_Studies->Data_Analysis Efficacy_Models Disease Models (e.g., Pulmonary Hypertension) Efficacy_Models->Data_Analysis Compound_Selection Select 5-HT2B Antagonists (RS-127445, Comparators) Compound_Selection->Binding_Assay Compound_Selection->Functional_Assay Compound_Selection->PK_Studies Compound_Selection->Efficacy_Models

Typical Experimental Workflow

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between laboratories and studies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT2B receptor.

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2B receptor.[15] The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]5-HT), and varying concentrations of the unlabeled antagonist (e.g., RS-127445).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.

  • Cell Culture and Loading: Cells expressing the 5-HT2B receptor are seeded in a 96-well plate and grown overnight. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The antagonist at various concentrations is pre-incubated with the cells.

  • Agonist Stimulation: A 5-HT2B receptor agonist (e.g., serotonin) is added to the wells to stimulate the receptor.

  • Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced fluorescence signal, and an IC50 value is calculated.

Inositol Phosphate Accumulation Assay

This assay measures the antagonist's effect on the Gq-mediated signaling pathway by quantifying the accumulation of inositol phosphates (IPs).

  • Cell Culture and Labeling: Cells expressing the 5-HT2B receptor are cultured in a 96-well plate and labeled overnight with [3H]-myo-inositol.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the antagonist in a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphate.

  • Agonist Stimulation: A 5-HT2B agonist is added to stimulate the production of IPs.

  • Extraction and Quantification: The reaction is stopped, and the total [3H]-labeled inositol phosphates are extracted and separated from free [3H]-myo-inositol using anion-exchange chromatography. The amount of [3H]-IPs is then quantified by scintillation counting.

  • Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced accumulation of inositol phosphates, and a pKB or IC50 value is calculated.

Conclusion

This compound stands out as a highly potent and selective 5-HT2B receptor antagonist.[3][4][5] Its high affinity and approximately 1000-fold selectivity over the closely related 5-HT2A and 5-HT2C receptors make it a valuable tool for investigating the physiological and pathological roles of the 5-HT2B receptor.[9][10] When compared to other antagonists such as SB-204741, PRX-08066, and LY-266097, RS-127445 generally exhibits a superior or comparable selectivity profile. The provided experimental data and protocols offer a solid foundation for researchers to design and interpret studies utilizing these important pharmacological tools. The choice of antagonist will ultimately depend on the specific requirements of the research, including the desired potency, selectivity, and pharmacokinetic properties.

References

Validating RS-127445 Hydrochloride Selectivity in a New Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RS-127445 hydrochloride, a potent and selective 5-HT2B receptor antagonist, with other alternative compounds. It outlines detailed experimental protocols for validating its selectivity in a new cell line and presents supporting data in a clear, comparative format.

Introduction to this compound

This compound is a well-characterized antagonist of the serotonin 2B receptor (5-HT2B), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes. Its high affinity and remarkable selectivity, reportedly around 1000-fold greater for the 5-HT2B receptor over other serotonin receptor subtypes such as 5-HT2A and 5-HT2C, make it an invaluable tool for elucidating the specific roles of the 5-HT2B receptor. The mechanism of action of RS-127445 involves the blockade of serotonin-induced intracellular signaling cascades, including the inhibition of inositol phosphate formation and calcium mobilization.

Comparative Analysis of 5-HT2B Receptor Antagonists

The following table summarizes the selectivity profiles of this compound and its alternatives. The data is compiled from various in vitro studies and presented to facilitate a direct comparison of their potency and selectivity for the human 5-HT2B receptor versus the closely related 5-HT2A and 5-HT2C receptors.

CompoundTarget ReceptorpKi / Ki (5-HT2B)Selectivity (Fold) vs. 5-HT2ASelectivity (Fold) vs. 5-HT2C
RS-127445 5-HT2B9.5 / ~0.32 nM~1000~1000
PRX-08066 5-HT2B3.4 nM (Ki)Selective, quantitative data not readily availableSelective, quantitative data not readily available
SB 204741 5-HT2B7.85 / ~14 nM>135≥135
AM-1125 5-HT2B0.87 nM (Ki)~356 (Ki 310 nM)~61 (Ki 53 nM)

Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison should be made with caution.

Experimental Protocols for Selectivity Validation in a New Cell Line

Validating the selectivity of this compound in a new cell line is a critical step to ensure that its observed effects are indeed mediated by the 5-HT2B receptor. The following is a detailed workflow for this validation process.

Characterization of the New Cell Line
  • Objective: To determine the expression profile of 5-HT receptors and other relevant GPCRs in the new cell line.

  • Methodology:

    • Quantitative PCR (qPCR): Assess the mRNA expression levels of HTR2B (the gene encoding the 5-HT2B receptor), as well as HTR2A and HTR2C.

    • Immunoblotting or Immunofluorescence: Confirm the protein expression of the 5-HT2B receptor.

    • Receptor Screening (Optional but Recommended): Utilize a commercial service or an in-house platform to screen for the expression of a broader panel of GPCRs to identify potential off-target receptors.

Functional Assays to Confirm 5-HT2B Receptor Activity
  • Objective: To demonstrate that the endogenously expressed 5-HT2B receptors are functional and can be stimulated by a known agonist.

  • Methodology:

    • Calcium Mobilization Assay: Since the 5-HT2B receptor is Gq-coupled, its activation leads to an increase in intracellular calcium.

      • Culture the new cell line in a 96-well plate.

      • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Stimulate the cells with a concentration range of a 5-HT2B agonist (e.g., serotonin or BW723C86).

      • Measure the fluorescence intensity to determine the agonist's EC50.

    • Inositol Phosphate (IP) Accumulation Assay: A more direct measure of Gq pathway activation.

      • Label the cells with [³H]-myo-inositol.

      • Stimulate with a 5-HT2B agonist.

      • Isolate and quantify the accumulated [³H]-inositol phosphates.

Validation of this compound Antagonism
  • Objective: To confirm that this compound effectively antagonizes the agonist-induced activation of the 5-HT2B receptor in the new cell line.

  • Methodology:

    • Schild Analysis:

      • Perform agonist concentration-response curves in the presence of increasing concentrations of this compound.

      • A parallel rightward shift in the agonist dose-response curve is indicative of competitive antagonism.

      • Calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist EC50.

Comprehensive Selectivity Profiling
  • Objective: To confirm the high selectivity of this compound by testing its activity against other endogenously expressed GPCRs in the new cell line.

  • Methodology:

    • Counterscreening:

      • Based on the receptor expression profile determined in Step 1, select relevant off-target receptors for testing.

      • Perform functional assays for these receptors in the presence of a high concentration of this compound (e.g., 10 µM).

      • The absence of significant inhibition of the signaling of these off-target receptors will confirm the selectivity of this compound in the new cell line.

Visualizing Key Processes

To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

G cluster_0 5-HT2B Receptor Signaling Pathway Serotonin Serotonin 5-HT2B_Receptor 5-HT2B Receptor (GPCR) Serotonin->5-HT2B_Receptor Binds to Gq_alpha Gq/11 α-subunit 5-HT2B_Receptor->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Downstream_effects Downstream Cellular Effects Ca2_release->Downstream_effects PKC_activation->Downstream_effects

5-HT2B Receptor Signaling Pathway

G cluster_1 Experimental Workflow for Selectivity Validation Step1 Step 1: New Cell Line Characterization (qPCR, Western Blot) Step2 Step 2: Functional Assay (Calcium Mobilization or IP Assay) Step1->Step2 Confirm 5-HT2B Expression & Function Step3 Step 3: Antagonist Validation (Schild Analysis) Step2->Step3 Confirm Antagonist Activity Step4 Step 4: Comprehensive Selectivity Profiling (Counterscreening) Step3->Step4 Assess Off-Target Effects Outcome Validated Selectivity of RS-127445 in New Cell Line Step4->Outcome

Experimental Workflow for Selectivity Validation

G cluster_2 Comparative Selectivity Logic RS127445 RS-127445 High 5-HT2B Affinity Very Low 5-HT2A/2C Affinity High_Selectivity High Selectivity (~1000-fold) RS127445->High_Selectivity Leads to Alternatives Alternative Antagonists Variable 5-HT2B Affinity Variable 5-HT2A/2C Affinity Moderate_Selectivity Moderate to High Selectivity Alternatives->Moderate_Selectivity Leads to

Comparative Selectivity of 5-HT2B Antagonists

Comparative Analysis of RS-127445 Hydrochloride Cross-Reactivity with other GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of RS-127445 hydrochloride, a potent and selective 5-HT2B receptor antagonist, with other G-protein coupled receptors (GPCRs). The information presented is supported by experimental data from radioligand binding assays and functional assessments.

High Selectivity of RS-127445 for the 5-HT2B Receptor

This compound is characterized by its high affinity for the human 5-HT2B receptor, with a reported pKi value of 9.5.[1][2][3][4] Extensive selectivity studies have demonstrated that this compound possesses a remarkable 1000-fold greater affinity for the 5-HT2B receptor compared to a wide range of other GPCRs and ion channels.[1][2][3][4][5][6] This high degree of selectivity is a critical attribute, minimizing the potential for off-target effects and making RS-127445 a valuable tool for investigating the physiological and pathological roles of the 5-HT2B receptor.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities of RS-127445 for the human 5-HT2B receptor and other GPCRs, as determined by radioligand binding assays. The data clearly illustrates the compound's selectivity.

Receptor/TargetpKiFold Selectivity vs. 5-HT2B
5-HT2B Receptor 9.5 -
5-HT2A Receptor< 6.5> 1000
5-HT2C Receptor< 6.5> 1000
5-HT1A Receptor< 6.0> 3000
5-HT1B/D Receptor< 6.0> 3000
5-HT5 Receptorapprox. 1000-fold lower affinity~ 1000
5-HT6 Receptorapprox. 1000-fold lower affinity~ 1000
5-HT7 Receptorapprox. 1000-fold lower affinity~ 1000
Monoamine Uptake Siteapprox. 1000-fold lower affinity~ 1000

Data compiled from multiple sources.[1][2][3]

In addition to the receptors listed above, the selectivity of RS-127445 was further evaluated against a panel of over 100 other receptor and ion channel binding sites by Cerep, where it also demonstrated a high degree of selectivity.[1][7]

Experimental Protocols

The data presented in this guide is based on established experimental methodologies, primarily radioligand binding assays and in vitro functional assays.

Radioligand Binding Assays for Selectivity Profiling

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[8][9][10][11]

Objective: To determine the binding affinity (Ki) of RS-127445 for various GPCRs.

General Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1 or HEK-293) recombinantly expressing the target human GPCR.[1]

  • Incubation: The cell membranes are incubated with a specific radioligand for the target receptor and varying concentrations of the unlabeled test compound (RS-127445).

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate competition binding curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis Membrane Receptor-Expressing Cell Membranes Incubation Incubation of Components Membrane->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Compound RS-127445 (Varying Concentrations) Compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 Determination & Ki Calculation Counting->Analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

Functional Assays: Inositol Phosphate (IP) Accumulation

Functional assays are crucial to determine whether a compound acts as an agonist or an antagonist at a specific receptor. For Gq-coupled receptors like the 5-HT2B receptor, measuring the accumulation of inositol phosphates is a common method to assess receptor activation.[2][5][12]

Objective: To evaluate the antagonist properties of RS-127445 at the 5-HT2B receptor.

General Protocol:

  • Cell Culture and Labeling: HEK-293 cells expressing the human 5-HT2B receptor are incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.[1]

  • Pre-incubation: The labeled cells are pre-incubated with various concentrations of RS-127445 or vehicle.

  • Stimulation: The cells are then stimulated with a 5-HT agonist to induce the production of inositol phosphates.

  • Extraction: The reaction is stopped, and the total inositol phosphates are extracted from the cells.

  • Quantification: The amount of [3H]-inositol phosphates is quantified by ion-exchange chromatography followed by liquid scintillation counting.

  • Data Analysis: The ability of RS-127445 to inhibit the agonist-induced accumulation of inositol phosphates is determined, and the pKB value is calculated.

Studies have shown that RS-127445 potently antagonizes 5-HT-evoked formation of inositol phosphates with a pKB of 9.5, consistent with its binding affinity.[1][5] Importantly, RS-127445 alone does not stimulate inositol phosphate production, confirming its antagonist nature.[1]

Signaling Pathway of the 5-HT2B Receptor

The 5-HT2B receptor is a G-protein coupled receptor that primarily signals through the Gq/11 pathway.[1][13] Activation of the receptor by an agonist, such as serotonin (5-HT), leads to a cascade of intracellular events. RS-127445 acts as an antagonist, blocking the initiation of this signaling cascade by preventing agonist binding.

The following diagram illustrates the canonical Gq signaling pathway of the 5-HT2B receptor.

G cluster_membrane Cell Membrane Agonist 5-HT (Agonist) Receptor 5-HT2B Receptor Agonist->Receptor Activates Antagonist RS-127445 (Antagonist) Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: 5-HT2B Receptor Gq Signaling Pathway.

Conclusion

References

A Comparative Guide: RS-127445 Versus Yohimbine for 5-HT2B Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two antagonists of the serotonin 5-HT2B receptor: RS-127445 and yohimbine. The 5-HT2B receptor, a G protein-coupled receptor, is implicated in a variety of physiological and pathological processes, making the characterization of its antagonists crucial for research and therapeutic development. This document summarizes their binding affinities, functional activities, and receptor selectivity profiles, supported by experimental data and methodologies.

At a Glance: Key Quantitative Comparisons

The following tables provide a summary of the binding affinities and functional potencies of RS-127445 and yohimbine at the human 5-HT2B receptor.

CompoundBinding Affinity (pKi) at 5-HT2BReference
RS-127445 9.5 ± 0.1[1][2]
Yohimbine 7.4 - 7.9[3]
CompoundFunctional Antagonist Activity at 5-HT2BAssay TypeReference
RS-127445 pKB = 9.5 ± 0.1Inositol Phosphate Formation[1][2]
pIC50 = 10.4 ± 0.1Intracellular Calcium Mobilization[1][2]
pA2 = 9.5 ± 1.1Rat Stomach Fundus Contraction[1][2]
Yohimbine pA2 = 8.10Human Small Intestine Contraction

In-Depth Analysis

RS-127445: A Highly Potent and Selective 5-HT2B Antagonist

RS-127445 is a synthetically developed compound demonstrating exceptional affinity and selectivity for the 5-HT2B receptor. With a pKi value of 9.5, it binds to the receptor with nanomolar affinity.[1][2] Functional assays confirm its potent antagonist activity, with a pKB of 9.5 in inhibiting 5-HT-evoked inositol phosphate formation and a pIC50 of 10.4 in blocking increases in intracellular calcium.[1][2]

A key advantage of RS-127445 is its remarkable selectivity. It exhibits over 1,000-fold greater affinity for the 5-HT2B receptor compared to other serotonin receptor subtypes, including 5-HT2A and 5-HT2C.[1][4] This high degree of selectivity minimizes off-target effects, making it a valuable tool for specifically investigating the physiological roles of the 5-HT2B receptor.

Yohimbine: An α2-Adrenergic Antagonist with Moderate 5-HT2B Affinity

Yohimbine, a naturally occurring indole alkaloid, is primarily recognized for its antagonist activity at α2-adrenergic receptors.[5] However, it also interacts with a range of serotonin receptors. Its binding affinity for the 5-HT2B receptor is moderate, with a reported pKi in the range of 7.4 to 7.9.[3] Functional studies have demonstrated its antagonist effect on 5-HT2B-mediated responses, with a pA2 value of 8.10 in a human small intestine contraction assay.

Yohimbine's utility as a specific 5-HT2B antagonist is limited by its broad receptor activity profile. It displays notable affinity for other serotonin receptor subtypes, such as 5-HT1A (pKi = 7.3), 5-HT1B (pKi = 6.8), and 5-HT1D (pKi = 7.6), as well as high affinity for α2-adrenergic receptors (pKi = 8.2-9.6).[5] This lack of selectivity can lead to complex pharmacological effects that are not solely attributable to 5-HT2B receptor blockade.

Receptor Selectivity Profiles

The following table details the binding affinities (pKi) of both compounds for various serotonin and adrenergic receptor subtypes, highlighting the superior selectivity of RS-127445.

Receptor SubtypeRS-127445 (pKi)Yohimbine (pKi)Reference
5-HT2B 9.5 7.4 - 7.9 [1][2][3]
5-HT2A< 6.56.0[1][5]
5-HT2C< 6.55.7[1][5]
5-HT1A~6.57.3[1][5]
5-HT1BNot Reported6.8[5]
5-HT1D~6.57.6[1][5]
α2A-AdrenergicNot Reported8.2 - 8.5[5]
α2B-AdrenergicNot Reported8.7[5]
α2C-AdrenergicNot Reported9.6[5]

Signaling Pathways and Experimental Workflows

5-HT2B Receptor Signaling Pathway

Activation of the 5-HT2B receptor by its endogenous ligand, serotonin, primarily initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein Activation cluster_downstream Downstream Signaling 5-HT 5-HT 5-HT2B_Receptor 5-HT2B Receptor 5-HT->5-HT2B_Receptor Binds Gq_protein Gq Protein (inactive) 5-HT2B_Receptor->Gq_protein Activates Gq_protein_active Gq Protein (active) Gq_protein->Gq_protein_active PLC PLC Gq_protein_active->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP₂ into DAG DAG PLC->DAG PIP2 PIP2 Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation

5-HT2B Receptor Gq Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

The binding affinity of a compound for a receptor is typically determined using a competitive radioligand binding assay. This workflow outlines the general steps involved in such an experiment.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing 5-HT2B receptor Start->Prepare_Membranes Incubate Incubate membranes with radioligand and test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand by filtration Incubate->Separate Quantify Quantify radioactivity of bound radioligand Separate->Quantify Analyze Analyze data to determine Ki value Quantify->Analyze End End Analyze->End

Radioligand Binding Assay Workflow

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT2B Receptor
  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human recombinant 5-HT2B receptor.

  • Radioligand: [³H]-5-HT.

  • Assay Buffer: Typically a Tris-based buffer at a physiological pH.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [³H]-5-HT and varying concentrations of the unlabeled test compound (e.g., RS-127445 or yohimbine).

    • The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM 5-HT).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Inositol Phosphate (IP) Accumulation
  • Cell Line: Human Embryonic Kidney (HEK-293) cells expressing the human 5-HT2B receptor.

  • Principle: This assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.

  • Procedure:

    • Cells are pre-labeled with [³H]-myo-inositol.

    • For antagonist testing, cells are pre-incubated with varying concentrations of the antagonist (e.g., RS-127445) for a defined period.

    • The cells are then stimulated with a fixed concentration of 5-HT (e.g., the EC80 concentration).

    • The reaction is stopped, and the accumulated [³H]-inositol phosphates are separated by ion-exchange chromatography.

    • The amount of [³H]-inositol phosphates is quantified by liquid scintillation counting.

    • The data is analyzed to determine the inhibitory potency of the antagonist, expressed as a pKB or pIC50 value.

Conclusion

Based on the presented experimental data, RS-127445 is a significantly more potent and selective antagonist of the 5-HT2B receptor than yohimbine. Its high affinity and over 1000-fold selectivity make it an invaluable research tool for elucidating the specific functions of the 5-HT2B receptor. In contrast, while yohimbine does exhibit antagonist activity at the 5-HT2B receptor, its promiscuity across multiple serotonin and adrenergic receptors complicates the interpretation of its pharmacological effects and limits its use as a selective 5-HT2B antagonist. For researchers aiming to specifically target and study the 5-HT2B receptor, RS-127445 is the demonstrably superior choice.

References

Confirming the Antagonist Activity of RS-127445 Hydrochloride using Schild Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RS-127445 hydrochloride's performance as a 5-HT2B receptor antagonist, with a focus on confirming its activity using Schild analysis. Experimental data for this compound and alternative antagonists are presented, alongside detailed experimental protocols to assist in reproducing and validating these findings.

Introduction to this compound

This compound is a potent and highly selective antagonist of the serotonin 5-HT2B receptor.[1][2][3][4][5][6] It exhibits nanomolar affinity for the 5-HT2B receptor and displays over 1000-fold selectivity against other serotonin receptor subtypes and numerous other receptors and ion channels.[2][3][4][7] This high selectivity makes RS-127445 a valuable tool for investigating the physiological and pathological roles of the 5-HT2B receptor.

The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein, leading to the activation of phospholipase C (PLC).[8][9] This signaling cascade results in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This pathway is implicated in a variety of cellular processes, including cell proliferation and migration.

Data Presentation: Comparative Antagonist Activity

The antagonist activity of this compound and other 5-HT2B receptor antagonists can be quantified and compared using their pA2 or pKB values, derived from Schild analysis. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.

CompoundTarget ReceptorAssay SystemAgonistpA2 / pKB / pKi ValueReference
RS-127445 5-HT2BRat isolated stomach fundus5-HT9.5 ± 1.1 (pA2)[5][7]
RS-127445 Human recombinant 5-HT2B in HEK-293 cells5-HT9.5 ± 0.1 (pKB)[5][7]
RS-127445 Human recombinant 5-HT2B in CHO-K1 cells[3H]-5-HT9.5 ± 0.1 (pKi)[3][4][7]
LY272015 5-HT2BPrimary cultured rat hepatocytes5-HT or BW723C86-[10][11]
SB 204741 5-HT2BRat operant behavioral assaymCPP or MK212-[12]

Note: Directly comparable pA2 values for LY272015 and SB 204741 from identical Schild analysis setups were not available in the provided search results. These compounds are included as they are recognized 5-HT2B antagonists.

Experimental Protocols

Schild Analysis of this compound using Isolated Rat Stomach Fundus

This protocol describes the methodology for performing a Schild analysis to determine the pA2 value of this compound.

1. Tissue Preparation:

  • Male Sprague-Dawley rats are euthanized according to ethical guidelines.

  • The stomach is removed and the fundus is isolated.

  • The fundus is cut into longitudinal strips and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Tissues are allowed to equilibrate under a resting tension of 1 g for at least 60 minutes.

2. Experimental Procedure:

  • Generate a cumulative concentration-response curve for the agonist, serotonin (5-HT), by adding increasing concentrations of 5-HT to the organ bath and recording the contractile response.

  • Wash the tissue to return to baseline.

  • Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

  • Generate a second cumulative concentration-response curve for 5-HT in the presence of this compound.

  • Repeat the incubation and agonist concentration-response curve generation with at least two other concentrations of this compound.

3. Data Analysis:

  • For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

  • The x-intercept of the linear regression line of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Mandatory Visualizations

5-HT2B Receptor Signaling Pathway

G 5-HT2B Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT Serotonin (5-HT) 5HT2B_R 5-HT2B Receptor 5HT->5HT2B_R Binds Gq Gq/11 5HT2B_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation) Ca2->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2B Receptor Signaling Pathway

Schild Analysis Experimental Workflow

G Schild Analysis Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Prep Prepare Tissue/Cells Equilibrate Equilibrate in Organ Bath Prep->Equilibrate Agonist_Control Generate Agonist (5-HT) Concentration-Response Curve (Control) Equilibrate->Agonist_Control Wash Wash Agonist_Control->Wash EC50 Calculate EC50 Values Agonist_Control->EC50 Antagonist_Incubate Incubate with Antagonist (RS-127445) Wash->Antagonist_Incubate Agonist_Antagonist Generate Agonist Concentration-Response Curve in Presence of Antagonist Antagonist_Incubate->Agonist_Antagonist Repeat Repeat with Different Antagonist Concentrations Agonist_Antagonist->Repeat Agonist_Antagonist->EC50 Repeat->EC50 Dose_Ratio Calculate Dose Ratios (DR) EC50->Dose_Ratio Schild_Plot Construct Schild Plot (log(DR-1) vs -log[Antagonist]) Dose_Ratio->Schild_Plot pA2 Determine pA2 Value (x-intercept) Schild_Plot->pA2 Slope Determine Slope Schild_Plot->Slope

Caption: Schild Analysis Experimental Workflow

References

A Researcher's Guide to Negative Control Experiments for RS-127445 Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of negative control strategies for studies involving RS-127445 hydrochloride, a potent and highly selective 5-HT2B receptor antagonist.[1][2] The objective is to equip researchers with the necessary information to design robust experiments that ensure the observed effects are specifically due to the antagonism of the 5-HT2B receptor and not off-target or non-specific interactions.

Understanding this compound

RS-127445 is a high-affinity antagonist of the serotonin 5-HT2B receptor, exhibiting approximately 1,000-fold selectivity over other 5-HT receptor subtypes, including 5-HT2A and 5-HT2C.[2][3] Its mechanism of action involves the direct blockade of the 5-HT2B receptor, a G protein-coupled receptor (GPCR). Activation of the 5-HT2B receptor by its endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), primarily initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). This results in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively.[4][5]

The high selectivity of RS-127445 makes it a valuable tool for elucidating the physiological and pathological roles of the 5-HT2B receptor. However, to conclusively attribute an observed biological effect to the antagonism of this specific receptor, the inclusion of appropriate negative controls is paramount.

Comparison of Negative Control Strategies

The choice of a negative control depends on the specific experimental question, the model system being used (in vitro, in vivo), and the resources available. This guide compares three primary categories of negative controls: Chemical Controls, Genetic Controls, and Knockdown Controls.

Control Strategy Description Advantages Disadvantages Typical Application
Vehicle Control The solvent used to dissolve this compound, administered to a parallel experimental group.- Simple and inexpensive.- Accounts for any effects of the solvent itself.- Does not control for off-target effects of the drug molecule.Essential for all in vitro and in vivo experiments.
Inactive Analog A molecule structurally similar to RS-127445 that does not bind to or inhibit the 5-HT2B receptor.- Controls for off-target effects of the chemical scaffold.- Provides strong evidence for target specificity.- A commercially available, validated inactive analog of RS-127445 is not readily identifiable.Ideal for both in vitro and in vivo studies to confirm target engagement.
Genetic Knockout Use of cells or animal models where the gene encoding the 5-HT2B receptor (HTR2B) has been deleted.- Provides the most definitive evidence for the on-target effect of the drug.- Eliminates the target protein completely.- Can be time-consuming and expensive to generate.- Potential for developmental compensation.In vitro studies with knockout cell lines; in vivo studies with knockout animal models.
siRNA/shRNA Knockdown Transient reduction of 5-HT2B receptor expression using small interfering RNA (siRNA) or short hairpin RNA (shRNA).- Relatively quick and cost-effective compared to generating knockout models.- Allows for temporal control of target protein reduction.- Incomplete knockdown can lead to residual protein expression.- Potential for off-target effects of the siRNA/shRNA itself.In vitro cell culture experiments.

Experimental Protocols

Chemical Control: Vehicle

Methodology:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as sterile water or dimethyl sulfoxide (DMSO), to create a concentrated stock solution. The final concentration of the solvent in the experimental medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts.

  • Preparation of Vehicle Control: Prepare a solution containing the same concentration of the vehicle used for the RS-127445 stock solution in the final experimental medium.

  • Treatment: In parallel with the cells or animals treated with RS-127445, treat a control group with an equivalent volume of the vehicle control.

  • Analysis: Compare the experimental readouts between the RS-127445-treated group and the vehicle-treated group.

Genetic Control: 5-HT2B Receptor Knockout Cells (CRISPR-Cas9)

Methodology for Generating Knockout Cell Lines:

  • Guide RNA (gRNA) Design and Synthesis: Design gRNAs targeting a critical exon of the HTR2B gene. Synthesize or purchase the gRNAs.

  • Cas9 and gRNA Delivery: Co-transfect the target cells with a plasmid expressing Cas9 nuclease and the specific gRNA. Alternatively, deliver Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex.

  • Single-Cell Cloning: After transfection, isolate single cells into individual wells of a multi-well plate to allow for the growth of clonal populations.

  • Screening and Validation: Screen the resulting clones for the absence of 5-HT2B receptor expression by Western blot or qPCR. Sequence the targeted genomic region to confirm the presence of frameshift mutations that result in a functional knockout.

  • Experimental Use: Use the validated 5-HT2B knockout cell line as a negative control. Treat both the knockout cells and the parental (wild-type) cells with RS-127445 and the vehicle. The effect of RS-127445 should be absent or significantly attenuated in the knockout cells.

Knockdown Control: siRNA-mediated Depletion of 5-HT2B Receptor

Methodology for In Vitro siRNA Transfection:

  • siRNA Selection: Select at least two independent siRNAs targeting the 5-HT2B receptor mRNA to control for off-target effects of a single siRNA. A non-targeting or scrambled siRNA should be used as a negative control.

  • Transfection: Transfect the cells with the 5-HT2B-specific siRNAs or the non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for the degradation of the target mRNA and subsequent reduction in protein levels.

  • Validation of Knockdown: Confirm the reduction of 5-HT2B receptor expression by Western blot or qPCR.

  • Experiment: Following confirmation of knockdown, treat the cells with RS-127445 or vehicle and perform the desired functional assay. The effect of RS-127445 should be blunted in the cells with depleted 5-HT2B receptor levels compared to cells treated with the non-targeting siRNA.

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological rationale, the following diagrams have been generated using the DOT language.

G cluster_0 Standard Experiment cluster_1 Vehicle Control Wild-Type Cells Wild-Type Cells RS-127445 RS-127445 Wild-Type Cells->RS-127445 Treatment Observed Effect Observed Effect RS-127445->Observed Effect Leads to Wild-Type Cells_v Wild-Type Cells Vehicle Vehicle Wild-Type Cells_v->Vehicle Treatment No Effect No Effect Vehicle->No Effect Leads to

Caption: Logic of a vehicle-controlled experiment.

G cluster_0 RS-127445 Treatment cluster_1 Genetic Knockout Control Wild-Type Cells Wild-Type Cells RS-127445 RS-127445 Wild-Type Cells->RS-127445 Treatment 5-HT2B Blockade 5-HT2B Blockade RS-127445->5-HT2B Blockade Causes Observed Effect Observed Effect 5-HT2B Blockade->Observed Effect 5-HT2B KO Cells 5-HT2B KO Cells RS-127445_ko RS-127445 5-HT2B KO Cells->RS-127445_ko Treatment No Target No Target RS-127445_ko->No Target Finds No Effect No Effect No Target->No Effect

Caption: Comparison of RS-127445 effect in wild-type vs. knockout cells.

G Serotonin (5-HT) Serotonin (5-HT) 5-HT2B Receptor 5-HT2B Receptor Serotonin (5-HT)->5-HT2B Receptor Activates Gq/11 Gq/11 5-HT2B Receptor->Gq/11 Phospholipase C (PLC) Phospholipase C (PLC) Gq/11->Phospholipase C (PLC) IP3 & DAG IP3 & DAG Phospholipase C (PLC)->IP3 & DAG Increased Ca2+ Increased Ca2+ IP3 & DAG->Increased Ca2+ Cellular Response Cellular Response Increased Ca2+->Cellular Response RS-127445 RS-127445 RS-127445->5-HT2B Receptor Inhibits

Caption: Simplified 5-HT2B receptor signaling pathway and the point of intervention for RS-127445.

Conclusion

The selection and implementation of appropriate negative controls are fundamental to the rigorous scientific investigation of this compound's biological effects. While a structurally related inactive analog represents an ideal chemical negative control, its current lack of commercial availability necessitates the use of other robust strategies. The combination of a vehicle control with either genetic knockout or siRNA-mediated knockdown of the 5-HT2B receptor provides a powerful approach to ensure that the observed activities of RS-127445 are specifically mediated through its intended target. This guide provides the foundational knowledge and experimental frameworks to assist researchers in designing and interpreting their studies with the highest degree of scientific rigor.

References

Replicating Published Findings with RS-127445 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comprehensive comparison of RS-127445 hydrochloride, a potent and selective 5-HT2B receptor antagonist, with other commonly used alternatives. We present supporting experimental data, detailed protocols, and visualizations to aid in the critical evaluation and replication of published research.

This compound has been established as a high-affinity, selective, and orally bioavailable antagonist of the 5-HT2B receptor.[1][2] Its utility in elucidating the physiological and pathological roles of this receptor is well-documented.[3][4] This guide aims to provide the necessary details for replicating and comparing findings obtained with this compound.

Comparative Analysis of 5-HT2B Receptor Antagonists

To provide a clear comparison, the following table summarizes the binding affinities and functional potencies of this compound and other selective 5-HT2B receptor antagonists.

CompoundpKi (Binding Affinity)pA2/pKB (Functional Potency)SelectivityReference
This compound 9.5 ± 0.19.5 ± 1.1 (rat stomach fundus) 9.5 ± 0.1 (IP formation)~1000-fold vs 5-HT2A/2C[1][2][3]
SB-2047417.95->135-fold vs 5-HT2C[5]
LY-272015 hydrochloride-High affinityOrally active[6]
SB-206553 hydrochloride-PotentPotent at both 5-HT2B and 5-HT2C[6]
LY-266097 hydrochloride-Selective-[6]

Detailed Experimental Protocols

To facilitate the replication of key findings, detailed methodologies for foundational experiments are provided below.

Radioligand Binding Assay for 5-HT2B Receptor Affinity

This protocol is essential for determining the binding affinity (Ki) of a compound for the 5-HT2B receptor.

Objective: To measure the displacement of a radiolabeled ligand from the 5-HT2B receptor by this compound or an alternative compound.

Materials:

  • Cell membranes from CHO-K1 cells expressing human recombinant 5-HT2B receptors.[3]

  • [3H]-5-HT (radioligand).

  • This compound and other test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., GF/B).

  • Scintillation counter.

Procedure:

  • Prepare cell membranes by homogenization and centrifugation.[7]

  • In a 96-well plate, combine the cell membranes, [3H]-5-HT, and varying concentrations of the test compound.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.[7]

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Calculate specific binding and determine the IC50 value (concentration of the compound that inhibits 50% of specific binding).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Formation Assay for Functional Antagonism

This assay measures the ability of an antagonist to block the Gq/11-mediated signaling pathway of the 5-HT2B receptor.

Objective: To quantify the antagonistic effect of this compound on 5-HT-induced inositol phosphate formation.

Materials:

  • HEK-293 cells expressing human recombinant 5-HT2B receptors.[3]

  • [3H]-myo-inositol.[7]

  • 5-HT (agonist).

  • This compound and other test compounds.

  • Stimulation buffer.

  • Dowex AG1X8 columns.[3]

  • Scintillation counter.

Procedure:

  • Culture HEK-293 cells expressing the 5-HT2B receptor.

  • Label the cells by incubating them overnight with [3H]-myo-inositol.[7]

  • Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a specified time.[7]

  • Stimulate the cells with a fixed concentration of 5-HT.

  • Terminate the reaction and extract the inositol phosphates.

  • Separate the [3H]-inositol phosphates from free [3H]-myo-inositol using Dowex columns.[3]

  • Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Determine the concentration-response curve for the antagonist's inhibition of the 5-HT response.

  • Calculate the pKB value from the Schild regression analysis.[3]

Isolated Tissue Contraction Assay

This ex vivo assay assesses the functional antagonism in a more physiological context.

Objective: To measure the ability of this compound to inhibit 5-HT-induced contraction of isolated rat stomach fundus.

Materials:

  • Rat stomach fundus tissue.

  • Organ bath system with physiological saline solution (e.g., Krebs solution) gassed with 95% O2 / 5% CO2.

  • Isotonic transducer and data acquisition system.

  • 5-HT (agonist).

  • This compound and other test compounds.

Procedure:

  • Isolate the rat stomach fundus and mount tissue strips in an organ bath.

  • Allow the tissue to equilibrate under a resting tension.

  • Perform a cumulative concentration-response curve to 5-HT to establish a baseline contractile response.

  • Wash the tissue and incubate with a fixed concentration of the antagonist (e.g., this compound) for a specified period.

  • Repeat the cumulative concentration-response curve to 5-HT in the presence of the antagonist.

  • A rightward shift in the concentration-response curve indicates competitive antagonism.

  • Calculate the pA2 value from the Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.[3]

Visualizing Pathways and Processes

To further clarify the mechanisms and workflows, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor 5-HT2B Receptor G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Serotonin Serotonin (5-HT) Serotonin->Receptor Binds and Activates RS127445 This compound RS127445->Receptor Binds and Blocks

Caption: 5-HT2B receptor signaling pathway and the inhibitory action of this compound.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis P1 Prepare Cells/Tissues E1 Incubate with Antagonist P1->E1 P2 Prepare Reagents & Test Compounds P2->E1 E2 Stimulate with Agonist (5-HT) E1->E2 E3 Measure Response E2->E3 A1 Data Acquisition E3->A1 A2 Calculate IC50/pA2/pKB A1->A2 A3 Statistical Analysis A2->A3

Caption: Experimental workflow for characterizing a 5-HT2B receptor antagonist.

G A Observe Physiological/ Pathological Effect B Administer RS-127445 (Selective 5-HT2B Antagonist) A->B C Observe Attenuation or Abolition of Effect B->C D Inference: The effect is mediated by the 5-HT2B receptor C->D

Caption: Logical framework for using a selective antagonist to probe receptor function.

This guide provides a foundational framework for researchers working with this compound and other 5-HT2B antagonists. By offering clear, comparative data and detailed experimental protocols, we aim to enhance the reproducibility and reliability of research in this field.

References

Comparative Efficacy of RS-127445 Hydrochloride: A Cross-Species Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of RS-127445 hydrochloride, a potent and selective 5-HT2B receptor antagonist, across various species. The product's performance is contextualized with available data on alternative 5-HT2B antagonists, supported by experimental data and detailed methodologies.

This compound has emerged as a critical tool in elucidating the physiological and pathological roles of the 5-hydroxytryptamine 2B (5-HT2B) receptor. Its high affinity and selectivity make it a valuable research compound for studies in gastroenterology, cardiology, and neuroscience. This guide synthesizes preclinical data to aid in experimental design and interpretation.

Mechanism of Action and Signaling Pathway

RS-127445 is a selective antagonist of the 5-HT2B receptor, a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[1] Upon activation by serotonin (5-HT), the 5-HT2B receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in a variety of cellular processes, including smooth muscle contraction, cell proliferation, and fibrosis. RS-127445 competitively binds to the 5-HT2B receptor, blocking the binding of 5-HT and thereby inhibiting these downstream effects.[2]

5-HT2B Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5-HT Serotonin (5-HT) 5-HT2B_Receptor 5-HT2B Receptor 5-HT->5-HT2B_Receptor Activates RS-127445 RS-127445 RS-127445->5-HT2B_Receptor Blocks Gq_GTP Gq (GTP) 5-HT2B_Receptor->Gq_GTP Activates PLC Phospholipase C (PLC) Gq_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Contraction, Proliferation) Ca_Release->Cellular_Response PKC->Cellular_Response

Figure 1: 5-HT2B receptor signaling pathway and the inhibitory action of RS-127445.

In Vitro Efficacy and Selectivity

RS-127445 demonstrates high affinity for the human 5-HT2B receptor, with a pKi value of 9.5, indicating nanomolar binding affinity.[2] Its selectivity is a key feature, exhibiting approximately 1000-fold lower affinity for other serotonin receptor subtypes, including 5-HT2A and 5-HT2C, as well as numerous other receptors and ion channels.[2] This high selectivity minimizes off-target effects, making it a precise tool for studying 5-HT2B receptor function.

In functional assays, RS-127445 acts as a potent antagonist with no detectable intrinsic agonist activity.[2] It effectively blocks 5-HT-induced downstream signaling, such as inositol phosphate formation and increases in intracellular calcium, with pKB and pIC50 values of 9.5 and 10.4, respectively, in cells expressing human recombinant 5-HT2B receptors.[2]

ParameterSpecies/SystemRS-127445SB-204741PRX-08066Reference
Binding Affinity (pKi) Human (recombinant)9.57.1-[2]
Functional Antagonism (pKB/pA2) Human (recombinant, IP formation)9.5--[2]
Rat (stomach fundus contraction)9.5--[2]
Rat (jugular vein relaxation)9.9--[2]
Functional Antagonism (pIC50) Human (recombinant, Ca²⁺ increase)10.4--[2]

In Vivo Efficacy Across Species

The majority of in vivo research on RS-127445 has been conducted in rodents, particularly rats and mice. These studies have demonstrated its efficacy in various models of disease.

Rodents (Rats and Mice)

In rat models of visceral hypersensitivity, a key feature of irritable bowel syndrome (IBS), oral administration of RS-127445 has been shown to significantly inhibit stress-induced visceral pain responses.[3] Doses ranging from 1 to 10 mg/kg produced a 35% to 74% inhibition of visceral hypersensitivity.[3] Furthermore, in a rat model of colitis-induced visceral hypersensitivity, RS-127445 at doses of 3 to 30 mg/kg resulted in a 15% to 62% inhibition.[3] It also dose-dependently reduces stress-induced defecation in rats.[3]

In mouse models of pulmonary hypertension, genetic or pharmacological inactivation of the 5-HT2B receptor with RS-127445 prevented the development of hypoxia-induced pulmonary hypertension, including the increase in pulmonary blood pressure and lung remodeling.[4] Studies using other 5-HT2B antagonists, such as SB204741, have also shown efficacy in reducing right ventricular fibrosis and improving heart function in mouse models of pressure overload-induced right ventricular failure.[5]

SpeciesModelCompoundDoseRouteEfficacyReference
RatStress-induced visceral hypersensitivityRS-1274451-10 mg/kgOral35-74% inhibition[3]
RatTNBS-induced visceral hypersensitivityRS-1274453-30 mg/kgOral15-62% inhibition[3]
RatStress-induced defecationRS-1274451-30 mg/kgOralDose-dependent reduction[3]
MouseHypoxia-induced pulmonary hypertensionRS-127445Not specified-Prevention of hypertension and remodeling[4]
MousePressure overload-induced RV failureSB2047415 mg/kg/day-Reduced fibrosis, improved heart function[5]
RatMonocrotaline-induced pulmonary hypertensionPRX-0806650-100 mg/kgOral (BID)Reduced pulmonary artery pressure and RV hypertrophy-
RatMonocrotaline-induced pulmonary hypertensionC-12210 mg/kg/dayOralPrevention of elevated pulmonary pressure and RV hypertrophy[6]
Other Species (Data Gaps)

Pharmacokinetics

Pharmacokinetic data for RS-127445 is primarily available for rats. Following oral administration, the compound is rapidly absorbed, with peak plasma concentrations achieved within 15 minutes.[7] The oral bioavailability in rats is approximately 14%, while intraperitoneal administration results in a bioavailability of about 60%.[2] The terminal elimination half-life in rats is approximately 1.7 hours.[7] Intraperitoneal administration of a 5 mg/kg dose in rats produces plasma concentrations sufficient to saturate accessible 5-HT2B receptors for at least 4 hours.[2]

SpeciesRouteDoseBioavailabilityTmaxt1/2Reference
RatOral5 mg/kg~14%~0.25 h~1.7 h[2][7]
RatIntraperitoneal5 mg/kg~60%<0.08 h~1.7 h[2][7]

Table 3: Pharmacokinetic Parameters of RS-127445 in Rats.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are summaries of methodologies for key in vitro and a generalized in vivo experiment.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity of a compound for the 5-HT2B receptor.

  • Membrane Preparation: Cell membranes are prepared from CHO-K1 cells stably expressing the human 5-HT2B receptor.

  • Assay Buffer: A typical buffer is 50 mM Tris-HCl, 10 mM MgCl2, and 0.5 mM EDTA, at pH 7.4.

  • Radioligand: [3H]5-HT is commonly used as the radioligand.

  • Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., RS-127445). Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM 5-HT).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Inositol Phosphate Accumulation Assay

This functional assay measures the ability of a compound to antagonize 5-HT-induced Gq signaling.

  • Cell Culture: HEK-293 cells expressing the human 5-HT2B receptor are cultured in appropriate media.

  • Labeling: Cells are incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.

  • Assay Buffer: A buffer containing LiCl is used to inhibit inositol monophosphatase, allowing for the accumulation of inositol phosphates.

  • Incubation: Labeled cells are pre-incubated with varying concentrations of the antagonist (e.g., RS-127445) followed by stimulation with a fixed concentration of 5-HT.

  • Extraction: The reaction is terminated, and inositol phosphates are extracted.

  • Separation: The different inositol phosphate species are separated by anion-exchange chromatography.

  • Detection: The radioactivity of the eluted fractions is measured by liquid scintillation counting.

  • Data Analysis: The concentration-response curves are analyzed to determine the pKB or pA2 value of the antagonist.

In Vivo Efficacy Study: A Generalized Workflow

In Vivo Efficacy Workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_post_study Post-Study Animal_Acclimation Animal Acclimation & Baseline Measurements Group_Allocation Randomization into Treatment Groups Animal_Acclimation->Group_Allocation Disease_Induction Disease Model Induction (e.g., TNBS, Hypoxia) Group_Allocation->Disease_Induction Drug_Administration Administration of RS-127445 or Vehicle Disease_Induction->Drug_Administration Efficacy_Assessment Efficacy Endpoint Assessment (e.g., Visceral Pain, Hemodynamics) Drug_Administration->Efficacy_Assessment Tissue_Collection Tissue Collection for Histology & Biomarkers Efficacy_Assessment->Tissue_Collection Data_Analysis Statistical Analysis of Results Tissue_Collection->Data_Analysis

Figure 2: A generalized workflow for in vivo efficacy testing of a 5-HT2B antagonist.

Conclusion

This compound is a highly potent and selective 5-HT2B receptor antagonist with demonstrated in vitro and in vivo efficacy, primarily in rodent models. Its utility as a research tool is well-established. However, a notable gap in the literature exists regarding its efficacy and pharmacokinetics in larger animal species, which is a critical consideration for the translation of preclinical findings. While alternatives like SB-204741 and PRX-08066 show promise in specific disease models, direct comparative studies with RS-127445 are lacking. Future research should aim to address these knowledge gaps to fully characterize the therapeutic potential of 5-HT2B receptor antagonism across a broader range of species.

References

Independent Verification of RS-127445 Hydrochloride pKi Value: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 5-HT2B receptor antagonist RS-127445 hydrochloride with other relevant compounds. The central focus is the independent verification of its pKi value, supported by experimental data and detailed methodologies.

Comparative Affinity of 5-HT2B Receptor Antagonists

The affinity of a compound for its target receptor is a critical parameter in drug development. The pKi value, the negative logarithm of the inhibition constant (Ki), is a widely accepted measure of binding affinity. A higher pKi value indicates a stronger binding affinity. RS-127445 has been consistently reported to have a high affinity for the 5-HT2B receptor.[1][2][3][4][5]

The following table summarizes the pKi and IC50 values for RS-127445 and other selected 5-HT2B receptor antagonists.

CompoundpKiIC50 (nM)Receptor SystemReference
RS-127445 9.5 ± 0.1 -Human recombinant 5-HT2B receptors in CHO-K1 cells[1][3][5]
Ritanserin8.9817Rabbit cerebral cortex / Human recombinant 5-HT2B[5][6]
Methysergide-1.4Human recombinant 5-HT2B[6]
Pizotifen--Not specified[7]
SB 206553-5.4Human recombinant 5-HT2B[6]
Metergoline-4.5Human recombinant 5-HT2B[6]
SB 204741-70Human recombinant 5-HT2B[6]
Ketanserin8.231700Rabbit cerebral cortex / Human recombinant 5-HT2B[5][6]
Sarpogrelate7.22-Rabbit cerebral cortex[5]
Cyproheptadine--Not specified[5]

Experimental Protocols

The determination of the pKi value for RS-127445 and comparable antagonists is primarily achieved through competitive radioligand binding assays.

Protocol: Competitive Radioligand Binding Assay for 5-HT2B Receptor

This protocol outlines the general procedure for determining the binding affinity of a test compound for the 5-HT2B receptor.

1. Materials and Reagents:

  • Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT2B receptor (e.g., CHO-K1 or HEK293 cells).[8]

  • Radioligand: A tritiated ligand that binds to the 5-HT2B receptor, such as [³H]-5-HT or [³H]lysergic acid diethylamide (LSD).[9]

  • Test Compound: this compound or other antagonist of interest.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand to determine non-specific binding (e.g., 10 µM 5-HT).[9]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Liquid scintillation counter.

2. Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the 5-HT2B receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.[10]

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (approximately its Kd value), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-radiolabeled ligand.

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[10]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • The pKi is then calculated as the negative logarithm of the Ki.

Visualizations

5-HT2B Receptor Signaling Pathway

The 5-HT2B receptor is a G protein-coupled receptor (GPCR). Upon binding of an agonist like serotonin, the receptor primarily couples to Gq/G11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[6] Some studies also suggest a potential for these receptors to couple with β-arrestins.[1]

Gq_Signaling_Pathway cluster_membrane Cell Membrane 5-HT2B_Receptor 5-HT2B Receptor Gq_protein Gq/G11 5-HT2B_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Serotonin Serotonin (Agonist) Serotonin->5-HT2B_Receptor RS-127445 RS-127445 (Antagonist) RS-127445->5-HT2B_Receptor Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Culture cells expressing 5-HT2B Receptor prep2 Prepare cell membranes (Homogenization & Centrifugation) prep1->prep2 assay1 Incubate membranes with Radioligand and varying concentrations of Test Compound prep2->assay1 prep3 Prepare reagents: Radioligand, Test Compound, Buffers prep3->assay1 assay2 Separate bound and free radioligand via filtration assay1->assay2 assay3 Measure radioactivity (Liquid Scintillation Counting) assay2->assay3 analysis1 Generate competition curve (% Binding vs. [Compound]) assay3->analysis1 analysis2 Calculate IC50 analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3 analysis4 Determine pKi (-log Ki) analysis3->analysis4

References

Safety Operating Guide

Proper Disposal of RS-127445 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

RS-127445 hydrochloride, a potent and selective 5-HT2B receptor antagonist, requires careful handling and disposal due to its hazardous properties.[1][2] This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe management of this compound in a laboratory setting. Adherence to these procedures is critical for protecting personnel and the environment.

I. Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. All personnel handling this compound must be familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield may be necessary if there is a risk of splashing.

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, chemical-resistant aprons or suits may be required.

  • Respiratory Protection: Handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₇H₁₆FN₃・HCl
Molecular Weight 317.79 g/mol
CAS Number 199864-86-3
Purity ≥98% (HPLC)
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:3): 0.25 mg/mL
Biological Activity pKᵢ for 5-HT₂B receptor: 9.5pA₂ (rat stomach fundus): 9.5pIC₅₀ (intracellular calcium increase): 10.4Selectivity: ~1000-fold greater for 5-HT₂B over other 5-HT receptor subtypes.[1][3]

III. Step-by-Step Disposal Protocol

Disposal of this compound must comply with all federal, state, and local regulations. Do not dispose of this chemical down the drain or in regular trash.[4][5][6]

Step 1: Waste Segregation

  • Designate a specific waste stream: Because this compound is a halogenated organic compound (it contains fluorine), it must be segregated into a dedicated "Halogenated Organic Waste" container.[4][5][7]

  • Avoid mixing: Do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[8] Incompatible materials can cause dangerous chemical reactions.

Step 2: Waste Container Selection and Labeling

  • Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap.[8][9] Ensure the container is in good condition and free from leaks. The original product container can be reused if it is properly relabeled.

  • Labeling: Immediately label the waste container. The label must include:

    • The words "HAZARDOUS WASTE "[7][10]

    • The full chemical name: "This compound "

    • An accurate list of all constituents and their approximate percentages (including any solvents used).

    • The appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).

Step 3: Waste Accumulation and Storage

  • Location: Store the sealed waste container in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory, under the control of the generator.[7] This area should be away from drains and high-traffic zones.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.

  • Closure: Keep the waste container closed at all times except when adding waste.[7][8]

Step 4: Disposal of Contaminated Materials

  • PPE: All disposable PPE used while handling this compound (gloves, disposable lab coats, etc.) should be considered contaminated. Place these items in a sealed, labeled bag and dispose of them as solid hazardous waste.

  • Labware: Non-disposable glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., ethanol or acetone). Collect the rinseate as halogenated organic waste. After triple rinsing, the glassware can be washed normally.

Step 5: Arranging for Final Disposal

  • Contact EHS: When the waste container is nearly full (around 75-80%), or if it has been stored for an extended period (check your institution's guidelines), arrange for its collection.

  • Follow Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) or equivalent department to request a hazardous waste pickup.[10][11] They will ensure the waste is transported and disposed of by a licensed hazardous waste management company in accordance with regulatory requirements.

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment: For a small spill of solid material, carefully cover it with a damp paper towel to avoid raising dust. For a liquid spill, contain it using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Cleanup: Wearing appropriate PPE, carefully scoop the contained material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

V. Visual Diagrams

The following diagrams illustrate the experimental workflow for waste disposal and the biological pathway affected by RS-127445.

G cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_storage Storage & Disposal A Wear Full PPE (Gloves, Goggles, Lab Coat) B Handle solid and solutions in a chemical fume hood A->B D Add this compound waste and contaminated solvents B->D Generated Waste E Collect contaminated solid waste (gloves, wipes) in a sealed bag B->E Contaminated Items C Designate a 'Halogenated Organic Waste' container C->D F Securely cap and label container as 'Hazardous Waste' G Store in secondary containment in a Satellite Accumulation Area F->G H Contact EHS for waste pickup G->H

Caption: Workflow for the safe handling and disposal of this compound waste.

G cluster_membrane Cell Membrane cluster_signal Intracellular Signaling receptor 5-HT2B Receptor gq Gq Protein receptor->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleaves dag DAG pip2->dag cleaves ca ↑ Intracellular Ca²⁺ ip3->ca pkc Protein Kinase C (PKC) dag->pkc response Cellular Responses (e.g., Mitogenesis) ca->response pkc->response serotonin Serotonin (5-HT) serotonin->receptor Activates rs127445 RS-127445 (Antagonist) rs127445->receptor Blocks

Caption: Simplified 5-HT2B receptor signaling pathway and the inhibitory action of RS-127445.

References

Essential Safety and Logistical Information for Handling RS-127445 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of RS-127445 hydrochloride, a potent and selective 5-HT2B receptor antagonist. Adherence to these procedures is vital to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

This compound is a hazardous substance that requires careful handling. Based on available Safety Data Sheets (SDS), the primary hazards are:

  • Acute Oral Toxicity : Toxic if swallowed.[1]

  • Skin Irritation : Causes skin irritation.[1]

  • Eye Irritation : Causes serious eye irritation.[1]

  • Respiratory Irritation : May cause respiratory irritation.[1]

Due to its high potency as a selective 5-HT2B receptor antagonist, this compound should be handled as a potent compound.[2][3] While a specific Occupational Exposure Limit (OEL) has not been established, a conservative approach is recommended, treating it as a substance falling into a high hazard category.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Recommended Personal Protective Equipment (PPE)
Weighing and Dispensing (Solid Form) - Full-face enclosure or ventilated balance enclosure.- Disposable lab coat with tight cuffs.- Double nitrile gloves.- Safety glasses or goggles.
Solution Preparation - Chemical fume hood.- Disposable lab coat.- Nitrile gloves.- Safety glasses with side shields.
In Vitro Experiments - Standard laboratory coat.- Nitrile gloves.- Safety glasses.
In Vivo Experiments - Disposable gown.- Double nitrile gloves.- Safety glasses and face shield (if splash hazard exists).
Waste Disposal - Chemical resistant apron over lab coat.- Heavy-duty nitrile or butyl rubber gloves.- Chemical splash goggles and face shield.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound.

3.1. Preparation and Weighing

  • Designated Area : All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.

  • Pre-weighing : Before weighing, ensure all necessary equipment (spatulas, weigh boats, containers) is present to minimize movement in and out of the containment area.

  • Dispensing : Use tools and techniques that minimize dust generation.

  • Cleaning : After weighing, carefully decontaminate all surfaces and equipment.

3.2. Solution Preparation

  • Solvent Handling : Prepare solutions within a chemical fume hood.

  • Dissolving : Add the solvent to the solid compound slowly to avoid splashing.

  • Labeling : Clearly label all containers with the chemical name, concentration, solvent, and hazard symbols.

3.3. Experimental Use

  • Containment : For in vitro studies, conduct all manipulations in a biosafety cabinet or fume hood.

  • Animal Handling : For in vivo studies, use appropriate animal handling restraints and procedures to minimize the risk of exposure through bites, scratches, or aerosol generation.

  • Decontamination : Thoroughly decontaminate all equipment and work surfaces after each experiment.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

4.1. Waste Segregation

  • Solid Waste : Collect unused or expired powder, contaminated weighing paper, pipette tips, and gloves in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste : Collect aqueous and solvent-based solutions containing this compound in separate, sealed, and appropriately labeled hazardous waste containers. Do not mix with other waste streams unless compatibility is known.

  • Sharps : Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

4.2. Chemical Deactivation (for consideration and validation) For bulk quantities or to treat spills, chemical deactivation may be considered. These methods require validation for this compound before implementation. Potential methods include:

  • Oxidation : Treatment with a strong oxidizing agent, such as hydrogen peroxide, under controlled conditions.

  • pH Adjustment : Hydrolysis by adjusting the pH to acidic or basic conditions, if the compound is known to be unstable at these pHs.

4.3. Final Disposal

  • All waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Never discharge this compound or its solutions down the drain.[4]

Experimental Protocols Cited

5.1. In Vitro Assay: Measurement of Inositol Phosphate Formation This protocol is adapted from studies on 5-HT2B receptor antagonists.

  • Cell Culture : HEK-293 cells expressing the human 5-HT2B receptor are cultured in a suitable medium.

  • Labeling : Cells are incubated with [3H]-myoinositol overnight.

  • Pre-incubation : Cells are washed and pre-incubated with this compound or vehicle for 20 minutes at 37°C.

  • Stimulation : 5-HT is added to initiate the reaction.

  • Termination : The reaction is stopped after 60 minutes with ice-cold perchloric acid.

  • Neutralization and Separation : Samples are neutralized, and inositol phosphates are separated using ion-exchange chromatography.

  • Measurement : Radioactivity is quantified by liquid scintillation spectroscopy.[5]

Visualizations

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE 1 Prepare_Work_Area Prepare Designated Work Area (Fume Hood / Enclosure) Don_PPE->Prepare_Work_Area 2 Weighing Weigh Solid Compound Prepare_Work_Area->Weighing 3 Solution_Prep Prepare Stock Solution Weighing->Solution_Prep 4 Experiment Perform Experiment (In Vitro / In Vivo) Solution_Prep->Experiment 5 Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate 6 Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Decontaminate->Segregate_Waste 7 Dispose Dispose via EHS Segregate_Waste->Dispose 8

Caption: Workflow for the safe handling of this compound.

Disposal_Pathway Disposal Pathway for this compound Waste Waste_Generation Waste Generation (Solid, Liquid, Sharps) Segregation Segregate Waste Streams Waste_Generation->Segregation Solid_Waste Solid Waste Container Segregation->Solid_Waste Liquid_Waste Liquid Waste Container Segregation->Liquid_Waste Sharps_Container Sharps Container Segregation->Sharps_Container Labeling Label Containers 'Hazardous Waste' Solid_Waste->Labeling Liquid_Waste->Labeling Sharps_Container->Labeling Storage Store in Designated Area Labeling->Storage EHS_Pickup Arrange EHS Pickup Storage->EHS_Pickup Final_Disposal Licensed Disposal Facility EHS_Pickup->Final_Disposal

Caption: Logical flow for the disposal of this compound waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.